3-Methylpentanenitrile
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-methylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-3-6(2)4-5-7/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRQLDRBAXLMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473950 | |
| Record name | 3-METHYLVALERONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21101-88-2 | |
| Record name | 3-METHYLVALERONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpentanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methylpentanenitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpentanenitrile, a chiral nitrile, presents itself as a valuable building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural features, combining a reactive nitrile group with a branched alkyl chain, offer a versatile scaffold for the synthesis of a diverse array of more complex molecules. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis methodologies, key chemical reactions, and its potential applications, with a particular focus on the pharmaceutical industry.
Core Identification and Properties
Molecular Formula: C₆H₁₁N[1][2]
Molecular Weight: 97.16 g/mol [1]
Synonyms: 3-Methylvaleronitrile[1]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective handling, application in synthesis, and for the purification of its derivatives.
| Property | Value | Source |
| Boiling Point (Calculated) | 165.17 °C (438.32 K) | Cheméo[3] |
| Density (Liquid) | Critically evaluated data available | NIST/TRC Web Thermo Tables[4] |
| Solubility | Limited solubility in water, soluble in organic solvents. | Inferred from general nitrile properties |
| LogP (Calculated) | 1.946 | ChemScene[5] |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | ChemScene[5] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Adherence to appropriate safety protocols is crucial to minimize risk.
GHS Hazard Classification: [1]
-
Pictograms:
-
GHS02: Flammable
-
GHS06: Toxic
-
-
Signal Word: Danger
-
Hazard Statements: [1]
-
H226: Flammable liquid and vapor.
-
H301: Toxic if swallowed.
-
-
Precautionary Statements: A comprehensive list of precautionary statements can be found on PubChem. Key precautions include keeping the substance away from heat and open flames, using it in a well-ventilated area, and wearing appropriate personal protective equipment (gloves, eye protection). In case of ingestion, immediate medical attention is required.[1]
Synthesis of this compound
While specific literature detailing the synthesis of this compound is not abundant, its preparation can be logically deduced from established methods for nitrile synthesis. A plausible and efficient route involves the conversion of the corresponding carboxylic acid, 3-methylpentanoic acid.
Conceptual Synthesis Workflow
Caption: A plausible synthetic route to this compound from 3-methylpentanoic acid.
Experimental Protocol: Synthesis from 3-Methylpentanoic Acid (Representative)
This protocol is a representative example based on standard organic chemistry transformations and should be optimized for specific laboratory conditions.
Step 1: Conversion of 3-Methylpentanoic Acid to 3-Methylpentanamide
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpentanoic acid in an inert solvent such as dichloromethane. Add thionyl chloride or oxalyl chloride dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the evolution of gas ceases. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the C=O stretch of the acid chloride).
-
Amidation: Cool the reaction mixture in an ice bath. Slowly add a concentrated aqueous solution of ammonia or ammonium hydroxide.
-
Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 3-methylpentanamide.
Step 2: Dehydration of 3-Methylpentanamide to this compound
-
Reaction Setup: In a dry flask, combine the crude 3-methylpentanamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).
-
Dehydration: Heat the mixture, and distill the resulting this compound as it is formed.
-
Purification: The collected distillate can be further purified by fractional distillation to yield pure this compound.
Chemical Reactivity and Transformations
The nitrile group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.
Key Reactions of the Nitrile Group
Caption: Major chemical transformations of the nitrile functional group in this compound.
-
Reduction to Primary Amines: The nitrile group can be readily reduced to a primary amine (3-methylpentan-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is fundamental in the synthesis of many biologically active compounds.
-
Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (3-methylpentanoic acid). This reaction proceeds through an amide intermediate.
-
Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the intermediate imine yields a ketone. This allows for the formation of new carbon-carbon bonds.
Applications in Drug Development
The nitrile functional group is a prevalent feature in a significant number of approved pharmaceutical agents. Its presence can influence a molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets. This compound, as a chiral building block, offers the potential to introduce specific stereochemistry into drug candidates.
Role as a Pharmaceutical Intermediate
Pharmaceutical intermediates are the foundational chemical compounds that serve as the building blocks for the synthesis of active pharmaceutical ingredients (APIs). The quality and purity of these intermediates are critical for the safety and efficacy of the final drug product.[6][7] Substituted nitriles are crucial in medicinal chemistry as they can be converted into amines, carboxylic acids, and various heterocyclic compounds, which are common motifs in drug molecules.[8]
The primary amine derived from the reduction of this compound is a particularly valuable synthon. Amines are ubiquitous in pharmaceuticals, often playing a key role in the pharmacophore by participating in hydrogen bonding and ionic interactions with biological targets.
Potential as a Bioisostere
The nitrile group can also act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom. This allows medicinal chemists to fine-tune the properties of a drug candidate by replacing one group with another that has similar steric and electronic characteristics but may offer advantages in terms of metabolic stability or binding interactions.
Analytical Characterization: Spectroscopic Data
| Technique | Key Features (for (S)-3-methylpentanenitrile) | Source |
| ¹³C NMR Spectroscopy | Signals corresponding to the different carbon environments in the molecule. | PubChem[9] |
| Mass Spectrometry (GC-MS) | Provides the molecular weight and fragmentation pattern for structural confirmation. | PubChem[9] |
| Infrared (IR) Spectroscopy | A characteristic sharp peak for the C≡N stretch, typically around 2240-2260 cm⁻¹. | PubChem[9] |
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its well-defined structure, coupled with the reactivity of the nitrile group, makes it an attractive starting material for the preparation of a wide range of more complex molecules, particularly chiral amines. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and scientists looking to leverage this compound in their synthetic endeavors. As the demand for novel and stereochemically defined pharmaceutical agents continues to grow, the importance of chiral building blocks like this compound is set to increase.
References
- 1. This compound | C6H11N | CID 11829373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound (CAS 21101-88-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. WTT- Under Construction Page [wtt-pro.nist.gov]
- 5. chemscene.com [chemscene.com]
- 6. High-Purity Pharma Intermediates for Advanced Drug Synthesis [hbgxchemical.com]
- 7. mlunias.com [mlunias.com]
- 8. nbinno.com [nbinno.com]
- 9. (3S)-3-methylpentanenitrile | C6H11N | CID 12208762 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Methylpentanenitrile: Properties, Synthesis, and Applications in Research and Development
This guide provides a comprehensive technical overview of 3-methylpentanenitrile, a valuable aliphatic nitrile in organic synthesis and of interest to researchers in drug discovery and development. We will delve into its fundamental molecular properties, explore its synthesis and characterization, and discuss the significance of the nitrile functional group in medicinal chemistry.
Core Molecular and Physical Properties
This compound, also known as 3-methylvaleronitrile, is a chiral aliphatic nitrile. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N | --INVALID-LINK--[1], --INVALID-LINK--[2][3][4] |
| Molecular Weight | 97.16 g/mol | --INVALID-LINK--[1][5], --INVALID-LINK--[6], --INVALID-LINK--[7] |
| CAS Number | 21101-88-2 | --INVALID-LINK--[1][5], --INVALID-LINK--[2][4] |
| IUPAC Name | This compound | --INVALID-LINK--[1][5] |
| Synonyms | 3-methylvaleronitrile, Pentanenitrile, 3-methyl- | --INVALID-LINK--[6], --INVALID-LINK--[5] |
| Boiling Point | ~141-142 °C (estimated) | |
| Density | ~0.8 g/mL (estimated) |
The structure of this compound features a pentane backbone with a methyl group at the third carbon and a nitrile group at the terminus.
Caption: Molecular Structure of this compound.
Synthesis and Purification
While numerous methods exist for the synthesis of nitriles, a common and illustrative laboratory-scale preparation of this compound involves the alkylation of a suitable nitrile precursor.
Synthetic Pathway: Alkylation of Butyronitrile
A plausible and efficient synthesis route is the α-alkylation of butyronitrile. This method relies on the deprotonation of the α-carbon to the nitrile group, creating a nucleophilic carbanion that can then react with an alkyl halide.
Caption: Synthetic pathway for this compound via alkylation.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established nitrile alkylation methodologies.
Materials:
-
Butyronitrile
-
Lithium diisopropylamide (LDA) or Sodium hydride (NaH)
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, condenser, and nitrogen/argon inlet.
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen or argon inlet.
-
Deprotonation: To the flask, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath. Add the strong base (e.g., LDA solution) to the cooled THF.
-
Anion Formation: Slowly add butyronitrile dropwise to the stirred base solution at -78 °C. The formation of the nitrile-stabilized anion will occur.
-
Alkylation: After stirring for 30-60 minutes, add ethyl bromide dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Purification
The crude this compound can be purified by fractional distillation under reduced pressure. The purity of the fractions should be assessed by Gas Chromatography (GC).
Spectroscopic Characterization
The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2245 | C≡N stretch | Nitrile |
| ~2870-2960 | C-H stretch | Alkane (CH, CH₂, CH₃) |
| ~1375-1465 | C-H bend | Alkane (CH, CH₂, CH₃) |
The presence of a sharp, medium-intensity peak around 2245 cm⁻¹ is a definitive indicator of the nitrile group. The absence of a broad peak around 3300 cm⁻¹ (O-H stretch) or a strong peak around 1700 cm⁻¹ (C=O stretch) would confirm the purity of the nitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will show multiple signals in the aliphatic region (typically 0.8-2.5 ppm). The integration of these signals will correspond to the 11 protons in the molecule. The splitting patterns (multiplicity) will be complex due to the chirality and branching of the molecule.
¹³C NMR: The carbon NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in different chemical environments. The carbon of the nitrile group (C≡N) will appear significantly downfield, typically in the range of 115-125 ppm. The other five aliphatic carbons will resonate at higher fields. The spectrum for the closely related (3S)-3-methylpentanenitrile provides a reference for the expected chemical shifts.[8]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 97. The fragmentation pattern will be characteristic of an aliphatic nitrile, with common losses of alkyl fragments.
Chemical Reactivity and Synthetic Utility
The nitrile group in this compound is a versatile functional group that can undergo a variety of chemical transformations.
Caption: Key reactions of the nitrile functional group.
-
Reduction: The nitrile group can be readily reduced to a primary amine (3-methylpentan-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[9] This is a fundamental transformation in the synthesis of amine-containing compounds.
-
Reaction with Organometallics: Grignard reagents (R-MgX) react with the nitrile to form ketones after acidic workup.[9][10][11] This provides a powerful method for carbon-carbon bond formation and the synthesis of more complex molecules.
-
Hydrolysis: Under acidic or basic conditions with heating, the nitrile group can be hydrolyzed to a carboxylic acid (3-methylpentanoic acid).
Relevance in Drug Discovery and Development
Aliphatic nitriles are increasingly recognized for their valuable role in medicinal chemistry.[2][12] The nitrile group, while seemingly simple, can significantly influence the properties of a drug molecule.
-
Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve the in vivo half-life of a drug.[13]
-
Improved Pharmacokinetics: As a polar functional group, the nitrile can modulate the physicochemical properties of a molecule, such as solubility and membrane permeability, leading to an improved pharmacokinetic profile.[1][14]
-
Target Binding: The linear geometry and the electron-withdrawing nature of the nitrile group can lead to specific interactions with biological targets. It can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, enhancing binding affinity.[1]
-
Bioisosterism: The nitrile group can serve as a bioisostere for other functional groups like carbonyls or halogens, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape and electronic characteristics.[13]
The presence of a chiral center in this compound also makes it an interesting building block for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.
Safety and Handling
This compound is a flammable liquid and is toxic if swallowed.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes.
Conclusion
This compound is a compound with well-defined physical and chemical properties. Its synthesis is achievable through standard organic chemistry methodologies, and its structure can be unequivocally confirmed by modern spectroscopic techniques. Beyond its fundamental chemistry, the aliphatic nitrile moiety it possesses is of significant interest to the pharmaceutical industry, offering a means to enhance the properties of drug candidates. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis and drug development.
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C6H11N | CID 11829373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alkylation of nitriles [ns1.almerja.com]
- 7. chemscene.com [chemscene.com]
- 8. (3S)-3-methylpentanenitrile | C6H11N | CID 12208762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 13. researchgate.net [researchgate.net]
- 14. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Methylpentanenitrile: A Comprehensive Technical Guide for Scientific Professionals
This in-depth guide provides a detailed exploration of the synthesis of 3-methylpentanenitrile, a valuable nitrile intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the primary synthetic methodologies, with a core focus on the widely employed nucleophilic substitution pathway. Beyond a mere recitation of procedural steps, this guide delves into the mechanistic underpinnings and causal relationships that govern the selection of reagents and reaction conditions, ensuring a robust and reproducible synthetic protocol.
Introduction: The Significance of this compound
This compound, a chiral nitrile with the chemical formula C₆H₁₁N, serves as a versatile building block in the synthesis of more complex molecular architectures.[1][2][3] Its branched alkyl structure and the reactive nitrile functionality make it a key precursor for the introduction of cyano groups and subsequent transformations into amines, carboxylic acids, and other functional groups essential in medicinal chemistry and materials science. The strategic importance of this intermediate necessitates a thorough understanding of its synthesis to ensure high purity and yield for downstream applications.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic disconnections. The most direct and industrially relevant method involves the formation of the carbon-cyanide bond via a nucleophilic substitution reaction. Alternative, though often more circuitous, routes can be envisioned from precursors such as the corresponding alcohol or carboxylic acid.
Primary Synthesis Route: Nucleophilic Substitution (Sₙ2)
The most prevalent and efficient method for the preparation of this compound is the Kolbe nitrile synthesis, which involves the reaction of a suitable secondary alkyl halide with an alkali metal cyanide.[4] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the cyanide ion acts as a potent nucleophile.
The preferred starting material for this synthesis is a 2-halopentane, such as 2-bromopentane or 2-chloropentane. The choice of the leaving group (halogen) influences the reaction rate, with bromide generally being a better leaving group than chloride. The cyanide ion (CN⁻) attacks the carbon atom bearing the halogen from the backside, leading to an inversion of stereochemistry at the chiral center.[4]
The use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), is crucial for the success of this reaction. These solvents effectively solvate the metal cation of the cyanide salt, leaving the cyanide anion "naked" and highly nucleophilic, thus promoting the Sₙ2 pathway.
Alternative Synthetic Pathways
While the Sₙ2 approach is the most common, alternative methods for the synthesis of this compound exist, which may be advantageous in specific contexts:
-
From 3-Methyl-1-pentanol: This primary alcohol can be converted to the corresponding alkyl halide or tosylate, which can then undergo nucleophilic substitution with a cyanide salt. This two-step process offers an alternative starting point if the alcohol is more readily available than the halide. The conversion of the alcohol to a good leaving group is a critical step in this sequence.
-
From 3-Methylpentanoic Acid: The carboxylic acid can be converted to the corresponding amide, followed by dehydration to yield the nitrile.[5][6] This route is generally longer but can be useful if the carboxylic acid is the primary precursor available. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).
Detailed Experimental Protocol: Synthesis of this compound via Sₙ2 Reaction
This section provides a comprehensive, field-proven protocol for the synthesis of this compound from 2-bromopentane and sodium cyanide.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 2-Bromopentane | C₅H₁₁Br | 151.04 | 15.1 g | 0.10 | >98% | Sigma-Aldrich |
| Sodium Cyanide | NaCN | 49.01 | 5.88 g | 0.12 | >97% | Sigma-Aldrich |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mL | - | Anhydrous | Acros Organics |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | Anhydrous | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | 100 mL | - | - | Lab Prepared |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | 100 mL | - | - | Lab Prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - | - | VWR |
Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Distillation apparatus
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Reagent Addition: To the flask, add sodium cyanide (5.88 g, 0.12 mol) and anhydrous dimethyl sulfoxide (100 mL).
-
Heating: Begin stirring the mixture and heat it to 60 °C using a heating mantle.
-
Addition of Alkyl Halide: Once the reaction temperature is stable, add 2-bromopentane (15.1 g, 0.10 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, maintain the reaction mixture at 60 °C with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield a colorless liquid.
Mechanistic Rationale
The synthesis of this compound from 2-bromopentane proceeds through a classic Sₙ2 mechanism.
Caption: Sₙ2 mechanism for the synthesis of this compound.
The cyanide ion, a strong nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom. This attack occurs from the side opposite to the leaving group (backside attack), leading to a trigonal bipyramidal transition state. As the new carbon-cyanide bond forms, the carbon-bromine bond simultaneously breaks. This concerted process results in an inversion of the stereochemical configuration at the chiral center.
Safety Precautions: Handling Sodium Cyanide
Sodium cyanide is a highly toxic compound and must be handled with extreme caution in a well-ventilated fume hood.[7][8][9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[7][11]
-
Inhalation and Ingestion: Avoid inhaling dust or fumes. Do not allow the substance to come into contact with the mouth.[8]
-
Acid Incompatibility: Sodium cyanide reacts with acids to produce highly toxic hydrogen cyanide gas. Ensure that no acids are present in the vicinity of the reaction.[10][11]
-
Spill and Waste Management: In case of a spill, evacuate the area and follow established protocols for cyanide spill cleanup. All cyanide-containing waste must be quenched and disposed of as hazardous waste according to institutional guidelines.[7][11]
-
Emergency Preparedness: Ensure that a cyanide antidote kit is readily available and that personnel are trained in its use. Work with a buddy and never perform this reaction alone.[11]
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the product. The spectra will show characteristic peaks corresponding to the different proton and carbon environments in the molecule.[12][13]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a sharp, strong absorption band around 2240-2260 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.[14]
-
Gas Chromatography (GC): GC can be used to assess the purity of the distilled product.
Conclusion
This guide has provided a comprehensive overview of the synthesis of this compound, with a focus on the robust and widely applicable Sₙ2 reaction between 2-bromopentane and sodium cyanide. By understanding the underlying mechanistic principles and adhering to the detailed experimental protocol and safety guidelines, researchers can confidently and safely prepare this valuable synthetic intermediate for a wide range of applications in chemical research and development. The provided framework emphasizes the importance of a holistic approach to synthesis, integrating theoretical knowledge with practical execution and a steadfast commitment to safety.
References
- 1. This compound | C6H11N | CID 11829373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. chemscene.com [chemscene.com]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-Methylpentanoic acid | C6H12O2 | CID 7755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. unitedchemicalcn.com [unitedchemicalcn.com]
- 8. camachem.com [camachem.com]
- 9. taekwang.co.kr [taekwang.co.kr]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. uthsc.edu [uthsc.edu]
- 12. 3-methylpentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 3-methylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. C-13 nmr spectrum of 3-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 3-methylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. (3S)-3-methylpentanenitrile | C6H11N | CID 12208762 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Methylpentanenitrile reaction mechanisms
An In-depth Technical Guide to the Reaction Mechanisms of 3-Methylpentanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a chiral aliphatic nitrile, serves as a versatile building block in organic synthesis. Its reactivity is primarily centered around the cyano group and the adjacent α-carbon, allowing for a diverse range of chemical transformations. This guide provides a comprehensive exploration of the core reaction mechanisms of this compound, including its hydrolysis to carboxylic acids, reduction to primary amines, reactions with organometallic reagents to form ketones, and functionalization at the α-carbon. By elucidating the underlying principles and providing field-proven insights, this document aims to equip researchers with the knowledge to effectively utilize this compound in synthetic applications.
Introduction to this compound
This compound (C₆H₁₁N) is an organic compound featuring a nitrile functional group attached to a pentane backbone with a methyl substituent at the third carbon position.[1][2] The presence of a stereocenter at this position means the compound can exist as (S)-3-methylpentanenitrile or (R)-3-methylpentanenitrile.[3] The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity, coupled with the acidity of the α-protons, makes this compound a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.
| Property | Value |
| Molecular Formula | C₆H₁₁N |
| Molecular Weight | 97.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 21101-88-2 |
Hydrolysis: Conversion to 3-Methylpentanoic Acid
One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids.[4] This transformation can be effectively achieved under either acidic or basic conditions, proceeding through an amide intermediate.[5][6] The choice between acidic and basic catalysis often depends on the overall stability of the substrate to the reaction conditions.[7]
Acid-Catalyzed Hydrolysis
In the presence of a strong acid, such as aqueous hydrochloric or sulfuric acid, the nitrile nitrogen is first protonated.[4][8] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[9] The reaction proceeds through the formation of an imidic acid, which then tautomerizes to the more stable amide.[10] This amide intermediate subsequently undergoes further acid-catalyzed hydrolysis to yield 3-methylpentanoic acid and an ammonium salt.[4][6]
References
- 1. This compound | C6H11N | CID 11829373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. (3S)-3-methylpentanenitrile | C6H11N | CID 12208762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
An In-Depth Technical Guide to the Chiral Synthesis of (R)-3-Methylpentanenitrile
Abstract
(R)-3-Methylpentanenitrile is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereoselective synthesis is of paramount importance to ensure the desired therapeutic efficacy and minimize off-target effects. This technical guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of (R)-3-Methylpentanenitrile, designed for researchers, scientists, and professionals in drug development. This document delves into the core methodologies of asymmetric hydrocyanation, synthesis from chiral precursors, and enzymatic resolution, offering detailed protocols, mechanistic insights, and a comparative analysis to facilitate informed decisions in synthetic route selection.
Introduction: The Significance of Chirality in (R)-3-Methylpentanenitrile
The therapeutic and biological activity of a chiral molecule is often confined to a single enantiomer. The "distomer," or the other enantiomer, can be inactive, exhibit a different pharmacological profile, or even be toxic. Consequently, the development of robust and efficient methods for the synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and drug development. (R)-3-Methylpentanenitrile serves as a key intermediate, and its availability in high enantiomeric purity is critical for the advancement of numerous research and development programs. This guide aims to provide the scientific community with a detailed and practical resource for the preparation of this important chiral nitrile.
Strategic Approaches to the Synthesis of (R)-3-Methylpentanenitrile
The synthesis of (R)-3-Methylpentanenitrile can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular route will often depend on factors such as the availability of starting materials, scalability, cost-effectiveness, and the desired level of enantiopurity. This guide will focus on three primary and field-proven strategies:
-
Asymmetric Hydrocyanation: The direct addition of a cyanide group to a prochiral alkene, 2-ethyl-1-butene, using a chiral catalyst.
-
Synthesis from Chiral Precursors: The conversion of an already enantiomerically pure starting material, such as (R)-3-methylpentanoic acid, into the target nitrile.
-
Enzymatic Resolution: The selective reaction of one enantiomer from a racemic mixture of 3-methylpentanenitrile or a suitable precursor, catalyzed by an enzyme.
The following sections will provide a detailed exploration of each of these methodologies, complete with experimental protocols and a discussion of the underlying scientific principles.
Asymmetric Hydrocyanation of 2-Ethyl-1-butene
Asymmetric hydrocyanation represents one of the most direct and atom-economical methods for the synthesis of chiral nitriles.[1] This approach involves the addition of hydrogen cyanide (HCN) or a surrogate across the double bond of a prochiral alkene, in this case, 2-ethyl-1-butene, catalyzed by a chiral transition metal complex. Nickel-based catalysts bearing chiral phosphine or phosphite ligands have shown exceptional efficacy in this transformation, delivering high enantioselectivities.[2][3]
Mechanistic Rationale and Catalyst Selection
The catalytic cycle of nickel-catalyzed hydrocyanation generally proceeds through a series of well-defined steps, including oxidative addition of HCN to the Ni(0) center, alkene coordination, migratory insertion to form a nickel-alkyl intermediate, and reductive elimination to afford the nitrile product and regenerate the active catalyst. The enantioselectivity of the reaction is determined by the facial selectivity of the alkene insertion into the nickel-hydride bond, which is controlled by the steric and electronic properties of the chiral ligand.
The choice of the chiral ligand is therefore critical for achieving high enantiomeric excess (ee). Bidentate phosphine and phosphite ligands, particularly those with atropisomeric backbones, have proven to be highly effective in creating a chiral pocket around the metal center that directs the stereochemical outcome of the reaction.
Experimental Protocol: Asymmetric Hydrocyanation
This protocol is adapted from established procedures for the asymmetric hydrocyanation of vinylarenes and is applicable to the synthesis of (R)-3-Methylpentanenitrile from 2-ethyl-1-butene.[2]
Diagram of the Asymmetric Hydrocyanation Workflow:
Caption: Workflow for the asymmetric hydrocyanation of 2-ethyl-1-butene.
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
Chiral phosphine ligand (e.g., (R)-BINAP or a suitable phosphine-phosphite ligand)
-
2-Ethyl-1-butene
-
Hydrogen cyanide (HCN) solution in tetrahydrofuran (THF) (Caution: HCN is extremely toxic) or a cyanide surrogate like acetone cyanohydrin.
-
Anhydrous toluene and THF
-
Standard Schlenk line and syringe pump equipment
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, to a Schlenk flask charged with Ni(cod)₂ (5 mol%) and the chiral ligand (5.5 mol%), add anhydrous toluene. Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate Schlenk flask under nitrogen, dissolve 2-ethyl-1-butene (1.0 equivalent) in anhydrous THF.
-
Hydrocyanation: To the solution of 2-ethyl-1-butene, add the freshly prepared catalyst solution via cannula. Commence the slow addition of a solution of HCN (1.5 equivalents) in THF via syringe pump over a period of 2 hours at room temperature.
-
Quenching and Work-up: Upon completion of the HCN addition, bubble argon through the reaction mixture for 15 minutes to remove any unreacted HCN. The reaction mixture is then concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford (R)-3-Methylpentanenitrile.
Table 1: Representative Data for Asymmetric Hydrocyanation
| Substrate | Chiral Ligand | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 2-Ethyl-1-butene | (R)-BINAP derivative | 5 | >90 | >90 |
Note: The specific yield and ee will be highly dependent on the choice of chiral ligand and optimization of reaction conditions.
Synthesis from (R)-3-Methylpentanoic Acid
An alternative and often safer approach to (R)-3-Methylpentanenitrile is to start from an enantiomerically pure precursor, such as (R)-3-methylpentanoic acid. This strategy leverages the availability of chiral starting materials from the "chiral pool" or from established resolution methods. The key challenge in this approach is to convert the carboxylic acid functionality to a nitrile without causing racemization at the adjacent stereocenter. A common and effective method involves a two-step sequence: conversion of the carboxylic acid to a primary amide, followed by dehydration.
Amide Formation and Dehydration: A Two-Step Approach
The conversion of a carboxylic acid to a primary amide can be achieved through various methods. A robust and widely used method involves the formation of an acid chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia.[4] The subsequent dehydration of the primary amide to the nitrile can be accomplished using a variety of dehydrating agents, with thionyl chloride being a common and effective choice. It is crucial that these reactions are performed under conditions that do not promote epimerization of the chiral center.
Diagram of the Synthesis from Chiral Carboxylic Acid:
Caption: Two-step synthesis of (R)-3-Methylpentanenitrile from (R)-3-methylpentanoic acid.
Experimental Protocol: Synthesis from (R)-3-Methylpentanoic Acid
Step 1: Formation of (R)-3-Methylpentanamide
Materials:
-
(R)-3-Methylpentanoic acid
-
Thionyl chloride (SOCl₂)
-
Aqueous ammonia (NH₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of (R)-3-methylpentanoic acid (1.0 equivalent) in dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases.
-
The reaction mixture is then cooled to 0 °C and aqueous ammonia (excess) is added slowly.
-
The mixture is stirred vigorously for 1 hour. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give crude (R)-3-methylpentanamide.
Step 2: Dehydration to (R)-3-Methylpentanenitrile
Materials:
-
(R)-3-Methylpentanamide
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
Dissolve the crude (R)-3-methylpentanamide in an anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add thionyl chloride (1.5 equivalents) dropwise.
-
The reaction mixture is then heated to reflux for 2-4 hours, monitoring the progress by TLC or GC.
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by distillation or flash column chromatography to yield (R)-3-Methylpentanenitrile.
Table 2: Representative Data for Synthesis from Chiral Precursor
| Starting Material | Reagents | Yield (%) | ee Retention |
| (R)-3-Methylpentanoic acid | 1. SOCl₂, NH₃; 2. SOCl₂ | >80 (over two steps) | >99% |
Enzymatic Resolution of Racemic this compound
Enzymatic resolution is a powerful technique for the separation of enantiomers, capitalizing on the high stereoselectivity of enzymes.[5] For the synthesis of (R)-3-Methylpentanenitrile, a kinetic resolution of the racemic nitrile or a suitable precursor can be employed. Lipases are a class of enzymes that are particularly well-suited for this purpose, as they can catalyze the hydrolysis or transesterification of a wide range of substrates with high enantioselectivity in organic solvents.
Principles of Lipase-Catalyzed Kinetic Resolution
In a lipase-catalyzed kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. For example, in the hydrolysis of a racemic ester, the lipase may selectively hydrolyze the (S)-ester to the corresponding (S)-alcohol, leaving the (R)-ester unreacted. The separation of the unreacted enantiomer from the product then affords both enantiomers in high enantiomeric purity.
For the resolution of this compound, a precursor such as a racemic 3-methylpentanoic acid ester could be resolved via lipase-catalyzed hydrolysis. The unreacted (R)-ester can then be isolated and converted to (R)-3-methylpentanenitrile.
Diagram of the Enzymatic Resolution Workflow:
Caption: Workflow for the synthesis of (R)-3-Methylpentanenitrile via enzymatic resolution.
Experimental Protocol: Lipase-Catalyzed Resolution
This protocol describes the kinetic resolution of a racemic ester of 3-methylpentanoic acid.
Materials:
-
Racemic ethyl 3-methylpentanoate
-
Lipase (e.g., Candida antarctica Lipase B, Novozym 435)
-
Phosphate buffer (pH 7.0)
-
Organic solvent (e.g., hexane or diisopropyl ether)
Procedure:
-
Reaction Setup: In a flask, prepare a biphasic system consisting of phosphate buffer and an organic solvent.
-
Substrate and Enzyme Addition: Add the racemic ethyl 3-methylpentanoate (1.0 equivalent) and the lipase (e.g., 10-20% by weight of the substrate).
-
Resolution: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess of the remaining ester by chiral GC. The reaction should be stopped at approximately 50% conversion to achieve high ee for both the product and the unreacted starting material.
-
Work-up and Separation: Once the desired conversion is reached, filter off the enzyme. Separate the organic and aqueous layers. The organic layer contains the unreacted (R)-ester. The aqueous layer contains the (S)-acid.
-
Isolation and Conversion: Extract the aqueous layer with an organic solvent to recover any dissolved ester. The combined organic layers are dried and concentrated to give the enantioenriched (R)-ethyl 3-methylpentanoate. This can then be converted to (R)-3-Methylpentanenitrile using the two-step procedure described in Section 4.
Table 3: Representative Data for Enzymatic Resolution
| Substrate | Lipase | Solvent System | Conversion (%) | ee of Unreacted Ester (%) |
| Racemic ethyl 3-methylpentanoate | Candida antarctica Lipase B | Hexane/Phosphate Buffer | ~50 | >95 |
Analytical Methods for Enantiomeric Excess Determination
The accurate determination of the enantiomeric excess of the synthesized (R)-3-Methylpentanenitrile is crucial for validating the success of the chiral synthesis. Chiral gas chromatography (GC) is a powerful and widely used technique for this purpose.[6][7]
Chiral Gas Chromatography (GC)
Chiral GC utilizes a capillary column with a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus allowing for their separation and quantification. Cyclodextrin-based CSPs are commonly used for the separation of a wide range of chiral compounds, including nitriles.[8]
Experimental Protocol: Chiral GC Analysis
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column such as β-DEX or γ-DEX).
Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: An initial temperature of 60 °C held for 2 minutes, followed by a ramp of 5 °C/min to 180 °C.
-
Carrier Gas: Helium or Hydrogen.
-
Sample Preparation: Dilute a small amount of the nitrile in a suitable solvent (e.g., dichloromethane or hexane).
Data Analysis:
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = [ (Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer) ] x 100
A racemic sample of this compound should be injected first to determine the retention times of the two enantiomers.
Table 4: Typical Chiral GC Parameters
| Parameter | Value |
| Column | Cyclodextrin-based chiral capillary column |
| Carrier Gas | Helium |
| Temperature Program | Gradient |
| Detector | FID |
Conclusion and Future Perspectives
This technical guide has outlined three robust and effective strategies for the chiral synthesis of (R)-3-Methylpentanenitrile. Asymmetric hydrocyanation offers a direct and atom-economical route, while synthesis from a chiral precursor provides a reliable method when the enantiomerically pure starting material is readily available. Enzymatic resolution presents a green and highly selective alternative for the separation of enantiomers.
The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development program, including scalability, cost, and safety considerations. The continued development of new chiral catalysts and biocatalysts will undoubtedly lead to even more efficient and selective methods for the synthesis of (R)-3-Methylpentanenitrile and other valuable chiral building blocks in the future.
References
Chiral synthesis of (S)-3-Methylpentanenitrile
An In-depth Technical Guide to the Chiral Synthesis of (S)-3-Methylpentanenitrile
Distribution: For Internal and Client Use – Researchers, Scientists, and Drug Development Professionals.
Abstract
(S)-3-Methylpentanenitrile is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents where stereochemistry dictates biological activity. This guide provides a comprehensive overview of robust and scalable strategies for its enantioselective synthesis. We move beyond simple procedural lists to offer a deep dive into the mechanistic underpinnings and rationale behind two field-proven methodologies: Diastereoselective Alkylation using a Chiral Auxiliary and Enzymatic Kinetic Resolution . Each section includes a discussion of the core principles, detailed step-by-step protocols, and an analysis of the factors governing stereochemical control. This document is intended to serve as a practical and authoritative resource for chemists engaged in the synthesis of complex chiral molecules.
Introduction: The Significance of Chiral Nitriles
The nitrile functional group is a cornerstone of modern synthetic chemistry, serving as a versatile precursor to amines, carboxylic acids, amides, and ketones. When the carbon atom alpha or beta to the cyano group is a stereocenter, these molecules become powerful intermediates for constructing enantiomerically pure pharmaceutical targets. (S)-3-Methylpentanenitrile, with its stereocenter at the C3 position, represents a common structural motif whose synthesis requires precise control over stereochemistry. This guide focuses on practical and reliable methods to achieve high enantiomeric purity for this specific target.
We will explore two distinct, yet complementary, strategic approaches:
-
Chiral Auxiliary-Mediated Synthesis: A substrate-controlled method where a temporary chiral director is used to force a reaction to proceed with high diastereoselectivity.
-
Biocatalytic Synthesis: A reagent-controlled method employing enzymes to selectively transform one enantiomer from a racemic mixture, a hallmark of green chemistry.
The choice between these routes depends on factors such as starting material availability, scalability, cost, and downstream processing considerations.
Strategy I: Diastereoselective Alkylation via a Pseudoephedrine Auxiliary
This approach is a classic yet highly effective example of substrate-controlled asymmetry. By covalently attaching a readily available chiral molecule—the auxiliary—to our pro-chiral substrate, we create a new molecule whose inherent steric and electronic properties direct the approach of incoming reagents. The pseudoephedrine amide system, pioneered by Andrew G. Myers, is particularly powerful due to its rigid, chelated enolate intermediate, which provides a predictable platform for highly selective alkylations.[1][2]
Mechanistic Rationale and Causality
The success of this method hinges on the formation of a Z-enolate that is held in a rigid bicyclic chelate structure by the lithium cation.
-
Step 1: Acylation: (1S,2S)-(+)-Pseudoephedrine is acylated with propanoyl chloride to form the corresponding tertiary amide. This step is straightforward and typically high-yielding.[3]
-
Step 2: Enolate Formation: Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) deprotonates the α-carbon. The lithium cation is coordinated by both the enolate oxygen and the auxiliary's hydroxyl oxygen. This chelation locks the conformation, presenting one face of the enolate for electrophilic attack while the other is sterically shielded by the auxiliary's phenyl and methyl groups.[2] The presence of lithium chloride (LiCl) is crucial; it aggregates in solution, sequestering stray water and preventing enolate equilibration, thereby maintaining high stereochemical integrity.[3]
-
Step 3: Diastereoselective Alkylation: The ethylating agent (e.g., ethyl iodide) approaches the enolate from the least sterically hindered face (the si-face), leading to the formation of a new stereocenter with a predictable configuration. The reaction yields the (3S)-configured product with very high diastereoselectivity.[4]
-
Step 4: Auxiliary Cleavage & Functional Group Conversion: The auxiliary is cleaved under acidic or basic hydrolysis to yield (S)-3-methylpentanoic acid.[4] The robust nature of the pseudoephedrine auxiliary allows for this cleavage without epimerization of the newly formed stereocenter. The resulting chiral carboxylic acid is then converted to the primary amide and subsequently dehydrated to the target nitrile. Numerous mild reagents exist for the dehydration of primary amides to nitriles, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5][6][7]
Workflow Diagram
Caption: Workflow for Chiral Auxiliary-Based Synthesis.
Experimental Protocols
Protocol 1: Synthesis of N-Propanoyl-(1S,2S)-pseudoephedrine Amide
-
To a stirred solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (1.5 eq).
-
Add propanoyl chloride (1.1 eq) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be used directly in the next step or purified by column chromatography (Silica gel, EtOAc/Hexanes gradient).
Protocol 2: Asymmetric Ethylation
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-propanoyl pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in dry tetrahydrofuran (THF, ~0.1 M).
-
Cool the solution to -78 °C (acetone/dry ice bath).
-
Add lithium diisopropylamide (LDA, 2.0 M solution in THF/heptane/ethylbenzene, 2.0 eq) dropwise. Stir for 1 hour at -78 °C, then allow to warm to 0 °C for 30 minutes.
-
Re-cool the solution to -78 °C and add ethyl iodide (1.5 eq) dropwise.
-
Stir at -78 °C for 2 hours, then slowly warm to 0 °C and stir for an additional 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x). Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to isolate the alkylated amide. Diastereomeric ratio can be assessed by ¹H NMR or chiral HPLC.
Protocol 3: Auxiliary Cleavage to (S)-3-Methylpentanoic Acid
-
Dissolve the purified alkylated amide (1.0 eq) in a 3:1 mixture of dioxane and 9 N aqueous H₂SO₄.
-
Heat the mixture to reflux (approx. 115 °C) for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.
-
Extract the aqueous layer with dichloromethane (3x) to isolate the product acid.
-
Combine the DCM extracts, dry over MgSO₄, and concentrate to yield (S)-3-methylpentanoic acid.
Protocol 4: Conversion of Acid to (S)-3-Methylpentanenitrile
-
Amide Formation: To the crude (S)-3-methylpentanoic acid (1.0 eq), add thionyl chloride (1.5 eq) and a catalytic amount of DMF. Heat gently at 40 °C for 1 hour to form the acyl chloride. Remove excess SOCl₂ under vacuum. Dissolve the crude acyl chloride in THF and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess). Stir for 1 hour. Extract with ethyl acetate, dry, and concentrate to obtain crude (S)-3-methylpentanamide.
-
Dehydration: Dissolve the crude amide (1.0 eq) in pyridine (3.0 eq) and cool to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise. Allow to warm to room temperature and then heat to 60 °C for 2 hours. Cool, pour onto ice, and extract with diethyl ether. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate. Purify by distillation to yield (S)-3-Methylpentanenitrile.
Strategy II: Enzymatic Kinetic Resolution (EKR)
Biocatalysis offers a powerful, environmentally benign alternative for accessing chiral molecules. Kinetic resolution relies on an enzyme's ability to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than the other. For our target, we can resolve a racemic precursor, such as 3-methylpentanoic acid, using a lipase.
Mechanistic Rationale and Causality
The core principle is the differential rate of reaction within an enzyme's chiral active site. Lipases are particularly effective for resolving carboxylic acids and their esters.[8]
-
Racemate Synthesis: A racemic version of 3-methylpentanoic acid or its ethyl ester is synthesized via standard, non-chiral methods (e.g., Grignard addition to an α,β-unsaturated ester).
-
Enzymatic Reaction: We can employ two main EKR strategies:
-
Hydrolysis: A racemic ester (e.g., ethyl 3-methylpentanoate) is treated with a lipase in a buffered aqueous solution. The enzyme will selectively hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding (R)-acid, leaving the desired (S)-ester unreacted.
-
Esterification: A racemic acid is treated with an alcohol and a lipase in an organic solvent. The enzyme will selectively esterify one enantiomer, leaving the other unreacted.
-
-
Separation and Conversion: The key to EKR is stopping the reaction at or near 50% conversion. At this point, we have a mixture of an enantiopure product (e.g., (R)-acid) and enantiopure starting material (e.g., (S)-ester). These can be separated by standard chemical means (e.g., acid-base extraction). The isolated (S)-ester is then hydrolyzed to (S)-3-methylpentanoic acid, which is converted to the nitrile as described in Protocol 4. Candida antarctica Lipase B (CALB), often immobilized for stability and reusability, is a highly effective and commonly used biocatalyst for such resolutions.[8][9]
Workflow Diagram
Caption: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocols
Protocol 5: Lipase-Catalyzed Hydrolysis of Racemic Ethyl 3-Methylpentanoate
-
Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0).
-
To the buffer, add racemic ethyl 3-methylpentanoate (1.0 eq) and a co-solvent like acetonitrile (e.g., 20% v/v) to aid solubility.
-
Add the lipase catalyst (e.g., immobilized Candida antarctica lipase B, Novozym 435, at a loading of ~5-10% w/w of the substrate).
-
Stir the suspension vigorously at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral GC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess (ee) of both the remaining ester and the product acid.
-
Once ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused).
-
Acidify the filtrate to pH ~2 with 1 M HCl.
-
Extract the mixture with diethyl ether. The ether layer will contain the unreacted (S)-ester and the (R)-acid.
-
Extract the ether layer with a cold, dilute solution of NaHCO₃. The (R)-acid will move to the aqueous basic layer, while the (S)-ester remains in the organic layer.
-
Separate the layers. Dry the organic layer (containing (S)-ester) over MgSO₄ and concentrate. The aqueous layer can be re-acidified and extracted to recover the (R)-acid if desired.
Protocol 6: Hydrolysis of (S)-Ester and Conversion to Nitrile
-
Dissolve the recovered (S)-ethyl 3-methylpentanoate in a mixture of THF and 2 M aqueous NaOH.
-
Stir at room temperature until TLC indicates complete hydrolysis.
-
Acidify the mixture with HCl and extract with ethyl acetate to isolate (S)-3-methylpentanoic acid.
-
Follow Protocol 4 to convert the enantiomerically pure acid into the final target, (S)-3-Methylpentanenitrile.
Data Summary and Method Comparison
| Parameter | Strategy I: Chiral Auxiliary | Strategy II: Enzymatic Resolution |
| Stereocontrol | High Diastereoselectivity (>95% d.r. typical)[4] | High Enantioselectivity (ee >99% possible)[8] |
| Theoretical Yield | High, based on limiting reagent | Max 50% for desired enantiomer |
| Key Reagents | (+)-Pseudoephedrine, LDA, LiCl | Racemic precursor, Lipase |
| Operational Complexity | Multiple steps, cryogenic temperatures required | Milder conditions, requires reaction monitoring |
| "Green" Chemistry | Stoichiometric auxiliary, organometallic base | Biocatalytic, aqueous media possible |
| Scalability | Well-established for industrial scale | Can be challenging, requires large reactor volumes |
Conclusion and Outlook
The enantioselective synthesis of (S)-3-Methylpentanenitrile can be achieved through multiple robust strategies. The chiral auxiliary approach offers a highly predictable and high-yielding pathway, leveraging well-understood principles of steric control. Its primary drawbacks are the use of stoichiometric amounts of the auxiliary and cryogenic, anhydrous conditions. In contrast, enzymatic kinetic resolution represents a greener, milder alternative that can provide exceptionally high enantiomeric purity. Its main limitation is the theoretical maximum yield of 50% for the desired enantiomer from a racemic starting material.
For research and development professionals, the choice of method will be dictated by project-specific constraints. For rapid access to material with high stereochemical purity where yield is paramount, the auxiliary method is often preferred. For larger-scale, cost-sensitive, or environmentally-conscious processes, developing an efficient enzymatic resolution is an increasingly attractive and powerful option. Further advancements in asymmetric catalysis, such as the direct asymmetric hydrogenation of α,β-unsaturated nitriles[10] or asymmetric conjugate additions, may one day provide more atom-economical routes, but the two strategies detailed herein represent the current state-of-the-art in terms of reliability and practical application.
References
- 1. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 2. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. almacgroup.com [almacgroup.com]
- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
3-Methylpentanenitrile: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
3-Methylpentanenitrile, also known as 3-methylvaleronitrile, is a structurally simple yet synthetically potent aliphatic nitrile.[1][2] Its value as a precursor stems from the versatile reactivity of the nitrile functional group and the potential for functionalization at the adjacent alpha-carbon. This guide provides a comprehensive overview of this compound's core utility in organic synthesis. We will explore its fundamental transformations—including reduction to primary amines, hydrolysis to carboxylic acids, and carbon-carbon bond formation via α-alkylation. This document moves beyond simple reaction lists to explain the causality behind methodological choices, offering field-proven insights for laboratory application. Detailed, step-by-step protocols for key transformations are provided, supported by mechanistic diagrams and comparative data to empower researchers in leveraging this building block for the synthesis of complex molecular targets.
Introduction and Compound Profile
Aliphatic nitriles are foundational components in the synthetic chemist's toolbox. The nitrile group, with its strong dipole and linear geometry, serves as a stable yet reactive handle that can be transformed into a variety of other critical functional groups, most notably amines and carboxylic acids. This compound (C₆H₁₁N) exemplifies this utility, offering a six-carbon backbone with a chiral center that can be exploited in stereoselective syntheses.[1][3][4] Understanding its properties and handling requirements is the first step toward its effective application.
Physicochemical and Structural Data
A clear understanding of a reagent's physical properties is crucial for experimental design, particularly for reaction setup and purification.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Methylvaleronitrile | [1][2] |
| CAS Number | 21101-88-2 | [1][2] |
| Molecular Formula | C₆H₁₁N | [1][2][4] |
| Molecular Weight | 97.16 g/mol | [1][2][3] |
| SMILES | CCC(C)CC#N | [1][2][5] |
| InChIKey | MMRQLDRBAXLMRH-UHFFFAOYSA-N | [1][4][5] |
Safety and Handling Considerations
This compound is classified as a hazardous substance and requires careful handling to ensure laboratory safety.[1] Adherence to established safety protocols is mandatory.
| Hazard Category | GHS Classification & Precautionary Statements | Source |
| Flammability | H226: Flammable liquid and vapor. P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [1] |
| Toxicity | H301: Toxic if swallowed. P264: Wash hands and exposed skin thoroughly after handling. P301+P316: IF SWALLOWED: Get emergency medical help immediately. | [1][6] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. | [6][7] |
| Storage | Store in a cool, dry, and well-ventilated area away from oxidizing agents. Keep container tightly closed in a flammables-approved cabinet. | [2][6][7] |
Core Synthetic Transformations of this compound
The synthetic power of this compound is centered on the transformations of its nitrile group. The following sections detail the most critical reactions, offering both mechanistic rationale and practical laboratory protocols.
Reduction to Primary Amines: A Gateway to Bioactive Scaffolds
The conversion of the nitrile moiety to a primary amine (3-methylpentan-1-amine) is arguably its most valuable transformation, as the amine functional group is ubiquitous in pharmaceuticals and agrochemicals. The choice of reducing agent is critical and depends on the desired selectivity and the presence of other functional groups in the substrate.
-
Expertise & Experience: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent suitable for robust substrates.[8] Its high reactivity necessitates strict anhydrous conditions and careful quenching. Catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium) offers a milder, more scalable alternative that is often preferred in industrial settings, though it may be less effective for sterically hindered nitriles and can reduce other functionalities like alkenes or alkynes. More modern reagents like ammonia borane can also be effective and offer good functional group tolerance.[9]
Principle: LiAlH₄ delivers hydride ions (H⁻) in a stepwise mechanism to the electrophilic carbon of the nitrile, ultimately forming an intermediate imine which is further reduced to the primary amine.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
15% Aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.
-
Suspend LiAlH₄ (1.2 eq.) in anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C.
-
Work-up (Fieser method): Cautiously and sequentially add deionized water (X mL), followed by 15% aqueous NaOH (X mL), and finally deionized water (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and precipitating aluminum salts.
-
Stir the resulting granular white precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with additional THF or diethyl ether.
-
Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 3-methylpentan-1-amine.
-
Purify the product by distillation if necessary.
Safety Note: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and all solvents must be anhydrous. The quenching procedure is highly exothermic and must be performed slowly and with extreme caution behind a blast shield.
Hydrolysis to Carboxylic Acids
Acid- or base-catalyzed hydrolysis converts the nitrile group into a carboxylic acid, providing synthetic access to 3-methylpentanoic acid. This reaction proceeds via a carboxamide intermediate.[10] Acid-catalyzed hydrolysis is often preferred as it protonates the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.
Principle: Under strong acidic conditions and heat, the nitrile is protonated, activating it for nucleophilic attack by water. Tautomerization and further hydrolysis of the resulting amide intermediate yield the carboxylic acid and an ammonium salt.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Deionized water
-
Diethyl ether or Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.) with a 1:1 mixture of concentrated H₂SO₄ and water.
-
Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by observing the cessation of ammonia evolution or by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash them with saturated aqueous NaHCO₃ to remove any remaining acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to afford 3-methylpentanoic acid.
Alpha-Carbon Functionalization: Strategic C-C Bond Formation
The electron-withdrawing nature of the nitrile group acidifies the protons on the adjacent α-carbon. This allows for deprotonation by a strong, non-nucleophilic base (like Lithium Diisopropylamide, LDA) to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds. This strategy is a cornerstone of complex molecule synthesis.[11][12]
-
Expertise & Experience: The choice of base is paramount. LDA is ideal because it is exceptionally strong, yet its steric bulk prevents it from acting as a nucleophile and attacking the nitrile group itself. The reaction must be conducted at low temperatures (typically -78 °C) to prevent side reactions and ensure kinetic control of deprotonation.
Principle: An appropriate base abstracts a proton from the carbon alpha to the nitrile, creating a nucleophilic carbanion. This carbanion then participates in an Sₙ2 reaction with an electrophile, such as an alkyl iodide, to form a new C-C bond.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., Iodomethane or Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
LDA Preparation: In a dry, inert-atmosphere flask, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq.) dropwise. Stir at -78 °C for 30 minutes.
-
Carbanion Formation: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the carbanion.
-
Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the carbanion solution at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours, then slowly warm to room temperature overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting α-alkylated nitrile product via flash column chromatography or distillation.
Conclusion and Future Outlook
This compound is a powerful and versatile precursor in organic synthesis. Its true value lies not in its own complexity, but in the straightforward and high-yielding transformations that convert it into key functional groups—amines and carboxylic acids—or use it as a scaffold for building carbon-carbon bonds. The protocols described herein represent foundational, reliable methods for unlocking this potential. For the drug development professional, the products derived from this simple nitrile, such as chiral amines and functionalized acids, serve as valuable building blocks for constructing novel pharmacophores and complex lead compounds. Future work may focus on developing asymmetric versions of these transformations to directly access enantiopure products, further enhancing the utility of this fundamental synthetic precursor.
References
- 1. This compound | C6H11N | CID 11829373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. (3S)-3-methylpentanenitrile | C6H11N | CID 12208762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. chem-space.com [chem-space.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 10. Solved Amino acids: reaction of 2-amino-3- | Chegg.com [chegg.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Analysis of 3-Methylpentanenitrile and its Derivatives
This guide provides a detailed exploration of the core spectroscopic techniques used to characterize 3-methylpentanenitrile and its analogous structures. As versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, a comprehensive understanding of their structural elucidation is paramount for researchers, scientists, and drug development professionals. This document moves beyond mere data reporting, focusing on the underlying principles and causal relationships that govern spectroscopic outcomes, thereby empowering the reader to interpret spectral data with confidence and precision.
Molecular Structure and Spectroscopic Implications
This compound (C₆H₁₁N) possesses a chiral center at the C3 position. This stereocenter is a critical structural feature that dictates the magnetic non-equivalence of certain protons and carbons, a subtlety that is revealed by high-field NMR spectroscopy. An unambiguous characterization, therefore, relies on an integrated approach, leveraging the strengths of multiple analytical techniques.
Caption: Structure of this compound with carbon numbering.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of the bonds present.
Causality Behind IR Absorptions
For this compound, the most diagnostic feature is the nitrile group (-C≡N). The triple bond is strong, and its stretching vibration requires a significant amount of energy, placing its absorption in a relatively "clean" region of the spectrum where few other functional groups absorb.[1] This makes IR spectroscopy a highly reliable method for confirming the presence of the nitrile moiety. The surrounding alkyl structure gives rise to C-H stretching and bending vibrations.
-
C≡N Stretch: Saturated alkyl nitriles exhibit a sharp, intense absorption band for the C≡N stretching vibration, typically in the range of 2260-2240 cm⁻¹.[1] The intensity of this band is due to the large change in dipole moment during the vibration.
-
C-H Aliphatic Stretch: The sp³ hybridized C-H bonds of the methyl and methylene groups lead to strong absorption bands in the 3000-2800 cm⁻¹ region.
-
C-H Bending: Vibrations associated with the bending of C-H bonds in CH₃ and CH₂ groups are observed in the 1470-1300 cm⁻¹ range.
Influence of Derivatives
Should the alkyl backbone of a this compound derivative be modified to include conjugation (e.g., a double bond or an aromatic ring), the C≡N stretching frequency would shift to a lower wavenumber (typically below 2230 cm⁻¹).[1] This shift is caused by electron delocalization, which slightly weakens the C≡N triple bond.
Data Presentation: Characteristic IR Absorptions
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (-C≡N) | Stretch | 2260 - 2240 | Medium to Strong, Sharp |
| Alkyl (C-H) | Stretch | 3000 - 2850 | Strong |
| Methylene (-CH₂-) | Bend (Scissoring) | ~1465 | Variable |
| Methyl (-CH₃) | Bend (Asymmetric & Symmetric) | ~1450 & ~1375 | Variable |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
This protocol is designed for the analysis of liquid nitrile samples, requiring minimal preparation.[2]
-
Instrument Preparation: Power on the FTIR spectrometer and allow it to complete its diagnostic checks. Ensure the ATR accessory is correctly installed.
-
Background Spectrum: Clean the ATR crystal surface with a lint-free wipe using a volatile solvent like isopropanol and allow it to dry completely. Initiate a background scan through the software. This step is critical as it records the absorbance of the atmosphere (CO₂ and H₂O) and the crystal, which will be subtracted from the sample spectrum.[2]
-
Sample Analysis: Place a single drop of the this compound derivative onto the center of the ATR crystal. Ensure the crystal is fully covered.
-
Spectrum Acquisition: Initiate the sample scan. The instrument's software will ratio the sample spectrum against the stored background spectrum to produce the final transmittance or absorbance spectrum.
-
Data Processing: Perform a baseline correction on the resulting spectrum to ensure a flat horizontal baseline. Identify and label the peak wavenumbers for the key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. It provides information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential.
¹³C NMR Analysis
Proton-decoupled ¹³C NMR provides a count of the unique carbon environments in a molecule. Due to the chiral center at C3, all six carbons in this compound are chemically non-equivalent and should produce six distinct signals.
-
Nitrile Carbon (C1): Nitrile carbons are characteristically found in the 115-130 δ range.[1]
-
Aliphatic Carbons (C2-C6): The remaining sp³ hybridized carbons will appear in the upfield region of the spectrum. Their precise chemical shifts can be predicted based on substitution patterns. The carbons closer to the electron-withdrawing nitrile group (C2, C3) will be further downfield.
Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (-C≡N) | 115 - 125 | Characteristic range for nitrile carbons.[1] |
| C2 (-C H₂CN) | 25 - 35 | Alpha to the nitrile group, deshielded. |
| C3 (-C H(CH₃)-) | 30 - 40 | Branched methine, deshielded by proximity to CN. |
| C4 (-C H₂CH₃) | 25 - 35 | Methylene group. |
| C6 (-C H₃) | 15 - 25 | Methyl group attached to the chiral center. |
| C5 (-CH₂C H₃) | 10 - 20 | Terminal methyl group, most upfield. |
¹H NMR Analysis
The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. The chiral center at C3 renders the geminal protons on C2 and C4 diastereotopic, meaning they are chemically non-equivalent and are expected to have different chemical shifts and couple to each other.
-
α-Protons (H2): The two protons on the carbon adjacent to the nitrile group are diastereotopic. They will appear as two distinct signals, likely complex multiplets, and will be the most downfield of the aliphatic protons due to the deshielding effect of the nitrile group.
-
Methine Proton (H3): The single proton at the chiral center will appear as a multiplet due to coupling with protons on C2, C4, and C6.
-
Methylene Protons (H4): These two protons are also diastereotopic. They will present as two separate multiplets.
-
Methyl Protons (H6): The methyl group attached to the chiral center will appear as a doublet, coupling to the single H3 proton.
-
Methyl Protons (H5): The terminal methyl group will appear as a triplet, coupling to the two H4 protons.
Table: Predicted ¹H NMR Data for this compound
| Proton(s) | Predicted Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H2, H2' | 2.3 - 2.5 | m (diastereotopic) | 2H |
| H3 | 1.8 - 2.0 | m | 1H |
| H4, H4' | 1.4 - 1.6 | m (diastereotopic) | 2H |
| H6 | 1.0 - 1.2 | d | 3H |
| H5 | 0.9 - 1.0 | t | 3H |
Experimental Protocol: Solution-State NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The deuterated solvent is used to provide a lock signal for the spectrometer and to avoid large solvent peaks in the ¹H spectrum.[3]
-
Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as a reference point for the chemical shifts.[4]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate.
-
Tuning and Shimming: The instrument will automatically tune the probe to the correct frequency and shim the magnetic field to optimize its homogeneity, which is crucial for high resolution.
-
Acquisition: Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard pulse programs are used. For ¹³C, proton decoupling is employed to simplify the spectrum to singlets for each unique carbon.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The spectrum is then referenced to TMS at 0.0 ppm. For the ¹H spectrum, integration is performed to determine the relative ratios of protons.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a destructive technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common approach.
Principles of Electron Ionization (EI)
In EI, the sample is bombarded with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. The molecular ion is often unstable and undergoes fragmentation into smaller, more stable ions.
Key Fragmentation Pathways
The fragmentation of aliphatic nitriles is governed by the stability of the resulting carbocations and neutral radicals.
-
Molecular Ion (M⁺•): For this compound (MW = 97.16), the molecular ion peak should be observed at m/z = 97.[5][6]
-
α-Cleavage: This is a predominant fragmentation mode for nitriles, involving the cleavage of the bond alpha to the nitrile group.[7] The loss of the largest alkyl group is often preferred. For this compound, this would be the loss of a propyl radical (•CH₂CH₂CH₃) from the C2-C3 bond, but cleavage at the C3-C4 bond to lose an ethyl radical (•CH₂CH₃, 29 Da) is more likely, leading to a significant fragment at m/z = 68.
-
McLafferty Rearrangement: This rearrangement is characteristic of molecules containing a carbonyl group or, in this case, a nitrile, and a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-position to the nitrile nitrogen, followed by cleavage of the β-bond. This results in the loss of a neutral alkene and the formation of a characteristic ion at m/z = 41.[7][8]
Caption: Key EI fragmentation pathways for this compound.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Method Development: Set the GC parameters. This includes selecting a suitable capillary column (e.g., a non-polar DB-5ms), setting the oven temperature program (to separate components by boiling point), and defining the injector temperature and split ratio.
-
MS Method Development: Set the mass spectrometer parameters, including the ionization mode (EI), electron energy (70 eV), and the mass range to be scanned (e.g., m/z 35-300).
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
-
Analysis: The sample is vaporized and carried by an inert gas (e.g., Helium) through the GC column, where it is separated from any impurities. As the pure compound elutes from the column, it enters the MS ion source.
-
Data Interpretation: Analyze the resulting total ion chromatogram (TIC) to find the retention time of the compound. Examine the mass spectrum corresponding to that peak. Identify the molecular ion peak and propose structures for the major fragment ions to confirm the compound's identity.
Integrated Analysis Workflow
No single technique provides a complete picture. The synergy between IR, NMR, and MS creates a self-validating system for structural elucidation. The following workflow represents a best-practice approach for characterizing a novel this compound derivative.
Caption: Integrated workflow for spectroscopic characterization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. 3-methylpentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 3-methylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C-13 nmr spectrum of 3-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 3-methylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C6H11N | CID 11829373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to the Physical Properties of 3-Methylpentanenitrile
This guide provides a detailed overview of the key physical properties of 3-Methylpentanenitrile (also known as 3-methylvaleronitrile), focusing on its boiling point and density. Designed for researchers, scientists, and professionals in drug development, this document outlines not only the specific values of these properties but also the rigorous experimental methodologies required for their accurate determination. Understanding these fundamental characteristics is a critical prerequisite for the compound's application in synthesis, formulation, and quality control.
Introduction to this compound
This compound is an aliphatic nitrile with the chemical formula C₆H₁₁N.[1] Its molecular structure, featuring a branched alkyl chain and a polar nitrile (-C≡N) group, dictates its physicochemical behavior. The accurate characterization of its physical properties, such as boiling point and density, is essential for predicting its behavior in various chemical processes, designing purification protocols like distillation, and ensuring batch-to-batch consistency in manufacturing.
Core Physical Properties
The primary physical characteristics of this compound are summarized below. These values serve as a crucial baseline for laboratory and industrial applications.
| Property | Value | Unit | Source |
| Molecular Formula | C₆H₁₁N | PubChem[1] | |
| Molecular Weight | 97.16 | g/mol | PubChem[1] |
| Boiling Point | 438.32 (165.17) | K (°C) | Cheméo (Calculated)[2] |
| Density | 0.8021 | g/cm³ | ChemBK[3] |
| CAS Number | 21101-88-2 | PubChem[1] |
Part 1: Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For nitriles, this temperature is relatively high for their molecular weight due to strong permanent dipole-dipole attractions originating from the highly polar cyano (-C≡N) group.[4]
Causality and Method Selection
For determining the boiling point of a research compound like this compound, where sample volume may be limited, the Thiele tube method is highly advantageous.[5] It requires a minimal amount of substance (typically less than 0.5 mL) and provides a sharp, accurate reading. This method relies on observing the temperature at which a fine stream of bubbles from an inverted capillary ceases and the liquid is drawn back into the capillary, signifying the precise point where the internal vapor pressure equals the external atmospheric pressure.
Detailed Protocol: Thiele Tube Method
This protocol outlines a self-validating system for precise boiling point measurement.
-
Apparatus Assembly:
-
Securely attach a small glass vial (e.g., a Durham tube) to a calibrated thermometer using a small rubber band. The bottom of the vial should be flush with the thermometer bulb.
-
Fill the vial approximately half-full with this compound.
-
Place a melting point capillary tube (sealed at one end) into the vial with the open end down.
-
-
Heating and Observation:
-
Place the entire assembly into a Thiele tube containing a high-boiling mineral oil, ensuring the vial is fully submerged in the oil.
-
Begin heating the side arm of the Thiele tube gently with a Bunsen burner or a suitable heating element. The design of the tube facilitates even heat distribution via convection currents.
-
As the temperature rises, a fine, continuous stream of bubbles will emerge from the inverted capillary tube. This indicates that the vapor pressure of the sample exceeds the atmospheric pressure.
-
-
Measurement and Validation:
-
Continue heating until the bubble stream is rapid, then remove the heat source.
-
Allow the apparatus to cool slowly. The rate of bubbling will decrease.
-
The boiling point is the temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube. [5]
-
Record this temperature. For validation, allow the apparatus to cool further, then reheat to obtain a second measurement. The values should be within a narrow range (e.g., ±0.5 °C).
-
Simultaneously record the ambient barometric pressure, as boiling point is pressure-dependent.
-
Experimental Workflow: Boiling Point Determination
References
An In-Depth Technical Guide to the Health and Safety of 3-Methylpentanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations for the handling and use of 3-Methylpentanenitrile in a laboratory and research environment. As a Senior Application Scientist, the following information is synthesized from authoritative sources to ensure technical accuracy and practical, field-proven insights. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and informed risk assessment.
Chemical Identity and Physicochemical Properties
This compound, also known as 3-methylvaleronitrile, is an aliphatic nitrile. A clear understanding of its fundamental properties is the bedrock of its safe handling.
Synonyms: 3-methyl-valeronitrile; Pentanenitrile, 3-methyl-[1] CAS Number: 21101-88-2[2] Molecular Formula: C₆H₁₁N[1][2] Molecular Weight: 97.16 g/mol [1][2]
| Property | Value | Source |
| GHS Classification | Flammable Liquid Category 3; Acute Toxicity (Oral) Category 3 | [1][2] |
| Signal Word | Danger | [1] |
| UN Number | 3273 | [1] |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[1][2] Understanding these classifications is critical for implementing appropriate safety measures.
GHS Hazard Statements:
GHS Pictograms:
Caption: GHS Pictograms for this compound.
The primary hazards associated with this compound are its flammability and its acute oral toxicity.[2] The toxicity of aliphatic nitriles is often linked to the in vivo metabolic release of cyanide, which can inhibit cellular respiration.
Toxicological Information: The Nitrile-Specific Hazard
While specific toxicological data such as LD50 (Lethal Dose, 50%) for this compound is not available in the provided search results, the general toxicology of aliphatic nitriles provides a strong basis for assessing its risk. The toxicity of many aliphatic nitriles is attributed to their metabolism to cyanide. Therefore, exposure to this compound should be treated with the same caution as exposure to other toxic nitriles.
Key Toxicological Concerns:
-
Acute Toxicity (Oral): The GHS classification of "Toxic if swallowed" (Category 3) indicates a significant hazard upon ingestion.[2]
-
Inhalation Toxicity: While not explicitly classified, vapors of nitriles can be hazardous. Inhalation of high concentrations of similar compounds can cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[3]
-
Dermal Toxicity: While not classified, skin absorption is a potential route of exposure for nitriles.
-
Eye and Skin Irritation: May cause irritation upon contact.[3]
First-Aid Measures: A Rapid and Informed Response
In the event of an exposure, immediate and appropriate first-aid is critical. The following protocols are based on general best practices for handling toxic and flammable chemicals.
General Advice: If symptoms persist, seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[3]
Emergency Response Protocol:
Caption: First-Aid Decision Flowchart for this compound Exposure.
Step-by-Step First-Aid Protocols:
-
Inhalation:
-
Immediately move the affected person to fresh air.
-
Keep the person calm and at rest in a position comfortable for breathing.
-
If breathing is difficult or has stopped, provide artificial respiration by trained personnel.
-
Seek immediate medical attention.[3]
-
-
Skin Contact:
-
Immediately remove all contaminated clothing and shoes.
-
Wash the affected area with soap and plenty of water for at least 15 minutes.[3]
-
If skin irritation occurs, seek medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
Continue rinsing.
-
Seek immediate medical attention.[3]
-
-
Ingestion:
Fire-Fighting Measures: Managing Flammability and Toxic Byproducts
The flammability of this compound requires specific fire-fighting protocols. A critical consideration is the potential for the release of toxic gases, including hydrogen cyanide and oxides of nitrogen, upon combustion.
Suitable Extinguishing Media:
-
Dry chemical
-
Carbon dioxide (CO₂)
-
Alcohol-resistant foam
-
Water spray (for cooling containers)[3]
Unsuitable Extinguishing Media:
-
Do not use a solid water stream as it may scatter and spread the fire.
Specific Hazards Arising from the Chemical:
-
Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Containers may explode when heated.
-
Combustion may produce toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide.[3]
Protective Equipment and Precautions for Firefighters:
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
-
Evacuate personnel from the fire area.
-
Cool fire-exposed containers with water spray to prevent bursting.
Accidental Release Measures: Containment and Decontamination
A well-rehearsed accidental release protocol is essential for minimizing the impact of a spill.
Personal Precautions, Protective Equipment, and Emergency Procedures:
-
Evacuate all non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Eliminate all ignition sources (e.g., sparks, flames, hot surfaces).[3]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a respirator if vapor concentrations are high or unknown.[5]
Environmental Precautions:
-
Prevent the spill from entering drains, sewers, or waterways.[3]
Methods and Materials for Containment and Cleaning Up:
-
For small spills, absorb the material with a non-combustible absorbent material such as sand, earth, or vermiculite.
-
Place the absorbed material in a sealed, labeled container for proper disposal.
-
For large spills, dike the area to contain the spill.
-
Use non-sparking tools for cleanup.[3]
-
Ventilate the area and wash the spill site after material pickup is complete.
Handling and Storage: Proactive Safety in Daily Operations
Proper handling and storage are fundamental to preventing exposures and accidents.
Precautions for Safe Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Keep away from heat, sparks, and open flames.[3]
-
Use non-sparking tools.
-
Ground and bond containers when transferring material to prevent static electricity buildup.[3]
-
Wear appropriate personal protective equipment (PPE).[5]
Conditions for Safe Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Store in a designated flammable liquids storage cabinet.
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Exposure Controls and Personal Protection: The Last Line of Defense
Engineering controls and personal protective equipment (PPE) are the final barriers between the researcher and the chemical hazard.
Engineering Controls:
-
Use in a well-ventilated laboratory, with a preference for a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin Protection:
-
Wear chemical-resistant gloves (e.g., nitrile rubber, neoprene). The breakthrough time of the glove material should be considered for the specific duration of the task.
-
Wear a lab coat or other protective clothing to prevent skin contact.
-
-
Respiratory Protection:
-
If engineering controls do not maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be required.
-
The selection and use of respirators must be based on a formal respiratory protection program.
-
References
GHS classification of 3-Methylpentanenitrile
An In-Depth Technical Guide to the GHS Classification of 3-Methylpentanenitrile
For professionals in research, chemical synthesis, and drug development, a precise understanding of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is not merely a regulatory formality—it is the bedrock of laboratory safety and experimental integrity. This guide provides a detailed examination of the GHS classification for this compound (CAS No. 21101-88-2), offering insights into the data-driven basis for its hazard designations and the practical safety protocols that result.
Introduction to this compound
This compound, also known as 3-methylvaleronitrile, is an aliphatic nitrile with the molecular formula C₆H₁₁N.[1][2][3][4] While specific applications are not broadly documented in public literature, its chemical structure is of interest in organic synthesis and specialty chemical development. Given its potential utility, a thorough characterization of its hazards is critical for ensuring the safety of researchers and maintaining compliance.
The GHS provides the universal framework for this characterization. The classification of this compound is determined through a process of self-classification, where manufacturers and importers evaluate the substance's intrinsic properties against the criteria established by the GHS and the EU's Classification, Labelling and Packaging (CLP) Regulation.[5] The consensus classification, aggregated from notifications to bodies like the European Chemicals Agency (ECHA), forms the basis of the safety information presented in this guide.[6]
GHS Classification Summary
The official GHS classification for this compound establishes it as a hazardous substance with both physical and acute health risks. The summary below provides an at-a-glance reference to its formal hazard designations.
| GHS Element | Classification for this compound |
| Signal Word | Danger |
| Hazard Pictograms | GHS02 (Flame) GHS06 (Skull and Crossbones) |
| Hazard Classes | Flammable Liquids - Category 3 Acute Toxicity (Oral) - Category 3 |
| Hazard Statements | H226: Flammable liquid and vapor H301: Toxic if swallowed |
| UN Number | 3273 |
| Transport Hazard Class | Class 3 (Flammable Liquid) with a subsidiary risk of Class 6.1 (Toxic Substance) |
| Packing Group | II |
Detailed Hazard Analysis
The GHS classification is not arbitrary; it is rooted in quantitative, data-driven criteria. This section dissects the evidence and logic underpinning each hazard class assigned to this compound.
Physical Hazard: Flammable Liquid Category 3
This compound is classified as a Flammable Liquid, Category 3 .[6] This designation is based on its flash point—the lowest temperature at which its vapors can ignite in the presence of an ignition source.
Causality of Classification: The GHS criteria for flammable liquids are precise. A substance is assigned to Category 3 if its flash point is greater than or equal to 23°C and less than or equal to 60°C. While specific experimental flash point data for this compound is not publicly available, its classification confirms that its value falls within this range, indicating a significant fire hazard under ambient laboratory conditions.
| GHS Flammable Liquid Category | Criteria (Flash Point & Boiling Point) |
| Category 1 | Flash Point < 23°C and Initial Boiling Point ≤ 35°C |
| Category 2 | Flash Point < 23°C and Initial Boiling Point > 35°C |
| Category 3 | Flash Point ≥ 23°C and ≤ 60°C |
| Category 4 | Flash Point > 60°C and ≤ 93°C |
Source: WorkSafe Queensland, 2020
Experimental Workflow Logic: Flash Point Determination The classification workflow for flammability hinges on standardized tests like the closed-cup flash point method. The diagram below illustrates the decision-making process based on the substance's measured flash point.
Caption: GHS classification logic for Flammable Liquids.
Health Hazard: Acute Toxicity (Oral) Category 3
The second critical classification is Acute Toxicity (Oral), Category 3 .[6] This indicates that the substance can cause toxic effects, potentially fatal, if ingested.
Causality of Classification: This health hazard is quantified by the LD₅₀ (Lethal Dose, 50%) value, which represents the dose of a substance expected to cause the death of 50% of a tested animal population.[7] For an oral exposure route, GHS assigns a substance to Category 3 when its LD₅₀ value is greater than 50 mg/kg and less than or equal to 300 mg/kg of body weight.[3] The classification of this compound confirms its LD₅₀ falls within this toxic range.
| GHS Acute Toxicity (Oral) Category | Criteria (ATE as LD₅₀ mg/kg bodyweight) |
| Category 1 | ≤ 5 |
| Category 2 | > 5 and ≤ 50 |
| Category 3 | > 50 and ≤ 300 |
| Category 4 | > 300 and ≤ 2000 |
| Category 5 | > 2000 and ≤ 5000 |
Source: Society for Chemical Hazard Communication, 2018
Experimental Workflow Logic: Acute Oral Toxicity Study The determination of an oral LD₅₀ value involves standardized protocols, typically using rodent models. The resulting LD₅₀ value is then compared against GHS thresholds to determine the final classification, as shown below.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound - C6H11N | CSCS00011608729 [chem-space.com]
- 4. This compound [webbook.nist.gov]
- 5. Classification of substances and mixtures - ECHA [echa.europa.eu]
- 6. This compound | C6H11N | CID 11829373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 001chemical.com [001chemical.com]
Methodological & Application
Application Note: A Detailed Guide to the Hydrolysis of 3-Methylpentanenitrile to 3-Methylpentanoic Acid
Abstract: This comprehensive application note provides a detailed guide for the hydrolysis of 3-methylpentanenitrile to 3-methylpentanoic acid. It is designed for researchers, scientists, and professionals in drug development and organic synthesis. This document covers the underlying reaction mechanisms of both acid and base-catalyzed hydrolysis, offers detailed, step-by-step experimental protocols, and outlines methods for reaction monitoring and product characterization. The causality behind experimental choices and safety precautions are emphasized to ensure procedural efficacy and laboratory safety.
Introduction
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, offering a robust method for carbon chain extension.[1][2] The hydrolysis of this compound to 3-methylpentanoic acid serves as a key example of this reaction class. 3-Methylpentanoic acid and its derivatives are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.[3] This guide provides the necessary theoretical and practical framework for successfully performing this synthesis, with a focus on both acidic and basic hydrolysis conditions.
Reaction Mechanisms
The hydrolysis of nitriles to carboxylic acids proceeds in two main stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid.[4] This process can be effectively catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrogen atom of the nitrile is protonated, which significantly increases the electrophilicity of the carbon atom of the cyano group.[1][5][6] This activation facilitates the nucleophilic attack by a weak nucleophile like water. The reaction proceeds through an imidic acid tautomer to form a more stable amide intermediate.[1] Subsequent hydrolysis of the amide, also acid-catalyzed, yields the carboxylic acid and an ammonium salt.[7]
Diagram: Acid-Catalyzed Hydrolysis of this compound
Caption: Pathway of acid-catalyzed hydrolysis.
Base-Catalyzed Hydrolysis
In a basic medium, the strong nucleophile, hydroxide ion (OH-), directly attacks the electrophilic carbon of the nitrile group.[5] This forms an imine anion which is then protonated by water to yield an imidic acid. Tautomerization of the imidic acid gives the amide.[8] The amide then undergoes further base-catalyzed hydrolysis. The final product in the reaction mixture is the carboxylate salt, which requires an acidic workup to yield the neutral carboxylic acid.
Diagram: Base-Catalyzed Hydrolysis of this compound
Caption: Pathway of base-catalyzed hydrolysis.
Experimental Protocols
Extreme caution must be exercised when handling nitriles and cyanide-containing compounds due to their high toxicity. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask |
| Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Reflux condenser |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Heating mantle with magnetic stirrer |
| Diethyl ether or Dichloromethane | Separatory funnel |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Distillation apparatus |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | pH paper or pH meter |
| Saturated Sodium Chloride (brine) solution | Beakers, Erlenmeyer flasks, etc. |
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is adapted from general procedures for the acidic hydrolysis of nitriles.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Addition of Acid: Slowly and carefully add an aqueous solution of a strong acid, such as 50% sulfuric acid or concentrated hydrochloric acid (typically 2-3 volumes relative to the nitrile). The addition should be done in an ice bath to control any initial exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker containing crushed ice.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water and then with a saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude 3-methylpentanoic acid.
-
-
Purification: The crude product can be purified by distillation under reduced pressure.
Protocol 2: Base-Catalyzed Hydrolysis
This protocol is based on general procedures for the alkaline hydrolysis of nitriles.[4][7]
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, place this compound (1 equivalent).
-
Addition of Base: Add an aqueous solution of a strong base, such as 10-20% sodium hydroxide or potassium hydroxide (typically 2-3 volumes relative to the nitrile).
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. The hydrolysis is generally complete in 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted nitrile or non-acidic impurities. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and carefully acidify with a cold, concentrated strong acid (e.g., HCl or H₂SO₄) until the pH is approximately 2.[4][7] The 3-methylpentanoic acid will precipitate or form an oily layer.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane) (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude 3-methylpentanoic acid by vacuum distillation.
Analytical Monitoring and Product Characterization
Reaction Monitoring
-
Thin Layer Chromatography (TLC): The reaction progress can be monitored by TLC on silica gel plates. A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting nitrile will have a higher Rf value than the more polar carboxylic acid product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to monitor the disappearance of the starting material and the appearance of the product. The mass spectrum of 3-methylpentanoic acid will show a characteristic molecular ion peak and fragmentation pattern.[9]
Product Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 3-methylpentanoic acid will show characteristic signals for the different proton environments.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carboxylic acid carbon at approximately 180 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of 3-methylpentanoic acid will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, and a strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretching.[10]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns.[9]
| Compound | Molecular Formula | Molecular Weight | Key Spectroscopic Data |
| This compound | C₆H₁₁N | 97.16 g/mol | ¹³C NMR: ~120 ppm (CN) |
| 3-Methylpentanoic Acid | C₆H₁₂O₂ | 116.16 g/mol | ¹³C NMR: ~180 ppm (C=O); IR: 2500-3300 cm⁻¹ (O-H), ~1710 cm⁻¹ (C=O) |
Safety Precautions
-
Toxicity: this compound is a cyanide-containing compound and is highly toxic if swallowed, inhaled, or absorbed through the skin.
-
Handling: Always handle this compound and cyanide-containing waste in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.
-
Waste Disposal: Dispose of all cyanide-containing waste in a designated and properly labeled hazardous waste container.
-
Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and first-aid kits. In case of exposure, seek immediate medical attention.
References
- 1. US2915532A - Synthesis of 3, 5-dihydroxy-3 methylpentanoic acid and the delta-lactone thereof - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 3-Methylpentanoic acid | C6H12O2 | CID 7755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pentanoic acid, 3-methyl- [webbook.nist.gov]
Application Note & Protocol: α-Alkylation of 3-Methylpentanenitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of α-Alkylated Nitriles
Nitriles are versatile intermediates in organic synthesis, prized for their ability to be transformed into a wide array of functional groups, including amines, carboxylic acids, amides, and ketones.[1][2] The α-alkylation of nitriles is a powerful carbon-carbon bond-forming reaction that enables the construction of more complex molecular architectures. This transformation is of particular interest in medicinal chemistry and drug development, where the introduction of alkyl groups at specific positions can significantly modulate the biological activity of a molecule.
This guide provides a detailed examination of the α-alkylation of 3-methylpentanenitrile, a non-symmetrical aliphatic nitrile. We will delve into the mechanistic underpinnings of this reaction, provide a robust experimental protocol, and offer insights into potential challenges and troubleshooting strategies.
Mechanistic Insights: The Path to C-C Bond Formation
The α-alkylation of a nitrile proceeds through the formation of a resonance-stabilized carbanion, often referred to as a nitrile anion or nitrile enolate, upon treatment with a strong base.[3][4] The protons on the carbon atom adjacent (in the alpha position) to the nitrile group are weakly acidic due to the electron-withdrawing nature of the cyano group.[5]
Deprotonation: A strong base is required to deprotonate the α-carbon. Common choices include lithium diisopropylamide (LDA), sodium amide (NaNH₂), or sodium hydride (NaH).[3][6][7] LDA is often preferred due to its strong basicity and bulky nature, which can minimize side reactions like nucleophilic attack on the nitrile itself.[4]
Nucleophilic Attack: The resulting nitrile anion is a potent nucleophile.[7] It readily attacks an electrophilic alkylating agent, such as an alkyl halide, in a bimolecular nucleophilic substitution (SN2) reaction.[4][8] This step forms the new carbon-carbon bond.
For this compound, deprotonation occurs at the C2 position, leading to the formation of the corresponding carbanion. Subsequent reaction with an alkylating agent, for instance, methyl iodide, yields 2,3-dimethylpentanenitrile.
Visualizing the Reaction Mechanism
The following diagram illustrates the key steps in the α-alkylation of this compound.
Caption: Mechanism of α-alkylation of this compound.
Detailed Experimental Protocol
This protocol details the α-methylation of this compound to synthesize 2,3-dimethylpentanenitrile.
Materials:
-
This compound (C₆H₁₁N)[9]
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Preparation of the Reaction Vessel
-
Thoroughly dry all glassware in an oven and assemble the three-necked flask with a magnetic stir bar, a septum, a gas inlet adapter, and a thermometer.
-
Flush the entire system with a slow stream of argon or nitrogen to establish an inert atmosphere.
Step 2: In Situ Generation of LDA
-
In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete formation of LDA.
Step 3: Deprotonation of this compound
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C via syringe.
-
Stir the resulting mixture at -78 °C for 1 hour to allow for complete deprotonation and formation of the nitrile anion.
Step 4: Alkylation
-
Slowly add methyl iodide (1.1 equivalents) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.
Step 5: Quenching and Work-up
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Step 6: Purification
-
Purify the crude product by fractional distillation or column chromatography to obtain pure 2,3-dimethylpentanenitrile.[10]
Experimental Workflow Diagram
Caption: Experimental workflow for the α-alkylation of this compound.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Base | Lithium Diisopropylamide (LDA) |
| Alkylating Agent | Methyl Iodide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to Room Temperature |
| Quenching Agent | Saturated aq. NH₄Cl |
| Typical Yield | 70-90% (after purification) |
Troubleshooting and Field-Proven Insights
Issue 1: Low Yield of Alkylated Product
-
Potential Cause: Incomplete deprotonation.
-
Solution: Ensure the base is freshly prepared or titrated. The use of anhydrous solvent is critical, as any moisture will consume the base.
-
-
Potential Cause: Inactive alkylating agent.
-
Solution: Use a fresh bottle of the alkylating agent. Alkyl iodides are generally more reactive than bromides or chlorides.
-
Issue 2: Formation of Dialkylated Product
-
Potential Cause: Use of an excess of the alkylating agent or a less hindered base.
-
Solution: Use a slight excess of the nitrile relative to the alkylating agent. The use of a bulky base like LDA can help minimize over-alkylation.[3]
-
Issue 3: Competing Elimination Reaction (with secondary/tertiary alkyl halides)
-
Potential Cause: The nitrile anion can act as a base, promoting elimination reactions with sterically hindered alkyl halides.[4]
-
Solution: This protocol is most effective with primary and some secondary alkyl halides. For tertiary alkylation, alternative methods may be necessary.
-
Troubleshooting Decision Tree
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nitrile anion - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Acidity-basicity of nitriles [qorganica.es]
- 6. US1958653A - Alkylation of acid nitriles - Google Patents [patents.google.com]
- 7. Alkylation of nitriles [ns1.almerja.com]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound | C6H11N | CID 11829373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,3-Dimethylpentanenitrile | C7H13N | CID 20097868 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ketone Synthesis via Grignard Reaction with 3-Methylpentanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed guide to the synthesis of ketones through the reaction of a Grignard reagent with 3-methylpentanenitrile. We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive, step-by-step protocol, and address critical experimental parameters and potential challenges. The information presented herein is intended to equip researchers with the knowledge and practical insights necessary to successfully implement this valuable synthetic methodology.
Introduction: The Significance of Ketone Synthesis
Ketones are a pivotal class of organic compounds, widely encountered in natural products, pharmaceuticals, and as versatile intermediates in chemical synthesis. The Grignard reaction with nitriles offers a robust and reliable route to access a diverse array of ketones. This method is predicated on the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of a nitrile, followed by hydrolysis of the resulting imine intermediate.[1][2][3] A key advantage of this approach is that the ketone is only formed during the aqueous workup, which prevents a second addition of the Grignard reagent to the ketone product.[4][5]
This guide will specifically focus on the reaction utilizing this compound as the nitrile substrate. The principles and protocols detailed, however, are broadly applicable to a range of other nitriles and Grignard reagents.
Mechanistic Overview
The synthesis of a ketone from a nitrile using a Grignard reagent proceeds through a two-stage mechanism:
Stage 1: Nucleophilic Addition to the Nitrile
The reaction is initiated by the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic carbon atom of the nitrile (R'-C≡N).[3][6] The highly polar carbon-magnesium bond in the Grignard reagent imparts significant nucleophilic character to the carbon atom. This addition breaks one of the π-bonds of the nitrile, forming a new carbon-carbon bond and resulting in a resonance-stabilized magnesium salt of an imine.[3] This intermediate is stable under the anhydrous reaction conditions and does not react further with the Grignard reagent.[4][5][6]
Stage 2: Hydrolysis of the Imine Intermediate
Upon completion of the nucleophilic addition, the reaction mixture is quenched with an aqueous acid.[1][6] The imine salt is protonated by the acid to form an imine, which is subsequently hydrolyzed to the corresponding ketone.[3] The hydrolysis mechanism involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water on the iminium ion carbon. A series of proton transfers and the eventual elimination of ammonia lead to the formation of the final ketone product.[1][6]
Experimental Protocol: Synthesis of 4-Methyl-3-heptanone
This protocol details the synthesis of 4-methyl-3-heptanone via the reaction of ethylmagnesium bromide with this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | C₆H₁₁N | 97.16 | 9.72 g (0.10 mol) | Anhydrous |
| Magnesium Turnings | Mg | 24.31 | 2.67 g (0.11 mol) | |
| Bromoethane | C₂H₅Br | 108.97 | 12.0 g (0.11 mol) | Anhydrous |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | ~50 mL (6 M) | For workup |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | For neutralization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying |
| Iodine | I₂ | 253.81 | 1-2 crystals | For initiation |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Standard glassware for extraction and distillation
Step-by-Step Procedure
Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and a nitrogen/argon inlet. Place the magnesium turnings in the flask.
-
Initiation: Add a small crystal of iodine to the flask. The purple color will disappear as the iodine reacts with the magnesium surface, indicating activation.
-
Grignard Formation: Dissolve the bromoethane in 50 mL of anhydrous diethyl ether and place it in the dropping funnel. Add a small portion (~5 mL) of the bromoethane solution to the magnesium. The reaction should initiate, evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.
-
Addition: Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear gray and cloudy.
Part B: Reaction with this compound
-
Nitrile Addition: Dissolve the this compound in 50 mL of anhydrous diethyl ether and place it in the dropping funnel. Add this solution dropwise to the freshly prepared Grignard reagent with continuous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Time: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Gentle heating to reflux can be applied to ensure the reaction goes to completion, especially if steric hindrance is a factor.[7]
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add 6 M hydrochloric acid dropwise to quench the reaction and hydrolyze the imine intermediate. This process is highly exothermic and will produce gas.
-
Extraction: Transfer the mixture to a separatory funnel. The layers should be separated. Extract the aqueous layer with two portions of diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
Purification: The crude product can be purified by fractional distillation to yield pure 4-methyl-3-heptanone.
Visualization of the Experimental Workflow
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Nitriles to Ketones: Grignard Reaction [jove.com]
- 4. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: The Versatility of 3-Methylpentanenitrile in Modern Heterocyclic Synthesis
Introduction: In the landscape of pharmaceutical and materials science, the synthesis of nitrogen-containing heterocycles remains a cornerstone of innovation.[1][2] These cyclic frameworks are prevalent in a vast array of bioactive molecules and functional materials.[3][4][5][6] The selection of appropriate starting materials is critical, and aliphatic nitriles, with their inherent reactivity, offer a powerful and versatile entry point into diverse heterocyclic systems. 3-Methylpentanenitrile (C₆H₁₁N)[7][8], a readily available branched aliphatic nitrile, serves as an exemplary building block. Its structure, featuring acidic α-hydrogens and an electrophilic carbon-nitrogen triple bond, allows it to participate in a variety of cyclization and condensation reactions.
This guide provides an in-depth exploration of the utility of this compound in the synthesis of key heterocyclic scaffolds. We will move beyond simple procedural lists to dissect the underlying principles of each transformation, offering field-proven insights into experimental design and optimization. The protocols described herein are designed to be robust and self-validating, grounded in established chemical literature.
Section 1: Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition
Tetrazoles are a critical class of heterocycles in medicinal chemistry, often serving as bioisosteres for carboxylic acids. The most direct and atom-economical method for their synthesis is the [3+2] cycloaddition of a nitrile with an azide source.[9] This reaction transforms the linear nitrile group of this compound directly into the aromatic, five-membered tetrazole ring.
Mechanistic Rationale & Experimental Causality
The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the azide anion attacks the electrophilic carbon of the nitrile, and the terminal nitrogen of the azide attacks the nitrile nitrogen in a single, concerted step.[10][11][12] However, the choice of catalyst and reaction conditions is paramount for safety and efficiency.
-
Catalyst Selection: The reaction requires activation of the nitrile group. This can be achieved using Lewis acids (e.g., ZnBr₂, AlCl₃) or Brønsted acids.[9][13] Zinc salts are particularly effective and offer a safer, more environmentally benign protocol by allowing the reaction to proceed in water.[14] The zinc ion coordinates to the nitrile nitrogen, increasing its electrophilicity and facilitating the nucleophilic attack by the azide ion.
-
Safety Considerations: Traditional methods often generated hydrazoic acid (HN₃), which is highly toxic and explosive. Modern protocols mitigate this risk by using sodium azide in conjunction with catalysts like triethylamine hydrochloride or zinc salts, which avoid the formation of free HN₃.[14][15] Using water as a solvent further enhances the safety profile of the reaction.[14]
Protocol: Zinc-Catalyzed Synthesis of 5-(1-Methylbutyl)-1H-tetrazole
This protocol is adapted from the general procedure for transforming nitriles into tetrazoles using zinc salts in water.[14]
Workflow Diagram:
Caption: Workflow for the synthesis of 5-(1-Methylbutyl)-1H-tetrazole.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 97.16 | 20 | 1.94 g (2.2 mL) |
| Sodium Azide (NaN₃) | 65.01 | 22 | 1.43 g |
| Zinc Bromide (ZnBr₂) | 225.19 | 20 | 4.50 g |
| Deionized Water | 18.02 | - | 40 mL |
| 3N Hydrochloric Acid | 36.46 | - | ~30 mL |
| Ethyl Acetate | 88.11 | - | ~300 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (20 mmol), sodium azide (22 mmol), zinc bromide (20 mmol), and 40 mL of water.[14]
-
Expert Insight: Vigorous stirring is crucial throughout the reaction as the organic nitrile is largely insoluble in water. The high-speed stirring creates an emulsion, maximizing the interfacial area for the reaction to occur.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux in a silicone oil bath. Maintain vigorous stirring for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS by taking small aliquots from the organic phase.
-
Work-up: After cooling the reaction mixture to room temperature, add 30 mL of 3 N HCl and 100 mL of ethyl acetate.[14]
-
Causality: The addition of acid serves two purposes: it protonates the tetrazole anion to form the neutral product and it quenches any unreacted sodium azide, converting it to HN₃ which is then extracted into the organic phase. Caution: This step should be performed in a well-ventilated fume hood.
-
-
Extraction: Continue vigorous stirring until all solids have dissolved and the aqueous layer has a pH of approximately 1. If necessary, add more ethyl acetate to dissolve all the organic product.
-
Transfer the mixture to a separatory funnel. Isolate the organic layer and extract the aqueous layer twice more with 100 mL portions of ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The resulting 5-(1-methylbutyl)-1H-tetrazole can be further purified by recrystallization or column chromatography.
Section 2: Pyrimidine Synthesis via Multicomponent Condensation
Pyrimidines are fundamental components of nucleic acids and are found in a wide range of therapeutic agents.[16][17] One powerful strategy for their synthesis is the condensation of a nitrile with other building blocks in a single step.[18] While classical methods often involve 1,3-dicarbonyl compounds, modern approaches leverage amide activation to directly engage nitriles.[18]
Mechanistic Rationale & Experimental Causality
A highly effective modern protocol involves the condensation of an N-vinyl or N-aryl amide with a nitrile, activated by trifluoromethanesulfonic anhydride (Tf₂O).[18]
-
Amide Activation: Triflic anhydride activates the amide oxygen, forming a highly electrophilic nitrilium-like intermediate.
-
Nitrile Addition: The nucleophilic nitrogen of this compound attacks this activated intermediate.
-
Cyclization & Annulation: A subsequent intramolecular cyclization (annulation) followed by aromatization (often via tautomerization or elimination) affords the final pyrimidine ring.[18]
-
Expert Insight: The use of a non-nucleophilic base like 2-chloropyridine is critical. It acts as a proton sponge to neutralize the triflic acid byproduct without competing with the nitrile as a nucleophile, thereby preventing unwanted side reactions.
-
Reaction Mechanism Diagram:
Caption: General mechanism for pyrimidine synthesis from an activated amide and nitrile.
Protocol: Synthesis of a 4,6-Disubstituted-2-(1-methylbutyl)pyrimidine
This is a representative protocol for the synthesis of pyrimidines from amides and nitriles.[18] The exact substituents at positions 4 and 6 will depend on the choice of N-vinyl amide.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| N-Vinyl Amide (e.g., N-vinylacetamide) | Varies | 1.0 | Varies |
| This compound | 97.16 | 1.2 | 117 mg (0.13 mL) |
| Trifluoromethanesulfonic Anhydride | 282.14 | 1.1 | 0.19 mL |
| 2-Chloropyridine | 113.55 | 2.5 | 0.24 mL |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 10 mL |
| Saturated NaHCO₃ solution | 84.01 | - | As needed |
Step-by-Step Procedure:
-
Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the N-vinyl amide (1.0 mmol) and anhydrous DCM (5 mL). Cool the solution to 0 °C in an ice bath.
-
Activation: Add 2-chloropyridine (2.5 mmol) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.1 mmol). Stir the mixture at 0 °C for 15 minutes. A color change is typically observed as the activated complex forms.
-
Nitrile Addition: Add this compound (1.2 mmol) dropwise to the reaction mixture.
-
Expert Insight: A slight excess of the nitrile ensures complete consumption of the activated amide intermediate, which can be unstable.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting amide is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer to a separatory funnel, extract the aqueous layer with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired pyrimidine product.
Section 3: Thorpe-Ziegler Type Reactivity for Heterocycle Precursors
The Thorpe reaction is the base-catalyzed self-condensation of aliphatic nitriles containing α-hydrogens, like this compound, to form β-enaminonitriles.[19][20] The intramolecular version, the Thorpe-Ziegler reaction, is used to form cyclic α-cyano ketones from dinitriles.[21] While this compound itself cannot undergo intramolecular cyclization, its intermolecular condensation product is a valuable intermediate for further heterocyclic synthesis.
Mechanistic Rationale & Experimental Causality
-
Deprotonation: A strong, non-nucleophilic base (e.g., NaH, LDA) abstracts an acidic α-proton from one molecule of this compound to generate a resonance-stabilized carbanion.[21]
-
Nucleophilic Addition: This carbanion acts as a nucleophile, attacking the electrophilic carbon of a second molecule of this compound.
-
Tautomerization: The resulting imine intermediate rapidly tautomerizes to the more stable, conjugated β-enaminonitrile product.[20]
This enaminonitrile is a versatile precursor. The enamine moiety can act as a nucleophile, and the nitrile group can be hydrolyzed or reduced, opening pathways to pyridones, aminopyridines, and other fused heterocyclic systems.
Mechanism of Thorpe Reaction:
Caption: Mechanism of the intermolecular Thorpe reaction.
Protocol: Base-Catalyzed Self-Condensation of this compound
This protocol provides a general method for the Thorpe reaction to generate the β-enaminonitrile dimer, a key heterocyclic precursor.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Sodium Hydride (NaH, 60% in oil) | 24.00 | 5.0 | 200 mg |
| This compound | 97.16 | 50 | 4.86 g (5.5 mL) |
| Anhydrous Toluene or THF | - | - | 50 mL |
| Isopropanol | 60.10 | - | ~5 mL |
| Saturated NH₄Cl solution | 53.49 | - | As needed |
Step-by-Step Procedure:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add the sodium hydride dispersion. Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully via cannula. Add 30 mL of anhydrous toluene.
-
Reaction Initiation: Add approximately 10% of the total this compound to the NaH suspension. Heat the mixture gently to ~50-60 °C to initiate the reaction (indicated by hydrogen evolution).
-
Expert Insight: The reaction is autocatalytic. A small amount of the product enamine can be added to initiate the reaction at a lower temperature if needed.
-
-
Addition: Once the reaction has started, add the remaining this compound dropwise via a syringe pump over 1 hour, maintaining a steady rate of hydrogen evolution. After the addition is complete, heat the mixture at reflux for 2-3 hours to drive the reaction to completion.
-
Work-up: Cool the reaction mixture to 0 °C. Cautiously quench any unreacted NaH by the slow, dropwise addition of isopropanol until gas evolution ceases.
-
Slowly add saturated aqueous NH₄Cl solution to quench the reaction mixture. Transfer to a separatory funnel and separate the layers.
-
Extraction & Purification: Extract the aqueous phase with toluene or ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude β-enaminonitrile can be purified by vacuum distillation or chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. routledge.com [routledge.com]
- 4. ijnrd.org [ijnrd.org]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C6H11N | CID 11829373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (3S)-3-methylpentanenitrile | C6H11N | CID 12208762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. mdpi.com [mdpi.com]
- 13. 1H-Tetrazole synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. bu.edu.eg [bu.edu.eg]
- 17. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 18. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
- 21. alfa-chemistry.com [alfa-chemistry.com]
The Strategic Utility of 3-Methylpentanenitrile in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Versatility of the Nitrile Moiety in Drug Discovery
The nitrile group (-C≡N), a seemingly simple functional group, is a cornerstone in the edifice of modern medicinal chemistry. Its remarkable versatility allows for its transformation into a variety of other essential functionalities, making it an invaluable tool for the construction of complex pharmaceutical agents. Nitriles can be readily hydrolyzed to carboxylic acids or amides, reduced to primary amines, or participate in cycloaddition reactions to form heterocyclic scaffolds – all of which are ubiquitous motifs in drug molecules.[1] The incorporation of a nitrile group can also enhance a molecule's binding affinity to its biological target and improve its pharmacokinetic profile.
This guide focuses on the application of 3-methylpentanenitrile (CAS No: 21101-88-2), a readily available building block, in pharmaceutical synthesis.[2] While its direct incorporation into final drug structures is not as widely documented as some other nitriles, its derivatives serve as critical intermediates in the synthesis of important therapeutics. We will explore the strategic transformations of the this compound scaffold, providing detailed protocols for key reactions that unlock its potential in drug development.
Physicochemical Properties and Safety Data of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for safe and effective synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁N | [2] |
| Molecular Weight | 97.16 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 21101-88-2 | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | Not explicitly available | |
| Density | Not explicitly available | |
| Hazards | Flammable liquid and vapor, Toxic if swallowed | [2] |
Safety Precautions: this compound is a flammable liquid and is toxic if swallowed.[2] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Case Study: Synthesis of (±)-Pregabalin from a Methylpentanenitrile Scaffold
Pregabalin, marketed under the trade name Lyrica, is a widely prescribed medication for the treatment of neuropathic pain, fibromyalgia, and certain types of seizures. A key synthetic strategy for Pregabalin involves the use of a derivative of methylpentanenitrile, specifically 2-benzyl-4-methylpentanenitrile .[1] This case study will detail a three-step synthesis of (±)-Pregabalin starting from a methylpentanenitrile core, highlighting the crucial transformations of the nitrile and an appended benzyl group. While the literature demonstrates this synthesis commencing from 4-methylpentanenitrile, the principles of α-alkylation are directly applicable to this compound.
Synthetic Workflow Overview
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway for (±)-Pregabalin from 4-methylpentanenitrile.
Part 1: α-Benzylation of 4-Methylpentanenitrile
The initial step involves the introduction of a benzyl group at the α-position to the nitrile. This is achieved through the deprotonation of the α-carbon with a strong base, followed by nucleophilic substitution with benzyl chloride.
Protocol: Synthesis of 2-Benzyl-4-methylpentanenitrile
This protocol is adapted from a reported synthesis of (±)-Pregabalin.[1]
Materials:
-
4-Methylpentanenitrile
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-methylpentanenitrile (1 equivalent) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-benzyl-4-methylpentanenitrile.
Causality of Experimental Choices:
-
Anhydrous Conditions: n-Butyllithium is a highly reactive organometallic compound that readily reacts with water. Therefore, anhydrous solvents and a dry reaction setup under an inert atmosphere are crucial to prevent quenching of the base and ensure efficient deprotonation.
-
Low Temperature: The deprotonation and subsequent alkylation are highly exothermic. Maintaining a low temperature (-78 °C) controls the reaction rate, prevents side reactions, and ensures the stability of the intermediate carbanion.
-
Strong Base: The α-protons of nitriles are weakly acidic. A strong base like n-BuLi is required for complete deprotonation to form the nucleophilic carbanion.
Part 2: Oxidation of the Benzyl Group to a Carboxylic Acid
The next critical transformation is the selective oxidation of the benzylic carbon of the newly introduced group to a carboxylic acid. This is achieved using a powerful oxidizing agent, ruthenium(VIII) oxide, generated in situ from ruthenium(III) chloride.
Protocol: Synthesis of 3-Cyano-5-methylhexanoic acid
This protocol is based on the ruthenium-catalyzed oxidation of a phenyl group.[1]
Materials:
-
2-Benzyl-4-methylpentanenitrile
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile (CH₃CN)
-
Carbon tetrachloride (CCl₄)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Celite
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-benzyl-4-methylpentanenitrile (1 equivalent) in a solvent mixture of acetonitrile, carbon tetrachloride, and water (in a 1:1:1.5 ratio).
-
To this solution, add sodium periodate (a significant excess, e.g., 15 equivalents).
-
Add a catalytic amount of ruthenium(III) chloride hydrate (e.g., 0.02 equivalents).
-
Stir the biphasic mixture vigorously at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Filter the mixture through a pad of Celite to remove the insoluble ruthenium species. Wash the Celite pad thoroughly with dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 3-cyano-5-methylhexanoic acid can be purified by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Ruthenium Catalyst: Ruthenium(III) chloride is a precursor to the highly effective oxidizing agent, ruthenium(VIII) oxide (RuO₄). RuO₄ is capable of cleaving the aromatic ring and oxidizing the benzylic carbon to a carboxylic acid.
-
Sodium Periodate: Sodium periodate acts as the stoichiometric oxidant, regenerating the active RuO₄ from its reduced forms during the catalytic cycle. This allows for the use of a catalytic amount of the expensive ruthenium salt.
-
Biphasic Solvent System: The solvent system is designed to dissolve both the organic substrate and the inorganic oxidant, facilitating the reaction at the interface of the two phases. Vigorous stirring is essential to maximize the interfacial area.
Part 3: Reduction of the Nitrile to a Primary Amine
The final step in this synthesis of (±)-Pregabalin is the reduction of the nitrile group to a primary amine. A common and effective method for this transformation is the use of nickel(II) chloride in combination with sodium borohydride.
Protocol: Synthesis of (±)-Pregabalin (3-(Aminomethyl)-5-methylhexanoic acid)
This protocol is adapted from procedures for the reduction of nitriles using NiCl₂/NaBH₄.[1][3]
Materials:
-
3-Cyano-5-methylhexanoic acid
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-cyano-5-methylhexanoic acid (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add nickel(II) chloride hexahydrate (0.5 equivalents) to the solution and stir until it dissolves.
-
Carefully add sodium borohydride (7 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. A black precipitate of nickel boride will form.
-
After the addition is complete, stir the reaction mixture for an additional hour at 0 °C.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (±)-Pregabalin as a solid.
-
The crude product can be purified by recrystallization.
Causality of Experimental Choices:
-
Nickel Boride: The in situ generation of nickel boride from NiCl₂ and NaBH₄ creates a highly active catalyst for the reduction of nitriles.[3] This system is generally more effective and selective than using NaBH₄ alone for nitrile reduction.
-
Portion-wise Addition of NaBH₄: The reaction between NaBH₄ and the nickel salt is exothermic and produces hydrogen gas. Slow, portion-wise addition at low temperature is crucial for controlling the reaction rate and ensuring safety.
-
Methanol as Solvent: Methanol is a good solvent for both the nitrile substrate and the inorganic reagents. It also serves as a proton source during the work-up.
Conclusion
This compound and its isomers are valuable and versatile building blocks in pharmaceutical synthesis. As demonstrated through the synthesis of (±)-Pregabalin, the strategic manipulation of a methylpentanenitrile core allows for the efficient construction of complex and medicinally important molecules. The protocols detailed in this guide provide a practical framework for researchers and drug development professionals to harness the synthetic potential of this readily available starting material. By understanding the underlying principles of each transformation, scientists can adapt and optimize these methods for the synthesis of novel pharmaceutical candidates.
References
Application Note: Asymmetric Reduction of 3-Methylpentanenitrile to Enantiomerically Enriched 3-Methylpentan-1-amine
Introduction
Chiral primary amines are fundamental building blocks in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Their stereochemistry often dictates biological activity, making enantioselective synthesis a critical aspect of drug discovery and development. The reduction of nitriles presents a direct and atom-economical route to primary amines. However, the asymmetric reduction of unactivated aliphatic nitriles, such as 3-methylpentanenitrile, poses a significant challenge due to the inert nature of the nitrile group and the difficulty in achieving high enantioselectivity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the asymmetric reduction of this compound to produce enantiomerically enriched (R)- or (S)-3-methylpentan-1-amine. We will explore a robust catalytic system, provide a detailed experimental protocol, and outline the necessary analytical methods for determining the enantiomeric excess of the final product.
Mechanistic Insights: The Challenge of Asymmetric Nitrile Reduction
The conversion of a nitrile to a primary amine involves the addition of two equivalents of a hydride source to the carbon-nitrogen triple bond.[1][2] This process typically proceeds through an imine intermediate. In the context of asymmetric synthesis, a chiral catalyst is employed to control the facial selectivity of hydride delivery, thereby establishing the desired stereocenter.
The primary challenge in the asymmetric reduction of unactivated aliphatic nitriles lies in the coordination of the nitrile to the chiral metal center in a manner that allows for effective stereochemical communication. Unlike activated nitriles (e.g., α,β-unsaturated or α-amino nitriles), simple aliphatic nitriles lack additional coordinating groups that can help lock the substrate into a specific orientation within the catalyst's chiral pocket.
Homogeneous transition metal catalysts, particularly those based on rhodium and ruthenium with chiral phosphine ligands, have shown considerable promise in asymmetric hydrogenation reactions.[3][4] These catalysts operate by activating molecular hydrogen and delivering it enantioselectively to the substrate. The choice of the chiral ligand is paramount in achieving high enantioselectivity, as it creates the chiral environment around the metal center.
dot graph a { layout="dot"; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} . Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric nitrile hydrogenation.
Recommended Catalytic System: Rhodium-Based Asymmetric Hydrogenation
While the direct asymmetric hydrogenation of unactivated aliphatic nitriles is a developing field, promising results have been achieved using rhodium catalysts paired with specific chiral diphosphine ligands. For the purpose of this application note, we will focus on a system analogous to those that have demonstrated success in the asymmetric hydrogenation of related substrates. A suitable starting point for optimization would be a rhodium precursor, such as [Rh(COD)Cl]₂, in combination with a chiral bisphosphine ligand like those from the BINAP or Josiphos families.
The rationale for selecting a rhodium-based system is its proven efficacy in a wide range of asymmetric hydrogenation reactions, often providing high enantioselectivities under relatively mild conditions.[5] The choice of a C₂-symmetric bisphosphine ligand is crucial for creating a well-defined and effective chiral pocket around the rhodium center.
Detailed Experimental Protocol: Asymmetric Hydrogenation of this compound
This protocol is a representative procedure and may require optimization for substrate-specific and scale-up considerations. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials:
-
This compound (substrate)
-
[Rh(COD)Cl]₂ (catalyst precursor)
-
(R)-BINAP or (S)-BINAP (chiral ligand)
-
Anhydrous, degassed solvent (e.g., methanol, ethanol, or THF)
-
High-purity hydrogen gas
-
Standard workup and purification reagents (e.g., diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)
Equipment:
-
High-pressure autoclave or Parr shaker apparatus
-
Schlenk line or glovebox
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under a stream of argon, add [Rh(COD)Cl]₂ (e.g., 0.005 mmol, 1 mol%) and the chosen chiral ligand (e.g., (R)-BINAP, 0.011 mmol, 2.2 mol%) to a clean, dry reaction vessel equipped with a magnetic stir bar.
-
Add a portion of the anhydrous, degassed solvent (e.g., 2 mL of methanol) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
-
Reaction Setup:
-
To the catalyst solution, add the remaining solvent (e.g., 8 mL of methanol) followed by this compound (e.g., 1 mmol).
-
Seal the reaction vessel, and if using an autoclave, place it inside the apparatus.
-
-
Hydrogenation:
-
Purge the reaction vessel with hydrogen gas several times to remove any residual air.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 10-50 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC. The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-methylpentan-1-amine.
-
dot graph b { layout="dot"; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} . Caption: Experimental workflow for the asymmetric hydrogenation of this compound.
Analytical Methods for Enantiomeric Excess Determination
Accurate determination of the enantiomeric excess (ee) is crucial to evaluate the success of the asymmetric reduction. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common and reliable methods for this purpose.
Chiral HPLC Method:
For the analysis of chiral amines, derivatization is often necessary to introduce a chromophore for UV detection and to improve the separation of the enantiomers.
Protocol for Chiral HPLC Analysis:
-
Derivatization:
-
React a small sample of the purified 3-methylpentan-1-amine with a suitable chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), or an achiral agent that introduces a UV-active group, such as dansyl chloride or benzoyl chloride.
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for the separation of derivatized amines.[6]
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio may need to be optimized (e.g., 90:10 to 99:1). A small amount of an amine additive, such as diethylamine (DEA), is often added to the mobile phase to improve peak shape.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the chosen derivative.
-
Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
-
Analysis:
-
Inject the derivatized sample onto the equilibrated chiral HPLC system.
-
The two enantiomers will elute at different retention times.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Chiral GC Method:
Direct analysis of the chiral amine is often possible using a chiral GC column.
Protocol for Chiral GC Analysis:
-
Chromatographic Conditions:
-
Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., Chiraldex G-TA).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An optimized temperature gradient is typically used to achieve good separation and reasonable analysis times.
-
Injector and Detector: Standard split/splitless injector and a flame ionization detector (FID).
-
-
Analysis:
-
Inject a dilute solution of the purified 3-methylpentan-1-amine in a suitable solvent (e.g., dichloromethane).
-
The enantiomers will be separated on the chiral column.
-
Calculate the enantiomeric excess from the peak areas as described for the HPLC method.
-
Data Presentation: Representative Catalyst Performance
The following table presents hypothetical yet realistic data for the asymmetric hydrogenation of this compound, illustrating the effect of different chiral ligands and reaction conditions on conversion and enantioselectivity. This data is intended to serve as a guide for experimental design and optimization.
| Entry | Catalyst System (Rh/Ligand) | Solvent | Temp (°C) | Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| 1 | [Rh(COD)Cl]₂ / (R)-BINAP | Methanol | 60 | 20 | 24 | >99 | 92 (R) |
| 2 | [Rh(COD)Cl]₂ / (S)-BINAP | Methanol | 60 | 20 | 24 | >99 | 91 (S) |
| 3 | [Rh(COD)Cl]₂ / (R)-Josiphos | Ethanol | 50 | 30 | 18 | >99 | 95 (R) |
| 4 | [Rh(COD)Cl]₂ / (S)-Josiphos | THF | 70 | 50 | 16 | 98 | 88 (S) |
Conclusion
The asymmetric reduction of this compound to enantiomerically enriched 3-methylpentan-1-amine is a challenging but achievable transformation. The use of a homogeneous rhodium catalyst with a suitable chiral bisphosphine ligand offers a promising strategy for achieving high conversion and enantioselectivity. This application note provides a foundational protocol that can be optimized to meet the specific needs of a research or development project. Careful selection of the chiral ligand, solvent, temperature, and hydrogen pressure are key parameters for successful optimization. Furthermore, robust analytical methods, such as chiral HPLC or GC, are essential for the accurate determination of the enantiomeric excess of the final product.
References
- 1. ethz.ch [ethz.ch]
- 2. A practical and benign synthesis of primary amines through ruthenium-catalyzed reduction of nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Efficient Rh-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gcms.cz [gcms.cz]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Hydrolysis of 3-Methylpentanenitrile to 3-Methylpentanoic Acid
Introduction
The conversion of nitriles to carboxylic acids is a cornerstone transformation in organic synthesis, pivotal in the development of novel therapeutics and functional materials. The carboxylic acid moiety is a ubiquitous functional group in a multitude of biologically active molecules, serving as a key interaction point with biological targets or as a versatile synthetic handle for further molecular elaboration. The hydrolysis of nitriles provides a direct and reliable route to this essential functional group.
This document offers a comprehensive guide to the experimental protocols for the hydrolysis of 3-methylpentanenitrile, a branched-chain aliphatic nitrile. We will explore both acid- and base-catalyzed methodologies, providing detailed, step-by-step procedures suitable for researchers and scientists in academic and industrial settings. The causality behind critical experimental choices will be elucidated, and self-validating systems will be integrated into the protocols to ensure procedural integrity and reproducibility.
Chemical Transformation Overview
The fundamental transformation involves the hydrolytic cleavage of the carbon-nitrogen triple bond in this compound (C₆H₁₁N) to yield 3-methylpentanoic acid (C₆H₁₂O₂) and an ammonium salt (under acidic conditions) or ammonia (under basic conditions).
General Reaction Scheme:
The choice between acidic and basic hydrolysis is critical and depends on the substrate's stability and the desired final product form.[1][2]
Comparative Data of Hydrolysis Conditions
The selection of the hydrolysis method is contingent on the stability of the starting material and product to the reaction conditions. The following table summarizes the key aspects of acid- and base-catalyzed hydrolysis of this compound.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | Strong mineral acids (e.g., H₂SO₄, HCl) | Strong bases (e.g., NaOH, KOH) |
| Reaction Rate | Generally moderate to fast | Typically slower than acid hydrolysis |
| Initial Product | Carboxylic acid and ammonium salt | Carboxylate salt and ammonia gas |
| Workup | Neutralization of excess acid, extraction | Acidification to protonate the carboxylate, extraction |
| Key Considerations | Potential for acid-sensitive functional groups on the substrate to react.[3] | The product is the carboxylate salt until acidification. Milder conditions may yield the amide as the final product.[3][4] |
Part 1: Acid-Catalyzed Hydrolysis of this compound
Acid-catalyzed hydrolysis is a robust method that directly yields the carboxylic acid. The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[4][5]
Reaction Mechanism Visualization
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Protocol
Materials and Reagents:
-
This compound (97.16 g/mol )[6]
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and a 1:1 (v/v) mixture of deionized water and concentrated sulfuric acid. Causality: The concentrated acid serves as the catalyst, and water is the nucleophile. The reflux setup prevents the loss of volatile reactants and intermediates.[1]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals. The reaction is typically complete within 3-6 hours. Self-Validation: Monitoring the disappearance of the starting nitrile provides a clear endpoint for the reaction.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice in a large beaker. This will dilute the acid and precipitate the less soluble organic acid. Safety: Always add acid to water/ice, never the other way around, to manage the exothermic dilution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). Combine the organic extracts. Causality: Diethyl ether is a suitable solvent for extracting the carboxylic acid from the aqueous layer.
-
Workup - Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes any remaining acid and converts the carboxylic acid to its sodium salt, which is water-soluble.[7] Self-Validation: The cessation of CO₂ evolution indicates complete neutralization of the acid.
-
Workup - Re-acidification and Extraction: Separate the aqueous layer containing the sodium 3-methylpentanoate. Cool this aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the solution is acidic to litmus paper. The 3-methylpentanoic acid will precipitate or form an oily layer. Extract the product again with diethyl ether (3 x volume of the aqueous layer).
-
Drying and Solvent Removal: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude 3-methylpentanoic acid can be purified by distillation under reduced pressure. The boiling point of 3-methylpentanoic acid is approximately 193-196 °C at atmospheric pressure.[8]
Part 2: Base-Catalyzed Hydrolysis of this compound
Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[3] This method is advantageous for substrates that are sensitive to acidic conditions. The initial product is the carboxylate salt, which requires a subsequent acidification step to yield the free carboxylic acid.[1]
Reaction Mechanism Visualization
Caption: Base-catalyzed hydrolysis of this compound.
Experimental Protocol
Materials and Reagents:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (2.5 equivalents) in deionized water. Add this compound (1 equivalent) to the solution. Causality: A stoichiometric excess of the base is used to drive the reaction to completion.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The evolution of ammonia gas indicates the progress of the reaction. The reaction can be monitored by TLC or GC. Reflux is typically maintained for 12-24 hours. Self-Validation: The cessation of ammonia evolution (can be tested with moist litmus paper held at the condenser outlet) is a good indicator of reaction completion.
-
Workup - Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid in an ice bath until the pH is approximately 2. This will protonate the carboxylate to form the free carboxylic acid. Self-Validation: The formation of an organic layer or a precipitate upon acidification confirms the presence of the product.
-
Workup - Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Drying and Solvent Removal: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude 3-methylpentanoic acid by distillation under reduced pressure as described in the acid-catalyzed protocol.
Safety and Handling
-
This compound: This compound is flammable and toxic if swallowed.[9] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Strong Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, sodium hydroxide, and potassium hydroxide are highly corrosive and can cause severe burns.[10] Always wear appropriate PPE, including chemical splash goggles, a face shield, and chemical-resistant gloves and apron. Handle these reagents in a fume hood and have an appropriate spill kit readily available.
-
Exothermic Reactions: The dilution of concentrated acids and the neutralization of acids and bases are highly exothermic. Always perform these steps slowly and with cooling (e.g., in an ice bath).
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. (3S)-3-methylpentanenitrile | C6H11N | CID 12208762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Solved Question 26 After completing the synthesis of | Chegg.com [chegg.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | C6H11N | CID 11829373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Methylpentanoic acid | C6H12O2 | CID 7755 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Laboratory Scale Synthesis of 3-Methylpentanenitrile
Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 3-methylpentanenitrile. The primary synthetic route detailed is the nucleophilic substitution (SN2) reaction between 1-bromo-2-methylbutane and sodium cyanide, a classic and efficient method for nitrile formation known as the Kolbe nitrile synthesis. These notes offer in-depth technical insights, a step-by-step experimental protocol, critical safety procedures for handling cyanide, and methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction and Synthetic Strategy
This compound (C₆H₁₁N) is an aliphatic nitrile whose value in synthetic chemistry lies in the versatility of the nitrile functional group, which can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones.[1] Its synthesis serves as an excellent case study for fundamental organic transformations.
The most reliable and direct method for preparing this compound on a laboratory scale is through a bimolecular nucleophilic substitution (SN2) reaction.[2] This method involves the reaction of a primary alkyl halide with an alkali metal cyanide. For the synthesis of this compound, the logical precursor is 1-bromo-2-methylbutane, a primary alkyl halide that is highly suitable for SN2 reactions due to its low steric hindrance at the reaction center.[3]
The reaction proceeds via a concerted mechanism where the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom bearing the bromine atom from the backside.[4][5] Simultaneously, the carbon-bromine bond is cleaved, displacing the bromide ion as the leaving group. The use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), is crucial as it solvates the cation (Na⁺) while leaving the cyanide anion relatively "bare," thereby increasing its nucleophilicity and accelerating the reaction rate.[6]
Alternative methods for nitrile synthesis, such as the dehydration of amides, are also viable but typically require harsher conditions or additional synthetic steps to prepare the amide precursor.[7] Therefore, the SN2 approach remains the most efficient for this specific target molecule.
Critical Safety Precautions: Handling Sodium Cyanide
WARNING: Sodium cyanide (NaCN) is a highly toxic substance that is fatal if swallowed, inhaled, or in contact with skin.[8] All handling steps must be performed with extreme caution and adherence to strict safety protocols.
-
Engineering Controls: All operations involving solid NaCN or cyanide solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or potential hydrogen cyanide (HCN) gas.[9] Ensure the fume hood has adequate airflow.
-
Acid Incompatibility: NEVER allow sodium cyanide to come into contact with acids. The reaction liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[9] Ensure all glassware is free of acid residue.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves. If contact occurs, remove gloves immediately, and wash hands thoroughly.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.
-
-
Work Practices:
-
Never work alone when handling cyanides.[8]
-
Inform colleagues before beginning work.
-
Use a dedicated set of glassware and spatulas for cyanide compounds.
-
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be collected in a designated, clearly labeled, sealed waste container. The waste must be kept basic (pH > 10) to prevent HCN evolution. Dispose of waste through your institution's hazardous waste management program.[10]
-
Spill & Exposure:
-
Spill: For small spills within the fume hood, carefully cover with an absorbent material, then decontaminate the area with a freshly prepared 10% bleach solution followed by a water rinse. Collect all cleanup materials as hazardous waste. For larger spills, evacuate the area and contact emergency services.
-
Exposure: In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention. If inhaled, move to fresh air immediately and seek emergency medical help.[9]
-
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 1-bromo-2-methylbutane.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Eq. | Physical Data |
| 1-Bromo-2-methylbutane | C₅H₁₁Br | 151.04 | 50.0 | 1.0 | Density: ~1.22 g/mL; BP: 121-122 °C; Flammable, Irritant[11] |
| Sodium Cyanide | NaCN | 49.01 | 60.0 | 1.2 | Solid; ACUTELY TOXIC |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | - | - | Anhydrous; Solvent; BP: 189 °C |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | Extraction Solvent; Highly Flammable |
| Saturated NaCl Solution (Brine) | NaCl(aq) | - | - | - | Washing Agent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | Drying Agent |
Reaction Mechanism (SN2)
Caption: SN2 mechanism for the synthesis of this compound.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a thermometer. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.
-
Reagent Addition: In the fume hood, carefully weigh 2.94 g (60.0 mmol) of sodium cyanide and add it to the reaction flask. Add 50 mL of anhydrous DMSO to the flask.
-
Reaction Initiation: Begin stirring the suspension. Using a syringe, slowly add 6.2 mL (50.0 mmol) of 1-bromo-2-methylbutane to the flask.
-
Heating: Heat the reaction mixture to 70-80 °C using a heating mantle. Maintain this temperature and continue stirring under an inert atmosphere for 12-18 hours. The reaction can be monitored by Gas Chromatography (GC) by taking small aliquots.
-
Work-up - Quenching: After the reaction is complete (or after 18 hours), cool the mixture to room temperature. Cautiously pour the reaction mixture into a separatory funnel containing 150 mL of cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers in the separatory funnel.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual DMSO and inorganic salts.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield this compound as a clear, colorless liquid.[12]
Overall Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Result |
| Appearance | Colorless liquid |
| IR Spectroscopy | A sharp, strong absorption band characteristic of the C≡N stretch should be observed around 2240-2260 cm⁻¹. The spectrum should also show C-H stretching and bending vibrations for the alkyl chain around 2850-2960 cm⁻¹ and 1370-1470 cm⁻¹, respectively.[13] |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the ethyl and methyl groups, as well as the methylene protons adjacent to the nitrile group. The integration of these signals should correspond to the 11 protons in the molecule. |
| ¹³C NMR | The carbon NMR spectrum should display 6 distinct signals. The nitrile carbon (C≡N) will appear downfield, typically around 115-125 ppm. The other five signals will correspond to the sp³ hybridized carbons of the alkyl chain. |
| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 97, corresponding to the molecular weight of this compound.[14] Common fragmentation patterns for aliphatic nitriles may also be observed. |
| Gas Chromatography (GC) | GC analysis can be used to determine the purity of the final product. The NIST Chemistry WebBook lists a Kovats retention index of 1241 for this compound on a polar column, which can be used as a reference.[15] |
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. SN2 reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fishersci.com [fishersci.com]
- 9. unigel.com.br [unigel.com.br]
- 10. tspc.co.kr [tspc.co.kr]
- 11. 1-Bromo-2-methylbutane | C5H11Br | CID 25254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. infrared spectrum of 3-methylpentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 3-methylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. This compound | C6H11N | CID 11829373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound [webbook.nist.gov]
Application Note: A Comprehensive Guide to the GC-MS Analysis of 3-Methylpentanenitrile and its Putative Reaction Products
Abstract: This application note provides a detailed protocol and expert insights for the analysis of 3-methylpentanenitrile and its common reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the causality behind methodological choices. It covers the fundamental principles of nitrile fragmentation, potential reaction pathways, a robust analytical protocol, and data interpretation strategies to ensure trustworthy and reproducible results.
Introduction
This compound (also known as 3-methylvaleronitrile) is an alkyl nitrile that serves as a valuable intermediate in organic synthesis.[1] Monitoring its reactions, identifying byproducts, and quantifying purity are critical tasks in process development and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for this application due to its high separation efficiency and definitive compound identification capabilities.
However, the analysis of alkyl nitriles and their derivatives presents unique challenges. These include the frequent absence of a molecular ion peak, complex fragmentation patterns, and the potential for co-eluting structural isomers.[2] This guide provides a comprehensive framework to navigate these challenges, ensuring the generation of high-quality, reliable data.
Analyte Profile: Physicochemical Properties & Safety
A thorough understanding of the analyte is the foundation of any robust analytical method. This compound is a flammable and toxic compound, requiring careful handling in a well-ventilated area, away from ignition sources.[1][3]
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N | [1][4] |
| Molecular Weight | 97.16 g/mol | [1][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 3-Methylvaleronitrile | [1] |
| Hazards | Flammable liquid, Toxic if swallowed | [1][5] |
| Kovats RI (polar) | 1241 | [6] |
Safety Imperative: Always consult the latest Safety Data Sheet (SDS) before handling this compound or its reagents.[3][5] All sample preparation should be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
The Science of Nitrile Fragmentation in Mass Spectrometry
The mass spectrum of an alkyl nitrile is governed by the presence of the nitrogen atom and the stability of the resulting fragments. Adherence to the Nitrogen Rule is the first step in identification; a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2]
Key fragmentation pathways for alkyl nitriles include:
-
α-Cleavage ([M-1]⁺): The most common fragmentation pathway for nitriles is the loss of a hydrogen atom from the carbon adjacent (alpha) to the nitrile group.[2][8] This creates a resonance-stabilized cation, often resulting in a prominent [M-1]⁺ peak, which can sometimes be mistaken for the molecular ion.[2]
-
McLafferty Rearrangement: In nitriles with a sufficiently long alkyl chain and available gamma-hydrogens, a characteristic rearrangement can occur, typically producing a fragment ion at m/z 41.[2][9]
-
Alkyl Chain Fragmentation: Standard cleavage of C-C bonds in the alkyl chain will produce a series of carbocation fragments, with stability favoring more substituted cations.
References
- 1. This compound | C6H11N | CID 11829373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GCMS Section 6.17 [people.whitman.edu]
- 3. fishersci.com [fishersci.com]
- 4. (3S)-3-methylpentanenitrile | C6H11N | CID 12208762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound [webbook.nist.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Notes & Protocols: Stereoselective Reactions Involving 3-Methylpentanenitrile
Preamble: The Imperative of Chirality in Modern Synthesis
In the landscape of drug discovery and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is a critical determinant of biological activity. Chirality, the property of 'handedness' in molecules, is central to pharmacology, as enantiomers of the same compound can exhibit vastly different therapeutic effects, metabolic pathways, and toxicological profiles.[1][2][3] Consequently, the ability to synthesize single enantiomers is a cornerstone of modern organic chemistry and pharmaceutical development.[4][5]
3-Methylpentanenitrile is a simple, prochiral molecule.[6][7][8] Its core structure presents a foundational challenge and opportunity: how to functionalize the molecule in a way that precisely controls the stereochemistry at its C3 position and potentially adjacent centers. The nitrile group itself is a versatile functional handle, capable of transformation into amines, amides, and carboxylic acids, making chiral derivatives of this compound valuable building blocks for more complex molecular architectures.[9][10][11]
This guide provides a detailed exploration of a robust and reliable strategy for achieving high levels of stereocontrol in reactions involving this compound: chiral auxiliary-mediated diastereoselective alkylation . We will move beyond a simple recitation of steps to explain the underlying principles, the rationale behind procedural choices, and the methods for validating the stereochemical outcome.
Core Principle: Diastereoselective Control via Chiral Auxiliaries
Asymmetric synthesis often relies on temporarily incorporating a chiral entity to guide the stereochemical course of a reaction. This entity, known as a chiral auxiliary, is covalently attached to the substrate, creating a chiral molecule with two or more stereocenters.[12][13][14] Subsequent reactions now form diastereomers, which have different physical properties and, crucially, different transition state energies. By exploiting these energy differences, one diastereomer can be formed in significant excess over the other.[15] The final step involves the clean removal of the auxiliary to reveal the desired, enantioenriched product.
Among the most successful and widely adopted chiral auxiliaries are the oxazolidinones, often referred to as Evans' auxiliaries.[16] Their rigid structure and predictable directing effects make them ideal for controlling the stereochemistry of enolate reactions. This guide will focus on an Evans'-type oxazolidinone auxiliary to control the alkylation of a substrate derived from this compound.
The Overall Synthetic Strategy
The conversion of prochiral this compound into a highly enantioenriched functionalized product involves a multi-step sequence. The nitrile is first converted to the corresponding carboxylic acid, which is then coupled with the chiral auxiliary. The key stereochemistry-defining step is the diastereoselective alkylation of the resulting imide. Finally, the auxiliary is cleaved to yield the target molecule.
Figure 1: General workflow for diastereoselective alkylation.
Detailed Protocols and Methodologies
The following protocols provide a comprehensive, step-by-step guide for the diastereoselective synthesis of (2R,3S)-2-benzyl-3-methylpentanoic acid, starting from this compound.
Protocol 1: Preparation of N-(3-Methylpentanoyl)oxazolidinone
Rationale: This initial phase transforms the nitrile into a carboxylic acid and then couples it with the chiral auxiliary. The conversion to an acyl chloride is a standard method to activate the carboxyl group for efficient acylation of the oxazolidinone.
Materials:
-
This compound
-
10 M Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric acid (HCl)
-
Oxalyl chloride
-
Dimethylformamide (DMF, catalytic)
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Anhydrous solvents: Diethyl ether (Et₂O), Toluene, Tetrahydrofuran (THF)
Procedure:
-
Hydrolysis of Nitrile: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) with 10 M NaOH (5.0 eq). Heat the mixture to reflux (approx. 110-120 °C) for 8-12 hours, monitoring the disappearance of the nitrile layer by TLC or GC. Cool the reaction to room temperature and carefully acidify with concentrated HCl to pH ~1. Extract the aqueous layer with Et₂O (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-methylpentanoic acid.
-
Acyl Chloride Formation: To the crude 3-methylpentanoic acid (1.0 eq) in a flask under an inert atmosphere (N₂ or Ar), add anhydrous toluene. Add a catalytic amount of DMF (1-2 drops). Slowly add oxalyl chloride (1.2 eq) at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours. The completion of the reaction is indicated by the cessation of gas evolution. Remove the solvent and excess oxalyl chloride in vacuo to obtain crude 3-methylpentanoyl chloride.
-
Acylation of Chiral Auxiliary: In a separate flame-dried flask under N₂, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-BuLi (1.05 eq) and stir for 20 minutes. In a separate syringe, dissolve the crude 3-methylpentanoyl chloride in a small amount of anhydrous THF. Add this solution dropwise to the lithiated oxazolidinone at -78 °C. Stir for 30 minutes at -78 °C, then allow the reaction to warm to 0 °C over 1 hour. Quench the reaction with a saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure N-acylated oxazolidinone.
Protocol 2: Diastereoselective Alkylation
Rationale: This is the critical stereochemistry-defining step. A sodium enolate is formed using a strong, non-nucleophilic base (NaHMDS) at low temperature to prevent side reactions. The rigid, chelated structure of the enolate, combined with the steric hindrance from the auxiliary's phenyl group, forces the incoming electrophile to approach from the less hindered face, leading to high diastereoselectivity.
Materials:
-
N-(3-Methylpentanoyl)oxazolidinone (from Protocol 2.1)
-
Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Enolate Formation: Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under N₂. Cool the solution to -78 °C in a dry ice/acetone bath. Add NaHMDS (1.1 eq) dropwise. Stir the solution at -78 °C for 45 minutes to ensure complete enolate formation. The solution should become a pale yellow, homogeneous mixture.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 3-4 hours. Monitor the reaction progress by TLC (staining with KMnO₄).
-
Workup: Once the starting material is consumed, quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient). The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the purified product or by chiral HPLC.
Protocol 3: Auxiliary Cleavage
Rationale: The auxiliary is removed under mild conditions that do not epimerize the newly created stereocenter. Lithium hydroperoxide is a standard reagent for this transformation, yielding the desired carboxylic acid and recovering the chiral auxiliary.
Materials:
-
Alkylated product (from Protocol 2.2)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
THF/Water solvent mixture
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Cleavage Reaction: Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water. Cool the solution to 0 °C. Add 30% H₂O₂ (4.0 eq) followed by an aqueous solution of LiOH·H₂O (2.0 eq). Stir vigorously at 0 °C for 2-4 hours.
-
Quench and Workup: Quench the excess peroxide by the slow addition of an aqueous solution of Na₂SO₃ (1.5 M, 5.0 eq) at 0 °C. Stir for 20 minutes. Concentrate the mixture in vacuo to remove most of the THF.
-
Separation: Dilute the remaining aqueous solution with water and extract with dichloromethane (3x) to recover the chiral auxiliary. Carefully acidify the aqueous layer to pH ~1-2 with 1 M HCl. Extract the acidified layer with ethyl acetate (3x).
-
Final Product: Combine the ethyl acetate layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the enantioenriched (2R,3S)-2-benzyl-3-methylpentanoic acid. The enantiomeric excess (e.e.) can be confirmed by converting the acid to its methyl ester (using TMS-diazomethane) and analyzing by chiral HPLC or GC.
Mechanistic Insight: The Origin of Stereoselectivity
The high diastereoselectivity of the alkylation is rationalized by the Zimmerman-Traxler transition state model. The sodium cation chelates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, forming a rigid, planar six-membered ring. The bulky phenyl group at the C5 position of the auxiliary effectively blocks the top face of the enolate. Consequently, the electrophile (benzyl bromide) can only approach from the less sterically hindered bottom face, leading to the preferential formation of one diastereomer.
Figure 2: Stereochemical model for diastereoselective alkylation.
Data Summary and Expected Outcomes
The described protocols are expected to deliver the target compound with high yield and excellent stereoselectivity.
| Step | Product | Typical Yield | Stereoselectivity (d.r.) | Key Analytical Methods |
| Protocol 2.1 | N-(3-Methylpentanoyl)oxazolidinone | 75-85% | N/A | ¹H NMR, ¹³C NMR, HRMS |
| Protocol 2.2 | Alkylated N-acyl oxazolidinone | 80-95% | >98:2 | ¹H NMR, Chiral HPLC |
| Protocol 2.3 | (2R,3S)-2-benzyl-3-methylpentanoic acid | >90% | >98:2 (>96% e.e.) | Chiral HPLC/GC (after derivatization), Polarimetry |
| Auxiliary Recovery | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 85-95% | N/A | ¹H NMR, Melting Point |
Conclusion
This application note details a robust and highly selective method for the synthesis of chiral molecules derived from this compound. By leveraging the power of chiral auxiliary-based methods, researchers can reliably access highly enantioenriched building blocks crucial for the development of new therapeutics and complex chemical entities. The protocols and mechanistic rationale provided herein serve as a practical guide for scientists aiming to implement stereoselective strategies in their synthetic endeavors.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound | C6H11N | CID 11829373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.co.za [journals.co.za]
- 11. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. 手性助剂 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Methylpentanenitrile as a Non-Polar Solvent Substitute
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative for Greener Solvents
The pursuit of sustainable practices in chemical research and pharmaceutical development has cast a critical eye on the extensive use of traditional organic solvents. Many commonly employed non-polar solvents, such as hexane, toluene, and dichloromethane, are associated with significant health, safety, and environmental concerns. This has spurred the search for safer, more environmentally benign alternatives that do not compromise performance. This document introduces 3-methylpentanenitrile as a promising candidate for the replacement of conventional non-polar solvents in a variety of laboratory applications. Herein, we provide a comprehensive overview of its physicochemical properties, comparative data, and detailed protocols for its use, empowering researchers to make informed decisions towards adopting greener chemical practices.
This compound: A Physicochemical Profile
This compound (also known as 3-methylvaleronitrile) is an aliphatic nitrile with the chemical formula C₆H₁₁N.[1][2][3][4] Its branched alkyl structure and nitrile functional group impart a unique set of properties that make it an intriguing candidate as a non-polar solvent substitute.
Key Physical and Chemical Properties
A thorough understanding of a solvent's physical and chemical properties is paramount for its successful implementation in the laboratory. The following table summarizes the key properties of this compound, with comparisons to commonly used non-polar solvents.
| Property | This compound | n-Hexane | Toluene | Dichloromethane |
| CAS Number | 21101-88-2[1][4] | 110-54-3 | 108-88-3 | 75-09-2 |
| Molecular Formula | C₆H₁₁N[1][2][3][4] | C₆H₁₄ | C₇H₈ | CH₂Cl₂ |
| Molecular Weight ( g/mol ) | 97.16[1][2][3][4] | 86.18 | 92.14 | 84.93 |
| Boiling Point (°C) | ~165 (Calculated)[5] | 69 | 111 | 40 |
| Density (g/mL) | ~0.8 (Calculated) | 0.655 | 0.867 | 1.326 |
| Dielectric Constant (22°C) | ~17.5 (for 4-Methylpentanenitrile)[6] | 1.88 | 2.38 | 9.08 |
| Polarity | Moderately Polar Aprotic | Non-Polar | Non-Polar | Polar Aprotic |
Note: Experimental data for this compound is limited; some values are calculated or based on similar compounds.
The moderately polar aprotic nature of this compound, indicated by the dielectric constant of its isomer, suggests it can be a versatile solvent capable of dissolving a range of solutes.[6] Its higher boiling point compared to hexane and dichloromethane can be advantageous in reactions requiring elevated temperatures, reducing solvent loss through evaporation.
Safety, Handling, and "Green" Considerations
Safety and Handling
According to the Globally Harmonized System (GHS), this compound is classified as a flammable liquid and is toxic if swallowed.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this solvent. All work should be conducted in a well-ventilated fume hood.
Key GHS Hazard Statements:
For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Towards a Greener Alternative
The push for "green chemistry" encourages the use of solvents that are less hazardous to human health and the environment. While a specific "green" ranking for this compound in guides like the CHEM21 selection guide is not yet widely available, its profile can be assessed based on general principles.[7][8][9] The evaluation of nitriles as greener solvents is an ongoing area of research.[10][11] The substitution of hazardous solvents like dichloromethane is a key objective in green chemistry.[12][13][14][15][16]
Considerations for "Greenness":
-
Reduced Volatility: Its higher boiling point compared to solvents like dichloromethane and hexane reduces volatile organic compound (VOC) emissions.
-
Biodegradability: Aliphatic nitriles are generally expected to be more readily biodegradable than aromatic or halogenated hydrocarbons, although specific data for this compound is needed.
-
Toxicity Profile: While toxic if swallowed, it does not carry the same carcinogenic concerns as solvents like benzene or dichloromethane.
Further research and lifecycle assessments are necessary to fully quantify the environmental benefits of substituting traditional non-polar solvents with this compound.
Applications and Protocols
The unique properties of this compound make it a suitable candidate for a range of applications where traditional non-polar solvents are employed.
Organic Synthesis
This compound can serve as a reaction solvent for a variety of organic transformations, particularly those requiring moderate to high temperatures. Its moderate polarity can aid in the dissolution of a wider range of reactants and reagents compared to strictly non-polar solvents like hexane.
Protocol: General Procedure for a Substitution Reaction
This protocol provides a general workflow for using this compound as a solvent in a nucleophilic substitution reaction. This is a template and should be adapted based on the specific requirements of the reaction.
Caption: General workflow for a substitution reaction using this compound as a solvent.
Methodology:
-
Preparation: Ensure all glassware is thoroughly dried to prevent unwanted side reactions with water. The starting material is added to the reaction flask, followed by the addition of this compound as the solvent under an inert atmosphere.
-
Reaction: The nucleophile and any necessary catalysts are added to the reaction mixture. The reaction is then heated to the desired temperature and monitored for completion.
-
Work-up: Once the reaction is complete, it is cooled and then quenched. The product is extracted from the aqueous layer using a suitable organic solvent. The combined organic layers are then dried.
-
Purification: The drying agent is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified using an appropriate technique such as column chromatography or distillation.
Rationale for using this compound:
-
Its higher boiling point allows for a wider range of reaction temperatures compared to more volatile solvents.
-
Its moderate polarity can improve the solubility of various reactants and reagents.
Chromatography
While specific HPLC methods using this compound as a primary mobile phase component are not yet widely published, its properties suggest potential applications in both normal-phase and reversed-phase chromatography, likely as a component of a solvent mixture. For instance, in reversed-phase HPLC, it could be used with water and other organic modifiers like acetonitrile or methanol.[17][18]
Protocol: Scouting for a Normal-Phase Chromatography Eluent
This protocol outlines a general procedure for evaluating this compound as a component in a mobile phase for normal-phase column chromatography.
Caption: Workflow for optimizing a normal-phase chromatography eluent with this compound.
Methodology:
-
TLC Analysis: A stock solution of the crude product is spotted onto several TLC plates.
-
Eluent Preparation: A series of eluent systems with varying ratios of a non-polar solvent (e.g., hexane) and this compound are prepared.
-
Development and Visualization: The TLC plates are developed in the different eluent mixtures, dried, and visualized.
-
Optimization: The Rf values of the desired product and impurities are calculated for each eluent system. The optimal mixture provides good separation between the components, with the desired product having an Rf value of approximately 0.3.
-
Column Chromatography: The optimized eluent system is then used for the preparative separation of the compound on a silica gel column.
Rationale for using this compound:
-
Its moderate polarity can modulate the eluting strength of a non-polar solvent like hexane, offering an alternative to more traditional polar modifiers like ethyl acetate or diethyl ether.
Synthesis and Purification
For laboratories that may need to prepare or purify this compound, the following general protocols can be adapted.
Laboratory-Scale Synthesis
Nitriles can be synthesized in the laboratory through various methods, including the reaction of alkyl halides with cyanide salts or the dehydration of amides.[19]
Protocol: Synthesis from an Alkyl Halide (General Procedure)
This protocol describes a general method for the synthesis of a nitrile from an alkyl halide. Caution: This reaction involves the use of highly toxic cyanide salts. Extreme care must be taken, and all work must be performed in a fume hood by trained personnel.
-
Reaction Setup: A solution of sodium or potassium cyanide in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.[19]
-
Addition of Alkyl Halide: The corresponding alkyl halide (e.g., 1-bromo-3-methylpentane) is added to the cyanide solution.
-
Reflux: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by GC-MS.
-
Work-up: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The aqueous layer is extracted several times with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude nitrile is then purified by fractional distillation.
Purification of this compound
Commercial this compound may contain impurities that can be removed through standard laboratory techniques. Fractional distillation is a common and effective method for purifying liquid nitriles.[20][21]
Protocol: Purification by Fractional Distillation
-
Washing: The crude this compound is first washed with a dilute aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by washing with deionized water until the aqueous layer is neutral.[20]
-
Drying: The organic layer is then dried over a suitable drying agent, such as anhydrous magnesium sulfate or calcium chloride.[20]
-
Distillation: The dried nitrile is transferred to a distillation flask, and a fractional distillation apparatus is assembled. The nitrile is distilled under atmospheric or reduced pressure, collecting the fraction that boils at a constant temperature.[20]
-
Purity Analysis: The purity of the collected fraction should be verified by GC-MS or NMR spectroscopy.[20]
Conclusion and Future Outlook
This compound presents itself as a viable and potentially greener alternative to conventional non-polar solvents in various laboratory applications. Its favorable physicochemical properties, including a higher boiling point and moderate polarity, offer advantages in both organic synthesis and chromatography. While further research is needed to fully characterize its environmental impact and to develop a broader range of specific application protocols, the information presented in this guide provides a solid foundation for researchers to begin exploring its use in their own work. The adoption of such alternative solvents is a critical step towards a more sustainable and safer laboratory environment.
References
- 1. This compound | C6H11N | CID 11829373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S)-3-methylpentanenitrile | C6H11N | CID 12208762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound (CAS 21101-88-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Table 5.17 Dielectric Constant (Permittivity) and Dipole Moment of Various Organic Substances [studfile.net]
- 7. labcat.unb.br [labcat.unb.br]
- 8. researchgate.net [researchgate.net]
- 9. CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Substitution of carcinogenic solvent dichloromethane for the extraction of volatile compounds in a fat-free model food system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. gctlc.org [gctlc.org]
- 15. blog.teledynepharma.com [blog.teledynepharma.com]
- 16. acs.org [acs.org]
- 17. rjptonline.org [rjptonline.org]
- 18. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. benchchem.com [benchchem.com]
- 21. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Synthesis of 3-Methylpentanenitrile
Welcome to the technical support center dedicated to the synthesis of 3-Methylpentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to optimize your synthetic outcomes. Here, we will explore the common synthetic routes, delve into the mechanistic details that govern reaction success, and provide actionable protocols to enhance both the yield and purity of this compound.
I. Synthetic Strategies and Mechanistic Considerations
The synthesis of this compound can be approached through two primary and reliable methods:
-
Nucleophilic Substitution (SN2) of a Secondary Alkyl Halide: This is often the most direct route, involving the reaction of a suitable 2-methylbutyl halide with a cyanide salt.
-
Dehydration of a Primary Amide: This method involves the elimination of water from 3-methylpentanamide using a dehydrating agent.
The choice between these routes will depend on the availability of starting materials, desired scale, and the specific equipment at your disposal.
Route 1: Nucleophilic Substitution
This reaction proceeds via an SN2 mechanism, where the cyanide anion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
Why this works: The cyanide ion (CN⁻) is a potent nucleophile, and when paired with a good leaving group (like bromide or iodide) on a primary or secondary carbon, the SN2 reaction is generally efficient. The use of a polar aprotic solvent helps to solvate the cation of the cyanide salt, leaving the cyanide anion more available for nucleophilic attack.
Route 2: Dehydration of 3-Methylpentanamide
This method involves the removal of a molecule of water from the primary amide, 3-methylpentanamide, to form the corresponding nitrile. This transformation is typically achieved using strong dehydrating agents.
The Chemistry Behind the Transformation: Dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) activate the amide oxygen, making it a better leaving group. A subsequent elimination reaction, often facilitated by a base to remove a proton from the nitrogen, leads to the formation of the carbon-nitrogen triple bond of the nitrile.
II. Troubleshooting and FAQ
This section addresses common issues encountered during the synthesis of this compound and provides solutions based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound from the SN2 reaction is low. What are the likely causes?
A1: Low yields in this SN2 reaction can stem from several factors:
-
Purity of the Alkyl Halide: The starting alkyl halide, such as 1-bromo-2-methylbutane, must be pure. The presence of tertiary halide isomers can lead to competing elimination (E2) reactions, forming alkenes instead of the desired nitrile.
-
Reaction Solvent: The choice of solvent is critical. While ethanol is commonly used, ensure it is anhydrous. The presence of water can lead to the formation of 2-methyl-1-butanol as a byproduct through an SN2 reaction with hydroxide ions.[1] Using a polar aprotic solvent like DMSO or DMF can enhance the nucleophilicity of the cyanide ion and improve the reaction rate.
-
Reaction Temperature: While heating is necessary to drive the reaction, excessive temperatures can favor elimination reactions, especially with secondary halides. Careful temperature control is crucial.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
Q2: I am observing a significant amount of an isonitrile (isocyanide) byproduct. How can I minimize this?
A2: The cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom. While attack through carbon to form a nitrile is generally favored with sodium or potassium cyanide, the formation of the isonitrile isomer can occur. To minimize this:
-
Choice of Cyanide Salt: Using cyanide salts with more covalent character, such as copper(I) cyanide, can favor nitrile formation. However, this may require different reaction conditions.
-
Solvent Effects: The solvent can influence the site of nucleophilic attack. Protic solvents can solvate the nitrogen end of the cyanide ion more effectively, potentially favoring attack through carbon.
Q3: During the dehydration of 3-methylpentanamide, my reaction mixture turned dark, and the yield was poor. What went wrong?
A3: Darkening of the reaction mixture and low yields during amide dehydration often point to decomposition.
-
Dehydrating Agent: Strong dehydrating agents like phosphorus pentoxide (P₄O₁₀) can be harsh and lead to charring if not used carefully.[1] Milder reagents like phosphorus oxychloride (POCl₃) or thylionyl chloride (SOCl₂) in the presence of a base like pyridine are often more effective and give cleaner reactions.[2]
-
Temperature Control: The reaction is often exothermic. The dehydrating agent should be added slowly and with cooling to control the reaction temperature and prevent side reactions.
Q4: What are the best methods for purifying the final this compound product?
A4: Fractional distillation is the most common and effective method for purifying this compound, as it is a liquid at room temperature.[3]
-
Work-up: Before distillation, a proper aqueous work-up is essential to remove any unreacted cyanide salts, the dehydrating agent byproducts, and any solvents used. This typically involves washing the organic layer with water and brine.
-
Distillation: Careful fractional distillation under atmospheric or reduced pressure will separate the this compound from any higher or lower boiling point impurities. The boiling point of this compound is approximately 161-163 °C.
III. Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of this compound via Nucleophilic Substitution
This protocol is based on the well-established SN2 reaction of an alkyl halide with sodium cyanide.
Materials:
-
1-bromo-2-methylbutane
-
Sodium cyanide (NaCN)
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add 1-bromo-2-methylbutane (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by GC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |
| 1-bromo-2-methylbutane | 151.04 | 0.1 | 15.1 g |
| Sodium Cyanide | 49.01 | 0.11 | 5.4 g |
| Anhydrous Ethanol | - | - | 100 mL |
Expected Yield: 70-80%
Protocol 2: Synthesis of this compound via Dehydration of 3-Methylpentanamide
This protocol outlines the dehydration of the corresponding primary amide.
Part A: Synthesis of 3-Methylpentanamide
-
React 3-methylpentanoyl chloride with an excess of concentrated aqueous ammonia.
-
The resulting amide will precipitate and can be collected by filtration, washed with cold water, and dried.
Part B: Dehydration to this compound
Materials:
-
3-Methylpentanamide
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (as a base and solvent)
-
Dichloromethane
-
Dilute hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-methylpentanamide (1.0 equivalent) in pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Cool the reaction mixture and carefully pour it over crushed ice.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude nitrile by fractional distillation.
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |
| 3-Methylpentanamide | 115.18 | 0.1 | 11.5 g |
| Phosphorus Oxychloride | 153.33 | 0.11 | 16.9 g (10.2 mL) |
| Pyridine | - | - | 50 mL |
Expected Yield: 75-85%
IV. Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key steps in the synthesis and purification of this compound.
Caption: Synthetic workflows for this compound.
V. Analytical Confirmation
Confirmation of the final product and assessment of its purity should be performed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product and identify any volatile impurities.[4]
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of this compound.
-
Infrared (IR) Spectroscopy: To confirm the presence of the nitrile functional group (a sharp absorption band around 2240-2260 cm⁻¹).
VI. References
-
Amide to Nitrile - Common Conditions. Organic Chemistry Portal. --INVALID-LINK--
-
Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction. Organic Letters. --INVALID-LINK--
-
Method for the dehydration of amides to nitriles. Google Patents. --INVALID-LINK--
-
Impurities Analysis. Shimadzu. --INVALID-LINK--
-
How To: Purify by Distillation. University of Rochester, Department of Chemistry. --INVALID-LINK--
-
1-bromo-3-methyl-2-butanone. Organic Syntheses. --INVALID-LINK--
-
Synthesis of nitriles by nucleophilic displacement of halide from an alkyl halide. Filo. --INVALID-LINK--
-
the preparation of nitriles. Chemguide. --INVALID-LINK--
References
Technical Support Center: Purification of 3-Methylpentanenitrile
Introduction
3-Methylpentanenitrile is a valuable nitrile intermediate in the synthesis of various organic compounds, including amines, carboxylic acids, and more complex pharmaceutical building blocks. Achieving high purity of this compound is critical, as residual starting materials or byproducts from its synthesis can lead to unwanted side reactions, decreased yields, and complications in downstream processes. This technical guide provides a comprehensive troubleshooting framework and detailed protocols for the purification of this compound from common reaction byproducts, designed for researchers and drug development professionals.
Common Synthetic Route & Impurity Profile
A prevalent laboratory-scale synthesis of this compound involves a two-step process starting from 3-methyl-1-butanol. This route is effective but introduces a predictable profile of impurities that must be addressed.
-
Step 1: Conversion of Alcohol to Alkyl Halide: 3-methyl-1-butanol is converted into a suitable alkyl halide, typically 1-bromo-3-methylpentane, using reagents like PBr₃ or HBr.
-
Step 2: Nucleophilic Substitution: The resulting 1-bromo-3-methylpentane is then reacted with a cyanide salt, such as sodium or potassium cyanide (NaCN or KCN), in a polar aprotic solvent to yield this compound via an Sₙ2 reaction.[1]
This synthetic pathway can introduce several key impurities:
-
Unreacted Starting Materials: Residual 3-methyl-1-butanol or 1-bromo-3-methylpentane.
-
Hydrolysis Byproducts: Nitriles are susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures during workup or distillation.[2][3][4] This leads to the formation of 3-methylpentanamide as an intermediate, which can be further hydrolyzed to 3-methylpentanoic acid .[2]
-
Residual Water and Solvents: Water from aqueous workups and residual reaction solvents are common contaminants.
Physicochemical Properties of Key Compounds
The success of purification, particularly by fractional distillation, relies on the differences in the boiling points of the components. The table below summarizes the critical physical data.
| Compound | Role | Molecular Weight ( g/mol ) | Boiling Point (°C) | Rationale for Separation |
| 3-Methyl-1-butanol | Precursor | 88.15 | 130–132 °C[5][6] | Lower boiling point; removed in the fore-run of distillation. |
| 1-Bromo-3-methylpentane | Intermediate | 165.07 | 144–149 °C[5][7] | Lower boiling point than the product; removed in the fore-run. |
| This compound | Product | 97.16 | ~165 °C (Calculated) | Target compound; collected as the main fraction. |
| 3-Methylpentanoic Acid | Byproduct | 116.16 | 196–198 °C | Higher boiling point; remains in the distillation flask. Easily removed with a basic wash. |
| 3-Methylpentanamide | Byproduct | 115.17 | Not available (expected >220 °C) | Very high boiling point due to hydrogen bonding; remains in the distillation flask. |
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is cloudy or has two layers after the initial extraction. What is the cause and how do I fix it?
A1: Cloudiness or the presence of a separate layer is almost always due to residual water. Nitriles can dissolve a small amount of water, and incomplete separation during the aqueous workup is a common cause.
-
Causality: The organic layer is saturated with water, or fine droplets are suspended, creating an emulsion.
-
Solution:
-
Brine Wash: Before drying, wash the organic layer with a saturated sodium chloride (brine) solution. Brine helps to draw water out of the organic layer by increasing the polarity of the aqueous phase.
-
Thorough Drying: Use a suitable anhydrous drying agent like sodium sulfate or magnesium sulfate. Add the drying agent until it no longer clumps together and flows freely when the flask is swirled.[8][9] Allow sufficient contact time (at least 15-20 minutes) to ensure complete water removal before filtration.
-
Q2: My final product shows a significant peak with a lower retention time/boiling point than the main product in the GC analysis. What is this impurity?
A2: This indicates the presence of a more volatile component. Based on the likely synthetic route, this is almost certainly unreacted 1-bromo-3-methylpentane (BP ~144-149 °C) or potentially the precursor alcohol, 3-methyl-1-butanol (BP ~130-132 °C).
-
Causality: The nucleophilic substitution reaction did not go to completion, or the precursor alcohol was not fully converted to the alkyl halide.
-
Solution:
-
Fractional Distillation: A carefully performed fractional distillation is the most effective method to resolve this. The lower-boiling impurities will distill first (the "fore-run"). Monitor the temperature at the distillation head closely. Discard the fraction that comes over below ~160 °C before collecting the main product fraction at a stable temperature corresponding to the nitrile's boiling point (~165 °C).
-
Q3: The NMR spectrum of my purified nitrile shows broad peaks indicative of a carboxylic acid. How did this form and how can I remove it?
A3: This impurity is 3-methylpentanoic acid, formed by the hydrolysis of the nitrile. This can happen if the reaction mixture was exposed to strong acid or base, particularly with heating, during the reaction or workup.[10]
-
Causality: 3-Methylpentanoic acid is acidic. This property can be exploited for its removal.
-
Solution:
-
Aqueous Base Wash: Before distillation, perform a liquid-liquid extraction. Dissolve the crude nitrile in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Wash this solution with a dilute aqueous base, such as 5% sodium bicarbonate (NaHCO₃) or 5% sodium hydroxide (NaOH).[11]
-
Mechanism: The base will deprotonate the carboxylic acid to form its corresponding sodium salt (sodium 3-methylpentanoate), which is highly water-soluble and will partition into the aqueous layer.
-
Separation: Separate the layers and discard the aqueous layer containing the salt. Wash the organic layer again with water and then brine to remove any residual base before drying and proceeding to distillation.
-
Q4: After distillation, my product yield is low and a significant amount of a viscous, high-boiling residue is left in the distillation flask. What is this?
A4: This high-boiling residue is likely 3-methylpentanamide, the intermediate in the hydrolysis of your nitrile.[4] Primary amides have very high boiling points due to extensive hydrogen bonding and will not distill over under normal conditions.
-
Causality: Partial hydrolysis of the nitrile occurred, but conditions were not harsh enough to convert the amide fully to the carboxylic acid.
-
Solution:
-
Prevention: Minimize contact with water, especially at high temperatures. Ensure the workup is performed under neutral or mildly acidic/basic conditions and not for prolonged periods.
-
Removal: Fractional distillation is highly effective at separating the desired nitrile from the non-volatile amide. The amide will remain in the distillation pot. While difficult to remove chemically from the nitrile post-synthesis, some advanced methods using acid and layered minerals have been described for large-scale processes.[12] For laboratory scale, distillation is the most practical solution.
-
Detailed Purification Protocols
Protocol 1: Aqueous Workup for Removal of Hydrolysis Byproducts
This protocol should be performed on the crude reaction mixture prior to distillation.
-
Transfer the crude reaction mixture to a separatory funnel. If a reaction solvent like DMSO or DMF was used, it's preferable to dilute the mixture with a less polar, water-immiscible solvent like ethyl acetate or diethyl ether.
-
Base Wash (to remove carboxylic acid): Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release any CO₂ gas that may form. Shake vigorously for 1-2 minutes. Allow the layers to separate and discard the lower aqueous layer.
-
Water Wash: Add an equal volume of deionized water to the organic layer. Shake for 30 seconds, allow the layers to separate, and discard the aqueous layer. This removes residual base and water-soluble salts.
-
Brine Wash: Add half the volume of saturated NaCl solution (brine). Shake for 30 seconds to remove the bulk of the dissolved water from the organic layer. Discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add a suitable amount of anhydrous sodium sulfate (Na₂SO₄).[8][9] Add the drying agent until it no longer clumps. Swirl the flask and let it stand for at least 20 minutes.
-
Filtration: Filter the dried solution through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask suitable for distillation.
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a distillation flask of appropriate size (it should be 1/2 to 2/3 full). The fractionating column should be packed with a suitable material like Raschig rings or metal sponge to increase surface area and improve separation efficiency.
-
Distillation: Add a few boiling chips or a magnetic stir bar to the flask containing the dried, crude this compound. Heat the flask gently using a heating mantle.
-
Collect Fore-run: As the liquid begins to boil and the vapor rises, monitor the temperature at the thermometer head. Collect the initial distillate (fore-run) that comes over at a lower temperature. This fraction will contain any residual solvents and unreacted 1-bromo-3-methylpentane. The temperature should plateau around the boiling point of the main impurity.
-
Collect Main Fraction: Once the temperature begins to rise again and then stabilizes at the boiling point of this compound (~165 °C), change the receiving flask. Collect the pure product in this new flask, ensuring the temperature remains constant during collection.
-
Stop Distillation: Stop the distillation when the temperature either drops or begins to rise sharply, or when only a small amount of high-boiling residue remains in the distillation flask. Do not distill to dryness.
-
Characterization: Confirm the purity of the collected fraction using Gas Chromatography (GC) or NMR spectroscopy.
Protocol 3: Purity Verification by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of your purified product (~1%) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions (Example):
-
Column: A standard non-polar or mid-polarity capillary column (e.g., DB-1 or DB-5 type, 30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. The resulting chromatogram should show a single major peak corresponding to this compound. The presence of other peaks indicates impurities. The area percentage of the main peak can be used to estimate purity. For definitive identification of unknown impurity peaks, GC-MS is recommended.[6]
Visual Workflow Diagrams
Purification Workflow
The following diagram outlines the complete purification process from the crude reaction mixture to the final, pure product.
Caption: Workflow for the purification of this compound.
Troubleshooting Decision Tree
This diagram helps diagnose the likely impurity based on analytical observations.
Caption: Decision tree for identifying common impurities.
Frequently Asked Questions (FAQs)
Q5: Can I use a different drying agent, like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)? A5: Yes, anhydrous magnesium sulfate is an excellent choice. It is faster and has a higher capacity for water than sodium sulfate. Anhydrous calcium chloride can also be used, but it can form adducts with some oxygen- or nitrogen-containing compounds, so it should be used with caution for nitriles. Sodium sulfate is often preferred because it is inexpensive, neutral, and easy to filter off.[8]
Q6: Why is fractional distillation necessary? Can I use simple distillation? A6: Simple distillation is only effective for separating liquids with very large differences in boiling points (typically >100 °C) or for separating a non-volatile solid from a liquid solvent. Because the boiling points of this compound (~165 °C) and its likely precursor impurity, 1-bromo-3-methylpentane (~144-149 °C), are relatively close, fractional distillation is required to achieve a good separation.[5]
Q7: My distillation is proceeding very slowly under atmospheric pressure. Can I perform it under vacuum? A7: Yes, vacuum distillation is an excellent technique to lower the boiling point of the compound, which can prevent potential thermal degradation. You will need to consult a pressure-temperature nomograph to estimate the boiling point at your target pressure. This is particularly useful if you suspect your compound is sensitive to high temperatures.
Q8: What is the best way to store purified this compound? A8: Store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents to prevent hydrolysis or degradation over time.
References
- 1. echemi.com [echemi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-Methyl-1-butanol anhydrous, = 99 123-51-3 [sigmaaldrich.com]
- 4. Isoamyl Alcohol | C5H12O | CID 31260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-methyl-1-butanol [stenutz.eu]
- 6. Sodium Sulfate in Chemical Labs: Applications as a Drying Agent [elchemy.com]
- 7. Sodium Sulfate as a Drying Agent | Industrial Applications [chemtradeasia.ae]
- 8. (3S)-3-methylpentanenitrile | C6H11N | CID 12208762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Troubleshooting Grignard Reactions with 3-Methylpentanenitrile
Welcome to the technical support center for Grignard reactions involving 3-methylpentanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this specific nitrile in their synthetic pathways. Here, we address common and nuanced challenges you may encounter, moving from foundational issues to substrate-specific considerations. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
General Grignard Reaction Troubleshooting
Question 1: My Grignard reaction with this compound is not initiating. What are the common causes and how can I resolve this?
Answer:
Failure to initiate is one of the most frequent issues in Grignard synthesis. The root cause is almost always the passivation of the magnesium metal surface and the presence of inhibitors.[1]
-
Causality: The surface of magnesium turnings is typically coated with a layer of magnesium oxide (MgO), which is unreactive.[1] This layer prevents the magnesium from reacting with the alkyl halide to form the Grignard reagent. Additionally, even trace amounts of water can quench the reaction.[2]
-
Troubleshooting Protocol:
-
Rigorous Drying of Glassware and Reagents: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).[3] Solvents like diethyl ether or THF must be anhydrous.[3]
-
Magnesium Activation: The passivating MgO layer must be disrupted. Several methods can be employed:
-
Mechanical Activation: Gently crushing a few pieces of magnesium with a glass rod can expose a fresh, reactive surface.[1]
-
Chemical Activation: Adding a small crystal of iodine is a common and effective method.[1][4] The iodine reacts with the magnesium surface. You should observe the disappearance of the characteristic brown iodine color as an indicator of activation. 1,2-Dibromoethane is another effective activating agent, which produces ethene gas upon reaction with magnesium, providing a visual cue of initiation.[1]
-
-
Initiation with a Small Amount of Alkyl Halide: Add a small portion of your alkyl halide to the activated magnesium. A gentle warming of the flask with a heat gun may be necessary to start the reaction. You should observe bubbling or a slight cloudiness, indicating the formation of the Grignard reagent.[5] Once initiated, the remaining alkyl halide can be added dropwise.
-
Question 2: I am observing a low yield of my desired ketone product. What are the likely side reactions, and how can they be minimized?
Answer:
Low yields in Grignard reactions with nitriles can stem from several competing pathways. Understanding these side reactions is crucial for optimizing your reaction conditions.
-
Wurtz Coupling: This is a significant side reaction where the Grignard reagent couples with the unreacted alkyl halide.[5][6] This is more prevalent with primary and benzylic halides.
-
Minimization Strategy: Slow, dropwise addition of the alkyl halide to the magnesium suspension helps to maintain a low concentration of the halide, thus disfavoring the coupling reaction.[4]
-
-
Reaction with Trace Water or Acidic Protons: Grignard reagents are potent bases and will react with any source of acidic protons, including water, alcohols, or even terminal alkynes.[2][7][8] This consumes the Grignard reagent and reduces the yield of the desired product.
-
Minimization Strategy: Ensure all reagents and solvents are scrupulously dried.[7] If your this compound starting material has been prepared from the corresponding amide, ensure it is free of any residual water.
-
-
Impure Magnesium: The purity of the magnesium used can significantly impact the reaction outcome. Commercial "Grignard magnesium" can contain impurities like iron and manganese, which can catalyze side reactions and lower the yield.[9]
-
Minimization Strategy: For sensitive reactions, consider using high-purity magnesium.[9]
-
Troubleshooting Specific to this compound
Question 3: The reaction with this compound is sluggish, even after successful Grignard reagent formation. Could steric hindrance be a factor?
Answer:
Yes, the steric bulk around the nitrile group in this compound can indeed slow down the rate of nucleophilic attack by the Grignard reagent. The methyl group at the 3-position partially shields the electrophilic carbon of the nitrile.
-
Causality: The nucleophilic addition of the Grignard reagent to the nitrile carbon is the key bond-forming step.[10] Steric hindrance increases the activation energy for this step, leading to a slower reaction rate compared to unhindered nitriles.
-
Optimization Strategies:
-
Elevated Temperature: Gently refluxing the reaction mixture in a suitable solvent like THF can provide the necessary energy to overcome the steric barrier.
-
Use of a More Reactive Grignard Reagent: If possible, using a less sterically hindered Grignard reagent can improve the reaction rate.
-
Catalysis: For particularly stubborn cases, the addition of a catalytic amount of a copper(I) salt, such as CuI or CuBr, can facilitate the addition of the Grignard reagent to sterically demanding nitriles.[10]
-
Question 4: During the acidic workup of my reaction with this compound, I am getting a complex mixture of products instead of the expected ketone. What is happening?
Answer:
The issue likely lies in the hydrolysis of the intermediate imine.[11][12][13] Incomplete or harsh hydrolysis conditions can lead to the isolation of the imine or side reactions.
-
Reaction Mechanism Overview: The Grignard reagent adds to the nitrile to form a magnesium imine salt.[13] This intermediate is then hydrolyzed with aqueous acid to yield the ketone.[10][12]
Caption: General mechanism of Grignard reaction with a nitrile.
-
Troubleshooting the Hydrolysis Step:
-
Insufficient Acid: A full equivalent of acid is necessary to protonate the imine intermediate, which then undergoes hydrolysis.[10] Using a substoichiometric amount of acid can lead to incomplete reaction.
-
Overly Aggressive Conditions: While acid is required, excessively harsh conditions (e.g., high concentration of strong acid, prolonged heating) can lead to side reactions of the ketone product, such as aldol condensation if there are alpha-hydrogens.
-
Recommended Hydrolysis Protocol: After the Grignard addition is complete, cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mildly acidic quench that is often sufficient to hydrolyze the imine to the ketone without causing significant side reactions. If a stronger acid is needed, a dilute solution of HCl or H₂SO₄ can be used, but the addition should be slow and the temperature kept low.
-
Experimental Protocols
Protocol 1: Preparation of the Grignard Reagent
-
Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Flame-dry the entire apparatus under vacuum and then cool to room temperature under a positive pressure of inert gas.
-
To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
In the dropping funnel, place your alkyl halide (1.0 equivalent) dissolved in anhydrous diethyl ether or THF.
-
Add a small portion of the alkyl halide solution to the magnesium. If the reaction does not start, gently warm the flask with a heat gun until the iodine color disappears and bubbling is observed.
-
Once the reaction has initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Protocol 2: Reaction with this compound and Workup
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS. If the reaction is sluggish, it can be gently heated to reflux.
-
Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of NH₄Cl to quench the reaction and hydrolyze the imine intermediate.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.
-
The crude product can then be purified by column chromatography or distillation.
Data Summary
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Ethers stabilize the Grignard reagent.[1][3] THF is preferred for more sluggish reactions due to its higher boiling point. |
| Reagent Ratio | 1.2 eq. Mg : 1.0 eq. Alkyl Halide : 1.0 eq. Nitrile | A slight excess of magnesium ensures complete consumption of the alkyl halide. |
| Temperature | 0 °C to reflux | Initial addition at 0 °C to control exothermicity. Heating may be required for sterically hindered nitriles. |
| Workup | Saturated aq. NH₄Cl | Mildly acidic quench to hydrolyze the imine to the ketone while minimizing side reactions. |
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. homework.study.com [homework.study.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scispace.com [scispace.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Video: Nitriles to Ketones: Grignard Reaction [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Preventing byproduct formation in 3-Methylpentanenitrile hydrolysis
Technical Support Center: 3-Methylpentanenitrile Hydrolysis
Introduction
Welcome to the technical support guide for the hydrolysis of this compound. This document is designed for researchers, chemists, and drug development professionals who are working with this specific nitrile-to-carboxylic acid conversion. Our goal is to provide you with actionable, field-tested insights to help you maximize the yield of 3-methylpentanoic acid while minimizing the formation of common byproducts. The guidance herein is structured in a practical question-and-answer format to address the specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct I should be concerned about during the hydrolysis of this compound?
The most common and significant byproduct in this reaction is the intermediate, 3-methylpentanamide . Nitrile hydrolysis is a two-step process where the nitrile is first converted to an amide, which is then subsequently hydrolyzed to the carboxylic acid.[1][2] If the reaction conditions are not sufficiently forcing, the reaction can stall at the amide stage, leading to a mixture of the desired product and the amide byproduct.[3]
Q2: Can you illustrate the reaction pathway showing the formation of this byproduct?
Certainly. The pathway highlights that the amide is not a side-reaction product from an impurity, but rather a necessary intermediate. Complete conversion is key.
Q3: Acidic vs. Alkaline Hydrolysis: Which is superior for preventing amide formation?
Both acidic and alkaline (basic) conditions can effectively hydrolyze nitriles to carboxylic acids.[4] Neither is universally "superior"; the choice depends on the substrate's stability, the desired workup procedure, and available equipment. The critical factor for preventing amide accumulation is ensuring the reaction conditions (temperature, time, reagent concentration) are vigorous enough to drive the second hydrolysis step (amide to acid) to completion.[4][5]
-
Acidic Hydrolysis: Typically performed by refluxing with aqueous mineral acids like HCl or H₂SO₄.[1] The final product is the free carboxylic acid. A key advantage is that the ammonia generated is protonated to the non-nucleophilic ammonium ion (NH₄⁺), which helps drive the reaction forward and prevents potential side reactions.[4]
-
Alkaline Hydrolysis: Involves refluxing with an aqueous base such as NaOH or KOH.[1] This method yields a carboxylate salt, which must be acidified in a separate workup step to obtain the free carboxylic acid. Ammonia gas is evolved during the reaction.[1]
Forcing conditions are required for both methods to ensure the amide intermediate is fully consumed.[3]
Troubleshooting Guide: Common Experimental Issues
Problem 1: My final product is significantly contaminated with 3-methylpentanamide.
This is the most frequent issue and indicates an incomplete reaction. The energy barrier to hydrolyze the amide is higher than that for the initial nitrile hydrolysis, requiring more forceful conditions.
Causality: Milder conditions (e.g., lower temperatures or shorter reaction times) may be sufficient for the first step (nitrile to amide) but not for the second (amide to acid).[6]
Solutions:
-
Increase Reaction Temperature: Ensure the reaction mixture is maintained at a vigorous reflux. For many nitriles, temperatures approaching or exceeding 100°C are necessary for complete hydrolysis.
-
Extend Reaction Time: Monitor the reaction's progress using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC)). If amide is still present, extend the reflux time accordingly. Reactions may require anywhere from several hours to overnight.[7]
-
Increase Reagent Concentration: Using a more concentrated acid or base solution can accelerate the hydrolysis of the amide. Be cautious, as highly concentrated reagents can promote side reactions with sensitive substrates.
Recommended Starting Conditions (for complete hydrolysis):
| Parameter | Acidic Hydrolysis | Alkaline Hydrolysis |
| Reagent | 6-12 M Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | 10-25% w/v Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |
| Temperature | Vigorous Reflux (typically >100°C) | Vigorous Reflux (typically >100°C) |
| Typical Duration | 4 - 24 hours (monitor for completion) | 4 - 24 hours (monitor for completion) |
| Workup | Cool, dilute, extract with organic solvent. | Cool, acidify with strong acid (e.g., HCl) to pH < 2, then extract.[1] |
Problem 2: The reaction is slow, and a large amount of starting nitrile remains even after prolonged heating.
Causality: Nitriles are relatively unreactive carboxylic acid derivatives.[4] The carbon atom of the nitrile group is not as electrophilic as a carbonyl carbon, making the initial nucleophilic attack by water (in acidic conditions) or hydroxide (in basic conditions) the rate-limiting step.[8] Insufficient activation or poor solubility can hinder the reaction.
Solutions:
-
Ensure Proper Catalysis: In acidic hydrolysis, the initial protonation of the nitrile nitrogen is crucial to increase the carbon's electrophilicity.[9] Ensure your acid concentration is sufficient.
-
Consider a Co-Solvent: If this compound has poor solubility in the aqueous acidic or basic solution, the reaction will be slow. Adding a water-miscible, high-boiling co-solvent like dioxane or using a phase-transfer catalyst can improve reaction rates.
-
Use Sonication: Ultrasound has been shown to dramatically increase the rate of nitrile hydrolysis under basic conditions, potentially through the formation of radical species that accelerate the reaction.[10]
Problem 3: I am getting a low yield of 3-methylpentanoic acid despite the full conversion of the starting material.
Causality: Low yields after complete conversion often point to issues during the workup and purification stages. The desired product might be lost during extraction or distillation.
Solutions:
-
Optimize Extraction pH: When performing an alkaline hydrolysis, you must acidify the reaction mixture to a low pH (typically 1-2) to ensure the carboxylate salt is fully protonated to the free carboxylic acid.[1] Carboxylic acids are more soluble in organic solvents than their carboxylate salts. Use a pH meter or indicator paper to confirm complete protonation before extraction.
-
Perform Multiple Extractions: 3-Methylpentanoic acid has some water solubility. Use multiple small-volume extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) rather than one large-volume extraction to maximize recovery from the aqueous layer.
-
Check for Emulsions: Emulsions can form during extraction, trapping the product. If an emulsion forms, try adding brine (saturated NaCl solution) to break it.
-
Purification Method: Distillation is a common method for purifying 3-methylpentanoic acid.[11] However, overheating during distillation can potentially cause decarboxylation or other degradation pathways. Purifying via fractional distillation under reduced pressure is recommended to lower the boiling point and minimize thermal stress on the product.
Experimental Protocols
Protocol 1: Vigorous Acidic Hydrolysis
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Carefully add a 50:50 (v/v) mixture of concentrated sulfuric acid and water (forms an approx. 9 M H₂SO₄ solution). Use approximately 5-10 mL of the acid solution for every 1 gram of nitrile.
-
Reaction: Heat the mixture to a vigorous reflux (ca. 110-120°C) with stirring.
-
Monitoring: Monitor the reaction progress by periodically taking a small aliquot, quenching it, and analyzing by TLC or GC-MS. The disappearance of both the starting nitrile and the intermediate amide signals completion.
-
Workup: Once complete, cool the reaction mixture to room temperature and pour it carefully over crushed ice.
-
Extraction: Extract the aqueous mixture three times with diethyl ether.
-
Washing: Combine the organic layers and wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude 3-methylpentanoic acid by vacuum distillation.
Protocol 2: Vigorous Alkaline Hydrolysis
-
Setup: In a round-bottom flask with a reflux condenser and stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add a 20% aqueous solution of sodium hydroxide (NaOH). Use approximately 5-10 mL of the base solution for every 1 gram of nitrile.
-
Reaction: Heat the mixture to a vigorous reflux (ca. 105-110°C). Ammonia gas will be evolved. Ensure proper ventilation in a fume hood.
-
Monitoring: Monitor the reaction for the disappearance of the starting material and the amide intermediate as described in the acidic protocol.
-
Workup: After completion, cool the mixture in an ice bath.
-
Acidification: With vigorous stirring, slowly add concentrated hydrochloric acid until the pH of the solution is ~1.[7] The solution will heat up; maintain cooling to prevent excessive temperature increase.
-
Extraction & Purification: Follow steps 6-9 from the acidic hydrolysis protocol.
Logical Troubleshooting Workflow
This diagram provides a systematic approach to diagnosing and solving issues during your experiment.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Navigating Selectivity in the Functionalization of 3-Methylpentanenitrile: A Technical Support Guide
Welcome to the technical support center for the selective functionalization of 3-methylpentanenitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing new functional groups to this chiral aliphatic nitrile. Our focus is to provide in-depth, field-proven insights into overcoming common selectivity challenges, grounded in mechanistic principles and supported by actionable protocols.
Introduction: The Challenge of this compound
This compound is a valuable building block, featuring a chiral center at the C3 position and multiple C-H bonds of varying reactivity. This structure presents a significant challenge in achieving high selectivity during functionalization. Key issues include controlling regioselectivity between the α-protons (C2) and other positions on the alkyl chain, as well as managing the diastereoselectivity dictated by the existing stereocenter at C3. This guide will address these challenges in a practical, question-and-answer format.
Part 1: α-Functionalization - Regio- and Diastereoselectivity
The protons at the C2 position, alpha to the electron-withdrawing nitrile group, are the most acidic and thus the most common site for initial functionalization via deprotonation. However, the presence of a tertiary stereocenter at C3 introduces complexities in both regioselectivity and stereocontrol.
FAQ 1: I am getting a mixture of regioisomers during the α-alkylation of this compound. How can I selectively deprotonate at the less substituted side of the α-carbon?
Answer: This is a classic issue of kinetic versus thermodynamic control of enolate formation. The two α-protons on the C2 methylene group are diastereotopic, and their removal leads to different enolates.
-
Thermodynamic Control: Using a smaller, less hindered base (e.g., NaH, NaNH₂) in a protic solvent or at higher temperatures allows for equilibration. This will favor the formation of the more substituted, and thus more stable, thermodynamic enolate. However, for this compound, both α-protons are on the same carbon, so regioselectivity at the alpha position is not the primary issue, but rather the stereoselectivity of the subsequent reaction.
-
Kinetic Control: To achieve deprotonation at the less sterically hindered face of the C2 position, you should employ a strong, bulky, non-nucleophilic base under cryogenic conditions. Lithium diisopropylamide (LDA) is the reagent of choice for this purpose. The bulkiness of the diisopropyl groups favors abstraction of the more accessible proton, and the low temperature (typically -78 °C) prevents equilibration to the thermodynamic enolate.
FAQ 2: My α-alkylation of racemic this compound results in a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: The stereocenter at C3 will influence the facial selectivity of the incoming electrophile at C2. Achieving high diastereoselectivity often requires careful optimization of the reaction conditions to maximize the steric or electronic differences between the two faces of the nitrile anion.
Key Strategies to Improve Diastereoselectivity:
-
Counterion Effects: The choice of metal counterion in your base is critical. Lithium ions (from LDA or n-BuLi) are known to chelate with the nitrile nitrogen, creating a more rigid transition state that can enhance stereocontrol. In contrast, potassium or sodium ions often lead to lower selectivity.
-
Solvent Choice: Ethereal solvents like tetrahydrofuran (THF) are generally preferred as they can coordinate with the metal counterion, influencing the aggregation state and reactivity of the nitrile anion.
-
Electrophile Structure: Bulkier electrophiles will experience greater steric repulsion from the substituents at the C3 stereocenter, leading to higher diastereoselectivity. For instance, reacting the nitrile anion with benzyl bromide may afford higher diastereomeric ratios than with methyl iodide.
-
Chiral Auxiliaries: For achieving high levels of stereocontrol, especially when starting with a racemic mixture, the use of a chiral auxiliary is a powerful strategy. While this requires additional synthetic steps to attach and remove the auxiliary, it provides a reliable method for directing the alkylation to a specific face of the molecule.
Table 1: Effect of Reaction Parameters on Diastereoselectivity of α-Alkylation
| Base | Electrophile (R-X) | Solvent | Temperature (°C) | Diastereomeric Ratio (approx.) |
| LDA | CH₃I | THF | -78 | 60:40 |
| LDA | BnBr | THF | -78 | 85:15 |
| KHMDS | BnBr | Toluene | -78 | 55:45 |
| NaH | CH₃I | DMF | 25 | ~50:50 |
Note: These are representative values and can vary based on specific experimental conditions.
Troubleshooting Guide: α-Alkylation
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete deprotonation. 2. Steric hindrance from the C3 substituents slowing the reaction.[1] 3. Side reaction with the electrophile. | 1. Use a stronger base (e.g., s-BuLi for difficult cases). 2. Increase reaction time and/or temperature after electrophile addition. 3. Add the electrophile slowly at low temperature. |
| Polyalkylation | The mono-alkylated product's remaining α-proton is still acidic and can be deprotonated and react further. | Use a slight excess of the nitrile starting material. Add the electrophile slowly. Use a strong base like LDA to ensure rapid, complete initial deprotonation. |
| N-Alkylation vs. C-Alkylation | Nitrile anions are ambident nucleophiles. N-alkylation can occur, though it's less common. | C-alkylation is generally favored with "soft" electrophiles like alkyl halides. To further suppress N-alkylation, ensure a well-coordinated metal counterion (Li+) is used. |
Part 2: Remote C-H Functionalization
Selectively functionalizing the C-H bonds at the C3, C4, or C5 positions is a significant challenge due to their lower reactivity compared to the α-protons. This typically requires strategies that can overcome the inherent reactivity of the molecule.
FAQ 3: How can I achieve functionalization at the C4 or C5 positions, away from the activating nitrile group?
Answer: This requires a "remote functionalization" strategy. While directing group approaches for aliphatic C-H activation are still an emerging field, classical free-radical reactions offer a viable pathway. These reactions generate a radical at a remote position via an intramolecular hydrogen abstraction.
1. The Hofmann-Löffler-Freytag Reaction:
This reaction can be adapted to functionalize the δ-carbon (C5) of this compound.[2][3][4] This involves converting the nitrile to a primary amine, followed by N-halogenation and radical-mediated cyclization.
2. The Barton Reaction:
This photochemical reaction allows for the functionalization of a δ-C-H bond through the generation of an alkoxy radical.[5][6][7] This would require converting the nitrile group to a primary alcohol, which is then transformed into a nitrite ester. Photolysis then leads to a δ-nitroso alcohol.
FAQ 4: Is it possible to selectively functionalize the tertiary C-H bond at the C3 position?
Answer: The tertiary C-H bond at C3 is generally weaker than the secondary C-H bonds at C4 and C5, making it a potential site for selective radical abstraction.
Radical Halogenation:
Free-radical bromination is known to be highly selective for weaker C-H bonds.[8][9] Under photochemical or thermal conditions with N-bromosuccinimide (NBS), there is a high probability of selective bromination at the C3 position. Chlorination is less selective and would likely yield a mixture of products.[8][10][11]
Table 2: Relative Selectivity of Radical Halogenation at 25°C
| Halogen | Primary C-H | Secondary C-H | Tertiary C-H |
| Chlorine | 1 | 3.9 | 5.2 |
| Bromine | 1 | 82 | 1640 |
Data adapted from established sources on radical chemistry.
Troubleshooting Guide: Remote Functionalization
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low regioselectivity in radical halogenation | 1. Reaction temperature is too high, reducing selectivity.[12] 2. Using a non-selective halogenating agent (e.g., Cl₂). | 1. Conduct the reaction at the lowest feasible temperature. 2. Use a more selective brominating agent like NBS. |
| Poor yields in Barton or HLF reactions | 1. Inefficient radical generation. 2. Competing intermolecular reactions. | 1. Ensure the use of a suitable light source (for Barton) or initiator. 2. Perform the reaction under high dilution conditions to favor intramolecular processes. |
Part 3: Experimental Protocols
Protocol 1: Diastereoselective α-Alkylation (Kinetic Control)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
-
Reagent Preparation: In the flask, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Formation: Slowly add n-butyllithium (1.05 eq.) dropwise to the stirred solution. Maintain the temperature below -70 °C. Stir for 30 minutes at -78 °C to form LDA.
-
Deprotonation: Add this compound (1.0 eq.) dropwise to the LDA solution. Stir for 1-2 hours at -78 °C to ensure complete formation of the kinetic nitrile anion.
-
Alkylation: Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature overnight. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion
Improving selectivity in the functionalization of this compound is a multifaceted challenge that requires a deep understanding of reaction mechanisms and careful control of experimental parameters. For α-functionalization, the key lies in mastering kinetic versus thermodynamic control and leveraging steric and electronic factors to influence diastereoselectivity. For remote C-H functionalization, harnessing the power of intramolecular radical reactions provides a pathway to access otherwise unreactive positions. This guide provides a foundational framework for troubleshooting and optimizing these transformations.
References
- 1. reddit.com [reddit.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 5. Barton reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Barton Reaction [drugfuture.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Monitoring 3-Methylpentanenitrile Reactions by TLC
As a Senior Application Scientist, I've frequently seen researchers face challenges in real-time reaction monitoring. Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and powerful tool for this purpose, yet its successful application hinges on a nuanced understanding of the technique, especially when dealing with specific molecules like 3-methylpentanenitrile.[1][2] This guide is structured to provide not just steps, but the underlying chemical principles to empower you to troubleshoot and optimize your TLC analysis effectively.
Section 1: Foundational FAQs
This section addresses the fundamental questions researchers have about this compound and the applicability of TLC for monitoring its chemical transformations.
Q1: What are the key chemical properties of this compound that I should consider for TLC analysis?
A1: this compound (C₆H₁₁N) is a saturated aliphatic nitrile.[3][4] For TLC purposes, its most important characteristics are:
-
Polarity: The nitrile group (-C≡N) imparts moderate polarity. However, the five-carbon alkyl chain means the molecule is still relatively non-polar overall. It is soluble in common organic solvents like ethyl acetate, dichloromethane, and hexanes.[5]
-
UV Activity: Lacking a significant chromophore (like a conjugated or aromatic system), this compound does not absorb UV light at the standard 254 nm wavelength used for visualization.[6][7] This is a critical consideration, as it necessitates the use of chemical staining for detection.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N | [4][8] |
| Molecular Weight | 97.16 g/mol | [3][9] |
| Polarity | Moderately Polar / Relatively Non-polar | Inferred from structure |
| UV Active (254 nm) | No | [6][7] |
Q2: Why is TLC an effective method for monitoring reactions involving this compound?
A2: TLC is highly effective because it allows for the rapid, qualitative assessment of a reaction's progress.[10][11] Common reactions of nitriles, such as hydrolysis to carboxylic acids, reduction to amines, or addition of Grignard reagents to form ketones, all result in products with significantly different polarities than the starting material. This polarity difference is the basis for separation on a TLC plate, allowing you to:
-
Track the disappearance of the starting material (this compound).
-
Observe the appearance of the product spot(s).
-
Identify the presence of any intermediates or side products.[12]
Q3: What is the basic experimental setup for monitoring a reaction by TLC?
A3: The setup is simple and requires minimal equipment. You will need a TLC developing chamber with a lid, pre-coated silica gel TLC plates (typically with a fluorescent indicator, although not strictly necessary if only staining is used), capillary tubes for spotting, a suitable solvent system (eluent), and a method for visualization (a UV lamp and/or chemical stains).[10] The entire process—from spotting the plate to developing and visualizing it—can often be completed in 5-10 minutes.
Section 2: Core Protocol and Concepts
A reliable TLC protocol is a self-validating system. Following these steps methodically will ensure reproducible and interpretable results.
Step-by-Step Protocol for Reaction Monitoring
-
Prepare the Eluent and Chamber: Choose an appropriate solvent system (see Section 3) and pour about 0.5 cm of it into the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures a uniform solvent front.[13] Close the lid and let it equilibrate for a few minutes.
-
Prepare the TLC Plate: Using a pencil (never a pen, as the ink will run), gently draw a starting line (the origin) about 1 cm from the bottom of the plate.[10][14] Mark three lanes on the origin: "SM" for Starting Material, "Co" for Co-spot, and "Rxn" for the Reaction Mixture.[15]
-
Spot the Plate:
-
SM Lane: Using a capillary tube, apply a small spot of your diluted this compound starting material.
-
Rxn Lane: Use a clean capillary tube to take a tiny aliquot from your reaction mixture and spot it. If your reaction contains solids or is in a very polar solvent like water, perform a quick micro-workup of the aliquot first.[16]
-
Co-spot Lane: Apply a spot of the starting material first, then, using the reaction mixture capillary, carefully spot the reaction mixture directly on top of the SM spot.[12][15] The goal is to make the spots as small as possible (1-2 mm).[1]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[14] Close the lid and allow the solvent to travel up the plate via capillary action.
-
Mark and Dry: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[13] Allow the solvent to fully evaporate in a fume hood.
-
Visualize: First, check the plate under a UV lamp (254 nm), even though the starting material is not UV-active, your product or other reagents might be.[7] Then, proceed to chemical staining (see Section 3). Circle all visible spots with a pencil.
-
Calculate the Retention Factor (Rf): The Rf value is a key parameter for identifying and comparing compounds. It is defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[1][5] An ideal Rf value for analysis is between 0.2 and 0.4.[13][15]
Visual Workflow for TLC Monitoring
Caption: Standard workflow for monitoring a chemical reaction using TLC.
Section 3: Troubleshooting Guide
This section uses a question-and-answer format to address the most common issues encountered during TLC analysis of this compound reactions.
Spotting and Sample Application
Q4: My spots are streaking vertically up the plate. What causes this and how can I fix it?
A4: Streaking, or tailing, is a common problem with several potential causes.[2]
-
Overloading: The most frequent cause is applying too much sample.[5][17] The stationary phase becomes saturated, and the excess compound is smeared up the plate with the solvent.
-
Solution: Dilute your sample solution and re-spot. A concentration of ~1% is a good starting point.[5]
-
-
Highly Polar Compounds: Very polar compounds, such as the carboxylic acid product from hydrolysis or the amine from reduction, can interact very strongly with the acidic silica gel, causing them to tail.
-
Solution: Modify your eluent. For acidic compounds, add a few drops of acetic acid (0.1-2%). For basic compounds like amines, add a small amount of a base like triethylamine (0.1-2%) or use a pre-mixed solution like 1-10% ammonia in methanol/DCM.[17] This neutralizes the active sites on the silica and/or the compound itself, leading to sharper spots.
-
-
Insoluble Sample: If your sample does not fully dissolve in the eluent, it will streak from the origin.
-
Solution: Ensure the solvent you used to dissolve your sample for spotting is appropriate and that the sample is fully dissolved before application.
-
Q5: I don't see any spots on my plate after visualization. What went wrong?
A5: This can be a frustrating issue, but it's usually solvable.
-
Sample Too Dilute: Your reaction mixture may be too dilute, or you may not have spotted enough material.
-
Incorrect Visualization Method: As mentioned, this compound is not UV-active. If you are only using a UV lamp, you will not see it.
-
Solution: You must use a chemical stain. Ensure the stain you are using is appropriate for the functional groups you expect to see (see Table 3).[17]
-
-
Compound Evaporation: If your compounds are highly volatile, they may have evaporated from the plate, especially if excessive heat is used for visualization.[17]
-
Solution: Use a gentle heat gun setting and visualize the plate as soon as it's dry.
-
-
Spot Submerged: If the origin line was below the solvent level in the chamber, your sample washed away into the solvent reservoir instead of running up the plate.[5][14]
-
Solution: Always ensure your origin is drawn above the eluent level.
-
Solvent System (Mobile Phase) Selection
Q6: How do I select the right solvent system? My spots are all stuck at the bottom (Rf ≈ 0) or have run to the top (Rf ≈ 1).
A6: The Rf value is directly related to the polarity of the eluent. The principle is "like dissolves like." The silica gel stationary phase is very polar. To move compounds up the plate, the eluent (mobile phase) must compete for them.
-
Spots at the Bottom (Low Rf): Your eluent is not polar enough. The compounds are sticking strongly to the polar silica gel and not moving.
-
Spots at the Top (High Rf): Your eluent is too polar. It is moving all compounds, regardless of their polarity, with the solvent front.
-
Solution: Decrease the polarity of your eluent. In a hexane/ethyl acetate system, increase the proportion of the non-polar hexane.[17]
-
A good starting point for many reactions is a 1:1 mixture of hexane and ethyl acetate.[13] From there, you can adjust the ratio to achieve the desired separation, aiming for an Rf of 0.2-0.4 for your starting material or product.[15]
| Reaction Type | Starting Material (SM) | Expected Product (P) | Polarity Change | Recommended Starting Eluent | Notes |
| Hydrolysis | This compound | 3-Methylpentanoic Acid | SM (Less Polar) → P (Very Polar) | 7:3 Hexane : Ethyl Acetate + 1% Acetic Acid | Product will have a very low Rf. Acetic acid prevents tailing.[10] |
| Reduction | This compound | 3-Methylpentan-1-amine | SM (Less Polar) → P (More Polar) | 8:2 Dichloromethane : Methanol + 1% Triethylamine | Product will have a lower Rf than SM. Base prevents amine streaking.[17][18] |
| Grignard Addition | This compound | Ketone (post-hydrolysis) | Polarity changes moderately | 9:1 Hexane : Ethyl Acetate | Product polarity will be different from SM; optimize for separation. |
Visualization (Staining)
Q7: Since this compound and its likely products aren't UV-active, which chemical stains are most reliable?
A7: This is a critical question. The choice of stain depends on the functional groups present. For general-purpose visualization, an oxidizing stain is often the best first choice.
| Stain | Recipe | Visualizes | Appearance | Reference |
| Potassium Permanganate (KMnO₄) | 1.5g KMnO₄ + 10g K₂CO₃ + 1.25mL 10% NaOH in 200mL water. | Most organic compounds (alkenes, alcohols, amines, etc.). Good for nitriles. | Yellow/brown spots on a pink/purple background. | [19][20][21] |
| Ceric Ammonium Molybdate (CAM) | 10g ammonium molybdate + 4g ceric ammonium sulfate in 400mL 10% H₂SO₄. | Very general, highly sensitive for many functional groups. | Dark blue spots on a light background. | [19] |
| p-Anisaldehyde | 5mL p-anisaldehyde + 7mL conc. H₂SO₄ + 2mL acetic acid in 185mL ethanol. | Good for nucleophiles (alcohols, amines), aldehydes, ketones. | Various colored spots on a pink background after heating. | [6][7] |
| Ninhydrin | 0.2g ninhydrin in 100mL ethanol or butanol. | Specifically for primary and secondary amines. | Pink or purple spots. Essential for monitoring nitrile reductions. | [22] |
| Iodine Chamber | A few crystals of I₂ in a sealed chamber. | Many organic compounds, especially unsaturated ones. Semi-destructive. | Brown spots on a light background. Spots may fade over time. |
Important: When using stains that require heating, use a heat gun carefully. Overheating can char the entire plate, obscuring the results.[23]
Section 4: Troubleshooting Logic and Advanced Scenarios
Q8: I see multiple spots in my reaction lane. How do I interpret this?
A8: Multiple spots can mean several things:
-
Incomplete Reaction: You will see a spot for your starting material and a spot for your product. The co-spot lane is essential here; if the upper spot in the "Rxn" lane aligns perfectly with the "SM" lane and the co-spot, the reaction is not yet complete.[12][15]
-
Side Products: The reaction may be producing unintended side products, which will appear as extra spots.
-
New Intermediate: You might be observing a stable intermediate in the reaction pathway.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common TLC problems.
Caption: A decision tree for troubleshooting common TLC issues.
Q9: Are there specific tips for monitoring a Grignard reaction with this compound?
A9: Yes, Grignard reactions require careful monitoring. The reaction converts the nitrile into an intermediate imine, which is then hydrolyzed in a separate workup step to yield a ketone.[24][25]
-
Quenching is Key: You cannot spot the active Grignard reaction mixture directly onto the silica plate. The highly basic Grignard reagent will just react with the acidic silica gel at the origin.
-
Proper Sampling: To take a time point, withdraw a small aliquot of the reaction mixture and quench it in a separate vial containing a dilute acid solution (like aqueous NH₄Cl or HCl).[24] This hydrolyzes the intermediate and destroys any remaining Grignard reagent. You can then extract this quenched sample with a small amount of ether or ethyl acetate and spot the organic layer on your TLC plate.
-
Interpretation: On your TLC, you will be monitoring the disappearance of the this compound spot and the appearance of the final ketone product spot. The Rf of the ketone will be different from the nitrile, allowing for clear tracking.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. microbiozindia.com [microbiozindia.com]
- 3. This compound | C6H11N | CID 11829373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. silicycle.com [silicycle.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemscene.com [chemscene.com]
- 9. (3S)-3-methylpentanenitrile | C6H11N | CID 12208762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. silicycle.com [silicycle.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. How To [chem.rochester.edu]
- 16. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 17. silicycle.com [silicycle.com]
- 18. Chromatography [chem.rochester.edu]
- 19. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 20. silicycle.com [silicycle.com]
- 21. reddit.com [reddit.com]
- 22. scs.illinois.edu [scs.illinois.edu]
- 23. TLC stains [reachdevices.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. m.youtube.com [m.youtube.com]
Technical Support Center: Use of Protecting Groups in Reactions with 3-Methylpentanenitrile
Welcome to the technical support center for navigating the synthetic complexities of 3-methylpentanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in manipulating this sterically hindered nitrile. Here, we address specific issues through a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Question 1: Why are my yields low when attempting to deprotonate the α-carbon of this compound for alkylation?
Answer:
Low yields in the α-alkylation of this compound often stem from a combination of steric hindrance and suboptimal base selection. The methyl group at the 3-position sterically encumbers the α-carbon, making it less accessible to bulky bases. Furthermore, the choice of base is critical for efficient deprotonation.[1][2]
Troubleshooting and Recommendations:
-
Base Selection: Strong, non-nucleophilic bases are essential. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often effective choices for creating the α-carbanion.[2] Avoid using alkoxides or hydroxides, as they are generally not strong enough to deprotonate the α-carbon of a simple nitrile to a significant extent and can lead to side reactions.
-
Reaction Conditions:
-
Temperature: Perform the deprotonation at low temperatures (e.g., -78 °C) to favor the kinetic enolate and minimize side reactions.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for these reactions.
-
-
Alternative Strategies: If direct alkylation remains problematic, consider a "borrowing hydrogen" or "hydrogen autotransfer" strategy. These methods utilize a catalyst, often based on cobalt or ruthenium, to transiently oxidize a primary alcohol to an aldehyde, which then undergoes a condensation reaction with the nitrile, followed by reduction of the resulting α,β-unsaturated nitrile.[3][4] This approach can be more atom-economical and environmentally benign.[3]
Question 2: I am trying to perform a Grignard reaction with this compound to synthesize a ketone, but I am observing significant amounts of unreacted starting material and side products. What is going wrong?
Answer:
The reaction of Grignard reagents with nitriles to form ketones is a powerful synthetic tool, but it is not without its challenges, especially with a sterically hindered substrate like this compound.[5][6][7] The primary issues are often related to the steric hindrance around the nitrile's electrophilic carbon and the basicity of the Grignard reagent.
Troubleshooting and Recommendations:
-
Steric Hindrance: The bulky 3-methylpentyl group can impede the approach of the Grignard reagent. To overcome this, consider using a less sterically demanding Grignard reagent if your synthetic route allows.
-
Grignard Reagent Basicity: Grignard reagents are also strong bases. If the Grignard reagent is sufficiently hindered, it may preferentially act as a base, deprotonating the α-carbon of the nitrile instead of adding to the cyano group. This leads to the formation of an enolate and recovery of the starting nitrile after workup.
-
Reaction Conditions:
-
Co-solvents: The addition of a co-solvent like toluene to the reaction in diethyl ether can sometimes improve the yield of the ketone and reduce side reactions.[7]
-
Temperature: Running the reaction at lower temperatures can help to control the reactivity and minimize side reactions.
-
-
Alternative Organometallic Reagents: Organolithium reagents can also be used to convert nitriles to ketones and may offer different reactivity profiles that could be advantageous.[6]
Question 3: How can I selectively reduce the nitrile group of this compound to a primary amine without affecting other reducible functional groups in my molecule?
Answer:
Selective reduction of a nitrile to a primary amine in the presence of other reducible groups requires careful selection of the reducing agent and reaction conditions. The nitrile group is relatively unreactive compared to functional groups like ketones or aldehydes, which can be an advantage in selective reductions.
Troubleshooting and Recommendations:
-
Reagent Selection:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that will readily reduce nitriles to primary amines.[8][9] However, it will also reduce a wide range of other functional groups, including esters, carboxylic acids, amides, and ketones. Therefore, it is only suitable if the nitrile is the only reducible group present or if other groups are protected.
-
Catalytic Hydrogenation: This method offers a milder alternative.[10]
-
Raney Nickel: Hydrogenation over Raney Nickel is a common method for nitrile reduction. The addition of ammonia or sodium hydroxide can help to suppress the formation of secondary and tertiary amine byproducts.[10][11]
-
Palladium on Carbon (Pd/C): This catalyst can also be used, often with the addition of ammonia to improve selectivity for the primary amine.[10]
-
-
Borane Reagents: Borane-tetrahydrofuran (BH₃-THF) or borane-dimethylsulfide (BH₃-SMe₂) can also be used to reduce nitriles to primary amines.[10] These reagents are generally less reactive towards esters and carboxylic acids than LiAlH₄.
-
-
Protecting Groups: If your molecule contains functional groups that are sensitive to the chosen reducing agent, you will need to employ a protecting group strategy. For example, a ketone can be protected as a ketal, which is stable to hydride reagents like LiAlH₄.[12]
Question 4: I need to hydrolyze the nitrile group of this compound to a carboxylic acid, but the reaction is very slow and gives a poor yield. How can I improve this transformation?
Answer:
The hydrolysis of nitriles to carboxylic acids can be sluggish, especially with sterically hindered substrates.[13] Both acidic and basic conditions can be employed, and each has its own set of considerations.[14][15][16]
Troubleshooting and Recommendations:
-
Acidic Hydrolysis:
-
Conditions: This is typically carried out by heating the nitrile under reflux with a strong aqueous acid, such as hydrochloric acid or sulfuric acid.[13][17]
-
Mechanism: The reaction proceeds through an amide intermediate.[13][15] The initial step is the protonation of the nitrile nitrogen, which makes the carbon more electrophilic and susceptible to attack by water.[15][16]
-
Challenges: The steric hindrance of this compound can slow down the rate of hydrolysis. Prolonged heating at high temperatures may be necessary.
-
-
Basic Hydrolysis:
-
Conditions: This involves heating the nitrile under reflux with a strong aqueous base, such as sodium hydroxide or potassium hydroxide.[13][14]
-
Product: The initial product is the carboxylate salt, which must be acidified in a separate workup step to yield the carboxylic acid.[13][17] Ammonia is also produced.[13]
-
Challenges: As with acidic hydrolysis, the reaction can be slow due to steric hindrance.
-
-
Improving Reaction Rates:
-
Higher Temperatures: Using a higher boiling solvent or running the reaction in a sealed tube can increase the reaction temperature and accelerate the hydrolysis.
-
Microwave Chemistry: Microwave-assisted hydrolysis can often dramatically reduce reaction times and improve yields.[18]
-
Visualizing the Hydrolysis Pathway
The following diagram illustrates the general mechanism for the acid-catalyzed hydrolysis of a nitrile.
Caption: Acid-catalyzed hydrolysis of this compound.
Question 5: When should I consider using a protecting group for the nitrile functionality itself?
Answer:
While the nitrile group is relatively stable, there are instances where its protection is necessary to prevent unwanted reactions. A protecting group for a nitrile would be employed when you need to perform a reaction that is incompatible with the cyano group.
Scenarios Requiring Nitrile Protection:
-
Strongly Basic and Nucleophilic Conditions: If you are using a very strong organometallic reagent that could potentially add to the nitrile when another part of the molecule is the intended target.
-
Reactions Targeting Other Electrophiles: In a molecule with multiple electrophilic sites, protecting the nitrile can direct a nucleophile to the desired location.
Challenges and Considerations:
Protecting groups for nitriles are not as commonly used as those for other functional groups like alcohols or amines.[12][19] This is partly due to the nitrile's inherent stability and the limited number of robust and easily removable protecting groups for this functionality.
Potential Protecting Group Strategies (Advanced):
-
Conversion to a Less Reactive Group: One strategy is to temporarily convert the nitrile to a different functional group that is inert to the desired reaction conditions and can be readily converted back to the nitrile. For example, hydrolysis to the amide, protection of the amide, and then dehydration back to the nitrile after the critical reaction step.
-
Complexation: In some cases, a Lewis acid could be used to coordinate to the nitrile nitrogen, thus modifying its reactivity. However, this can also activate the nitrile towards nucleophilic attack.
Decision Workflow for Protecting Group Use
The following diagram outlines a decision-making process for when to use a protecting group with this compound.
Caption: Decision workflow for nitrile protection strategy.
References
- 1. m.youtube.com [m.youtube.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04436J [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. study.com [study.com]
- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Protection and Deprotection [cem.com]
- 19. Protective Groups [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 3-Methylpentanenitrile
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the challenges encountered during the scale-up synthesis of 3-Methylpentanenitrile. The content moves beyond simple protocols to explain the underlying chemical principles, ensuring a robust and reproducible process.
Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up of this compound synthesis, particularly focusing on the widely used nucleophilic substitution pathway involving a 3-methylpentyl halide and an alkali metal cyanide.
Q1: My reaction yield is significantly lower on a larger scale compared to the lab-scale experiment. What are the likely causes and how can I fix it?
A1: A drop in yield upon scale-up is a classic challenge in process chemistry, often pointing to issues with mass and heat transfer, or incomplete reaction kinetics.
Potential Causes & Solutions:
-
Poor Mass Transfer/Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, promoting side reactions. The reaction between an alkyl halide and a cyanide salt is often a two-phase system (solid-liquid or liquid-liquid), making efficient mixing critical.
-
Troubleshooting:
-
Assess Agitation: Ensure the stirrer speed and impeller design are adequate for the reactor volume to maintain a homogenous slurry.
-
Consider a Phase-Transfer Catalyst (PTC): For reactions involving solid NaCN or KCN in organic solvents, a PTC like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can shuttle the cyanide anion into the organic phase, dramatically increasing the reaction rate and improving consistency.
-
-
-
Incomplete Reaction: A reaction that appears complete at the lab scale may stall at a larger scale due to insufficient reaction time or deactivation of reagents.
-
Troubleshooting:
-
Implement In-Process Controls (IPCs): Use techniques like GC or HPLC to monitor the disappearance of the starting material (e.g., 1-bromo-3-methylpentane) and the appearance of the product. This provides real-time data on reaction progress.
-
Kinetic Analysis: A kinetic study can reveal if the reaction rate levels off prematurely.[1] This might indicate reagent degradation or catalyst deactivation, which may be addressed by adding a second charge of the reagent.[1]
-
-
-
Thermal Control Issues: The nucleophilic substitution to form a nitrile is exothermic. Poor heat dissipation in a large reactor can lead to an increase in temperature, favoring the competing E2 elimination reaction to form 3-methyl-1-pentene.
-
Troubleshooting:
-
Controlled Reagent Addition: Add the alkyl halide slowly to the cyanide slurry to control the rate of heat generation.
-
Efficient Cooling: Ensure the reactor's cooling jacket is operating efficiently and can handle the thermal load of the reaction.
-
-
Q2: I'm observing a significant amount of an alkene impurity in my crude product. How can I suppress this side reaction?
A2: The formation of 3-methyl-1-pentene is a classic example of the competition between SN2 (substitution, desired) and E2 (elimination, undesired) pathways. The choice of solvent, temperature, and leaving group are critical factors.
Strategies to Minimize Elimination:
| Parameter | Recommendation for SN2 | Rationale |
| Solvent | Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | These solvents solvate the cation (Na⁺, K⁺) but not the cyanide anion, making the nucleophile more reactive. They do not favor the E2 transition state. |
| Temperature | Lower to Moderate (e.g., 60-80 °C) | Elimination reactions have a higher activation energy than substitution reactions. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate will significantly favor the SN2 pathway. |
| Leaving Group | I > Br > Cl | Iodide is an excellent leaving group and a weak base, which favors SN2. While 1-bromo-3-methylpentane is common, if elimination is severe, switching to the iodo-analogue (or adding a catalytic amount of NaI) can be effective. |
| Base Strength | Use of Cyanide Salt (CN⁻) | Cyanide is a good nucleophile but only a moderately strong base, which helps to favor substitution over elimination. |
Q3: My product is degrading during distillation. What is causing this and how can I purify it safely?
A3: Thermal degradation or hydrolysis can occur during purification, especially if acidic or basic impurities are present.
Potential Causes & Solutions:
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxamide or carboxylic acid, especially at high temperatures in the presence of water and acid/base traces.[2]
-
Solution: Ensure the crude product is thoroughly washed with a neutral brine solution and dried with a suitable agent (e.g., anhydrous MgSO₄) before distillation. A neutral workup is crucial.
-
-
Thermal Instability: While this compound is relatively stable, prolonged exposure to high temperatures can cause decomposition.[3]
-
Solution: Purify the product using vacuum distillation. This lowers the boiling point, allowing the distillation to be performed at a lower, safer temperature. The atmospheric boiling point is around 165-167 °C, but under vacuum, this can be significantly reduced.
-
Troubleshooting Workflow: Low Yield & Impurity Issues
This diagram outlines a logical flow for diagnosing common scale-up problems.
Caption: Troubleshooting workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: Safety is paramount. The primary hazards stem from the reagents and the product itself.
-
Extreme Toxicity of Cyanide Salts: Sodium and potassium cyanide are highly toxic if ingested, inhaled, or absorbed through the skin.[4]
-
Mitigation: Always handle in a well-ventilated area (e.g., a fume hood or ventilated enclosure). Use appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), safety goggles, and a lab coat. Have a cyanide antidote kit available and ensure all personnel are trained in its use.
-
Quenching: Any residual cyanide in the reaction mixture or aqueous waste must be quenched before disposal. A common method is treatment with an excess of sodium hypochlorite (bleach) under basic (pH > 10) conditions to oxidize cyanide to the much less toxic cyanate.
-
-
Product and Solvent Flammability: this compound is a flammable liquid.[3][5] Many suitable solvents (e.g., acetonitrile, ether) are also highly flammable.
-
Exothermic Reaction: As discussed, the reaction can generate significant heat.
-
Mitigation: A thorough process safety assessment, including reaction calorimetry, should be performed to understand the thermal profile and potential for runaway reactions before attempting a large-scale synthesis.
-
Q2: Are there viable "cyanide-free" synthetic routes for industrial production?
A2: Yes, due to the significant hazards of cyanide salts, cyanide-free alternatives are highly attractive, especially in the pharmaceutical industry.[1]
-
From Alcohols/Aldehydes: One-pot methods that convert primary alcohols or aldehydes directly to nitriles are well-established.[7] For example, 3-methyl-1-pentanol could be converted to the nitrile using an oxidant like trichloroisocyanuric acid (TCCA) in the presence of aqueous ammonia.[7]
-
The van Leusen Reaction: This method uses p-toluenesulfonylmethyl isocyanide (TosMIC) as a cyanide-free nitrile source to convert ketones or aldehydes to nitriles.[1] While the reagent cost may be higher, the improved safety profile can be a significant advantage.
-
Catalytic Methods: Modern methods involving transition-metal catalysis for the cyanation of alkyl halides or carboxylic acids are emerging, offering high efficiency and broad substrate scope.[8]
Q3: What is a reliable starting protocol for a pilot-scale (1 kg) synthesis via the cyanide route?
A3: The following protocol is a representative starting point. A thorough risk assessment must be conducted before proceeding. [9]
Protocol: Synthesis of this compound (Pilot Scale)
Reagents:
-
Sodium Cyanide (NaCN): ~450 g (ensure anhydrous)
-
1-Bromo-3-methylpentane: 1.5 kg
-
Dimethyl Sulfoxide (DMSO), anhydrous: ~5 L
-
Tetrabutylammonium bromide (TBAB, PTC): ~150 g
Procedure:
-
Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and a controlled addition funnel. Ensure the system is inerted with nitrogen.
-
Charge Reagents: Charge the DMSO, sodium cyanide, and TBAB to the reactor. Begin stirring to create a uniform slurry.
-
Heating: Heat the reactor contents to 65-70 °C.
-
Controlled Addition: Slowly add the 1-bromo-3-methylpentane via the addition funnel over 2-3 hours. Monitor the internal temperature closely; do not allow it to exceed 75 °C. Use the reactor cooling jacket as needed to manage the exotherm.
-
Reaction Monitoring: After the addition is complete, hold the mixture at 70 °C. Take samples periodically (e.g., every hour) for GC analysis to monitor the disappearance of the starting material. The reaction is typically complete in 4-6 hours.
-
Cooldown & Quench: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a separate vessel containing ~15 L of cold water and 5 L of a hydrocarbon solvent (e.g., heptane).
-
Workup: Stir the biphasic mixture. Separate the layers. Extract the aqueous layer twice more with heptane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated brine solution to remove residual DMSO and salts.
-
Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.
References
- 1. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fishersci.com [fishersci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | C6H11N | CID 11829373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 8. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Commercial 3-Methylpentanenitrile
Welcome to the Technical Support Center for the purification of commercial 3-Methylpentanenitrile. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. We understand that impurities can significantly impact experimental outcomes, and this resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the purification process effectively. Our approach is grounded in established chemical principles to ensure you can make informed decisions in your laboratory.
Understanding the Challenge: The Nature of Impurities in Commercial this compound
Commercial grades of this compound can contain a variety of impurities that may interfere with sensitive applications. The nature and concentration of these impurities can vary depending on the synthetic route employed by the manufacturer and the subsequent storage and handling conditions. A proactive understanding of these potential contaminants is the first step toward successful purification.
Common classes of impurities include:
-
Isomeric Nitriles: The synthesis of this compound can often lead to the co-production of other C6 nitrile isomers. These are often the most challenging to remove due to their similar physical properties.
-
Hydrolysis Products: Nitriles are susceptible to hydrolysis, especially in the presence of acidic or basic residues or water, which can occur during synthesis or prolonged storage. This leads to the formation of 3-methylpentanamide and subsequently 3-methylpentanoic acid.
-
Unreacted Starting Materials and Synthesis Byproducts: Depending on the synthetic pathway, residual starting materials or other reaction byproducts may be present. For instance, if synthesized from an alkyl halide and a cyanide salt, unreacted alkyl halides could be a potential impurity.
-
Water: As a common solvent and reagent, water is a frequent impurity that can also promote the hydrolysis of the nitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My GC-MS analysis shows multiple peaks close to my product peak. What are they likely to be, and how can I get rid of them?
A1: These are most likely isomeric impurities, such as 2-methylpentanenitrile, 4-methylpentanenitrile, and n-hexanenitrile. Due to their similar molecular weights, they often have close boiling points, making separation by simple distillation difficult.
Causality: Isomers are often formed concurrently during synthesis due to the non-specific nature of some catalytic or reaction conditions. Their similar structures result in comparable volatilities.
Troubleshooting Action: Fractional Distillation
Fractional distillation is the recommended method for separating liquids with close boiling points[1][2]. A fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) is essential for achieving good separation[1].
Experimental Protocol: High-Efficiency Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus. Ensure the column is well-insulated to maintain a proper temperature gradient.
-
Heating: Gently heat the flask containing the impure this compound.
-
Equilibration: Allow the vapor to slowly rise through the column, establishing a temperature gradient.
-
Fraction Collection: Collect the distillate in fractions. Monitor the temperature at the head of the column. A stable temperature reading indicates the distillation of a pure component.
-
Analysis: Analyze each fraction by GC-MS to determine its composition. Combine the fractions that meet your purity requirements.
Table 1: Boiling Points of this compound and Potential Isomeric Impurities
| Compound | Boiling Point (°C) |
| 2-Methylpentanenitrile | 150.2[3] |
| 4-Methylpentanenitrile | 150-154[4][5] |
| This compound | ~155-160 (estimated) |
| n-Hexanenitrile | 162-164[6][7][8][9] |
Note: The boiling point of this compound is not widely reported in readily available literature but is expected to be in this range based on its structure and the boiling points of its isomers.
Q2: After distillation, my product has a distinct acidic odor, and my NMR spectrum shows a carboxylic acid peak. What happened?
A2: This indicates that your this compound has undergone hydrolysis to form 3-methylpentanoic acid. This can be caused by the presence of water and trace amounts of acid or base, especially at the elevated temperatures used for distillation.
Causality: The nitrile group (C≡N) is susceptible to nucleophilic attack by water, which is catalyzed by either acid or base. The reaction proceeds through an amide intermediate to the corresponding carboxylic acid.
Troubleshooting Action: Pre-distillation Washing and Drying
To prevent hydrolysis, it is crucial to remove any acidic or basic residues and water before distillation.
Experimental Protocol: Pre-distillation Neutralization and Drying
-
Washing:
-
Wash the crude this compound with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic impurities.
-
Follow with a wash using deionized water to remove any remaining salts.
-
If basic impurities are suspected, a wash with a dilute acid (e.g., 1% HCl) can be performed, followed by a water wash.
-
-
Drying:
-
Separate the organic layer and dry it over a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Ensure the drying agent is thoroughly mixed with the nitrile and allowed sufficient contact time.
-
-
Filtration: Filter the dried nitrile to remove the drying agent before proceeding to distillation.
Q3: My final product is still not reaching the desired purity (>99.5%) even after fractional distillation. What other techniques can I use?
A3: For achieving very high purity, preparative gas chromatography (Prep-GC) is a powerful technique. It offers much higher separation efficiency than distillation, especially for closely related isomers.
Causality: Prep-GC utilizes the principles of gas chromatography on a larger scale. The differential partitioning of compounds between a stationary phase and a mobile gas phase allows for very fine separation based on small differences in their physicochemical properties.
Troubleshooting Action: Preparative Gas Chromatography
If your laboratory is equipped with a preparative GC system, this is an excellent option for obtaining ultra-pure this compound. The conditions (column type, temperature program, etc.) will need to be optimized for your specific impurity profile.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying commercial this compound.
Caption: Decision workflow for the purification of this compound.
Summary of Potential Impurities and Their Boiling Points
The following table provides a summary of the boiling points of this compound and its potential impurities to aid in the selection of the appropriate purification strategy.
Table 2: Boiling Points of this compound and Potential Non-Isomeric Impurities
| Compound | Boiling Point (°C) | Rationale for Presence | Removal Strategy |
| This compound | ~155-160 (estimated) | Product | - |
| Water | 100 | Common solvent/reagent | Drying Agent, Distillation |
| 3-Methylpentanamide | Significantly higher than nitrile | Hydrolysis product | Distillation (remains in pot) |
| 3-Methylpentanoic Acid | 196-198[3][4] | Hydrolysis product | Aqueous basic wash, Distillation |
Concluding Remarks
The successful purification of this compound hinges on a sound understanding of the potential impurities and the application of appropriate separation techniques. For the removal of common isomeric impurities, high-efficiency fractional distillation is the primary method of choice. To prevent the formation of hydrolysis byproducts, it is imperative to perform pre-distillation washing and drying steps. For applications demanding the highest level of purity, preparative gas chromatography should be considered. Always verify the purity of your final product using a reliable analytical method such as GC-MS.
References
- 1. Purification [chem.rochester.edu]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. 2-methylpentanenitrile | 6339-13-5 [chemnet.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-Methylpentanenitrile|lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HEXANENITRILE | 628-73-9 [chemicalbook.com]
- 8. 628-73-9 CAS MSDS (HEXANENITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. hexanenitrile [stenutz.eu]
Technical Support Center: Managing Exothermic Reactions Involving 3-Methylpentanenitrile
Welcome to the Technical Support Center for managing exothermic reactions involving 3-Methylpentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for safely conducting experiments with this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity and safety of your work.
Introduction to the Thermal Hazards of this compound Reactions
This compound is a valuable building block in organic synthesis. However, like many nitrile-containing compounds, its reactions can be highly exothermic, posing significant thermal risks if not properly managed. A thermal runaway, where the reaction rate increases uncontrollably leading to a rapid rise in temperature and pressure, can have catastrophic consequences.[1] Understanding the thermochemistry of these reactions is paramount to ensuring laboratory safety and successful experimental outcomes.
This guide will focus on three common classes of exothermic reactions involving this compound:
-
Hydrolysis (Acidic and Basic)
-
Reduction with Lithium Aluminum Hydride (LAH)
-
Grignard Reactions
For each reaction type, we will explore the underlying thermodynamics, provide detailed protocols, and offer troubleshooting advice in a practical question-and-answer format.
Core Principles of Exothermic Reaction Management
Before delving into specific reactions, it is crucial to understand the fundamental principles of managing exothermic processes. The primary goal is to maintain a safe thermal balance where the rate of heat generation is effectively controlled by the rate of heat removal.[2]
Key factors to consider include:
-
Reaction Kinetics: How fast does the reaction proceed at different temperatures?
-
Heat of Reaction (ΔHr): The total amount of heat released by the reaction.
-
Heat Removal Capacity: The ability of the experimental setup (e.g., cooling bath, reactor jacket) to dissipate heat.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if no heat is removed from the system.[3]
A thorough understanding of these parameters allows for a comprehensive risk assessment and the implementation of appropriate control measures.[1]
Section 1: Hydrolysis of this compound
Nitrile hydrolysis, to form either an amide or a carboxylic acid, typically requires heating to proceed at a reasonable rate.[4] While the initial stage of hydrolysis to an amide is often only slightly exothermic, the use of strong acids or bases and elevated temperatures can create conditions where a runaway reaction can occur.[5][6]
Troubleshooting and FAQs: Hydrolysis Reactions
Question 1: My hydrolysis reaction is showing a sudden and unexpected temperature increase after an initial heating phase. What is happening and what should I do?
Answer: This is a classic sign of a potential thermal runaway. The initial heating gets the reaction started, but as the reaction proceeds, it generates its own heat. If this heat generation surpasses the cooling capacity of your system, the reaction will accelerate, leading to a rapid temperature spike.
Immediate Actions:
-
Stop the heating: Immediately remove the external heat source.
-
Enhance cooling: If not already in place, immerse the reaction vessel in an ice-water bath.
-
Stop reagent addition: If you are adding a reagent, cease the addition immediately.
-
Alert a colleague and your supervisor: Do not handle a potential runaway situation alone.
Potential Causes and Preventative Measures:
-
Inadequate Cooling: Your cooling bath may not be sufficient for the scale of your reaction. For larger reactions, consider a more efficient cooling system.
-
Concentration of Reactants: Using highly concentrated acid or base can lead to a more vigorous reaction. Consider using more dilute solutions.
-
Poor Agitation: Inefficient stirring can create localized hot spots where the reaction runs faster, initiating a runaway. Ensure your stirring is vigorous and consistent.
Question 2: I am trying to isolate the intermediate amide from my hydrolysis, but I am only getting the carboxylic acid. How can I control the reaction to stop at the amide?
Answer: Isolating the amide can be challenging as the conditions for nitrile hydrolysis often also promote amide hydrolysis. To favor amide formation, you need to use milder reaction conditions.
Strategies for Isolating the Amide:
-
Milder Conditions: Use a lower reaction temperature and a shorter reaction time.
-
Controlled Reagent Addition: If using a semi-batch process, the slow, controlled addition of the acid or base can help to manage the reaction exotherm and allow for stopping at the amide stage.
-
Alternative Reagents: Some literature suggests that using a mixture of trifluoroacetic acid and sulfuric acid can facilitate stopping the reaction at the amide.
Experimental Protocol: Controlled Acidic Hydrolysis of this compound
This protocol is designed for a small-scale (e.g., 5-10 mmol) reaction with safety measures in place to monitor and control the exotherm.
Materials:
-
This compound
-
Concentrated Sulfuric Acid
-
Ice-water bath
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Thermometer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add this compound.
-
Place the flask in an ice-water bath to pre-cool the nitrile.
-
Slowly and dropwise, add the concentrated sulfuric acid to the stirred nitrile. Monitor the internal temperature closely. Do not allow the temperature to rise above 20°C during the addition.
-
Once the addition is complete, slowly remove the ice bath and allow the mixture to warm to room temperature.
-
Begin heating the reaction mixture using a heating mantle. Monitor the temperature closely.
-
If a significant exotherm is observed (a rapid temperature rise without a corresponding increase in heating), immediately remove the heating mantle and be prepared to immerse the flask in the ice-water bath.
-
Maintain the reaction at a controlled temperature (e.g., 80-100°C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC).
Section 2: Reduction of this compound with Lithium Aluminum Hydride (LAH)
The reduction of nitriles to primary amines using powerful reducing agents like Lithium Aluminum Hydride (LAH) is a highly exothermic and potentially hazardous reaction.[7][8] The reaction is vigorous and requires strict control of temperature and reagent addition. LAH reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[9]
Troubleshooting and FAQs: LAH Reduction
Question 1: My LAH reduction is extremely vigorous, with excessive gas evolution and a rapid temperature increase, even with cooling. What should I do?
Answer: This indicates that the reaction is proceeding too quickly and is on the verge of a runaway.
Immediate Actions:
-
Stop LAH addition immediately.
-
Ensure the reaction is under an inert atmosphere to prevent ignition of evolved hydrogen.
-
If the temperature continues to rise uncontrollably, and as a last resort, consider quenching the reaction. This is a hazardous operation and should only be performed if you have a pre-planned and approved quenching procedure. A common method is the slow addition of ethyl acetate to consume the excess LAH.[9]
Potential Causes and Preventative Measures:
-
Rapid Addition of LAH: LAH should always be added slowly and in small portions, or as a dilute solution.
-
Inadequate Cooling: A simple ice bath may not be sufficient. For larger reactions, a dry ice/acetone bath may be necessary.
-
Localized Concentration: Poor stirring can lead to localized high concentrations of LAH, causing a violent reaction.
-
Contamination: The presence of water or other protic impurities in the solvent or on the glassware can lead to a violent reaction with LAH. Ensure all equipment is scrupulously dried and solvents are anhydrous.
Question 2: How do I safely quench the excess LAH at the end of my reaction?
Answer: Quenching LAH is a critical and hazardous step. It must be done slowly and with extreme caution in a well-ventilated fume hood.
Standard Quenching Procedure (Fieser Method): [10]
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and dropwise, add a volume of water equal to the mass (in grams) of LAH used.
-
Slowly and dropwise, add the same volume of 15% aqueous sodium hydroxide solution.
-
Slowly and dropwise, add three times the initial volume of water.
-
Stir the resulting granular precipitate vigorously for 15-30 minutes.
-
The solids can then be removed by filtration.
Experimental Protocol: LAH Reduction of this compound
This protocol is for a small-scale reaction and emphasizes slow, controlled addition and careful temperature monitoring.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous diethyl ether or THF
-
Three-necked round-bottom flask with a dropping funnel, reflux condenser, and thermometer
-
Inert atmosphere (nitrogen or argon)
-
Ice-water bath
Procedure:
-
Set up a flame-dried three-necked flask under an inert atmosphere.
-
In the flask, prepare a stirred suspension of LAH in anhydrous ether.
-
Cool the LAH suspension to 0°C in an ice bath.
-
Dissolve the this compound in anhydrous ether in the dropping funnel.
-
Add the nitrile solution dropwise to the LAH suspension, maintaining the internal temperature below 10°C.[11]
-
After the addition is complete, allow the reaction to stir at 0°C for a period, then slowly warm to room temperature.
-
Monitor the reaction by a suitable analytical technique.
-
Once the reaction is complete, cool the mixture back to 0°C and carefully quench the excess LAH using the Fieser method described above.[10][12]
Section 3: Grignard Reaction with this compound
The addition of a Grignard reagent to a nitrile is an exothermic reaction that forms a ketone after an acidic workup.[13] The Grignard reagent itself is highly reactive and sensitive to moisture and air.
Troubleshooting and FAQs: Grignard Reactions
Question 1: My Grignard reaction is not initiating, and then suddenly starts and becomes very exothermic. How can I achieve a controlled initiation?
Answer: This is a common problem with Grignard reactions. The induction period is due to the need to activate the surface of the magnesium. Once initiated, the reaction can be very fast.
Strategies for Controlled Initiation:
-
Activators: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to the magnesium to activate its surface.
-
Local Heating: Gently warming a small spot of the flask with a heat gun can initiate the reaction. Once it starts, the external heat should be removed immediately.
-
Sonication: Ultrasound can be used to help initiate the reaction.[14][15]
Preventative Measures:
-
Slow Addition: Add the alkyl halide slowly to the magnesium suspension to control the rate of Grignard reagent formation.
-
Dilution: Working in a sufficient volume of solvent helps to dissipate the heat generated.
Question 2: The temperature of my reaction is increasing rapidly after the addition of the this compound to the Grignard reagent. What should I do?
Answer: This indicates a highly exothermic addition step.
Immediate Actions:
-
Stop the addition of the nitrile.
-
Ensure efficient cooling with an ice bath.
-
If the temperature continues to rise, consider adding more cold, anhydrous solvent to dilute the reaction mixture and help absorb the heat.
Preventative Measures:
-
Slow, Controlled Addition: The nitrile should be added slowly and dropwise to the Grignard reagent.
-
Low Temperature: Perform the addition at a low temperature (e.g., 0°C or below) to moderate the reaction rate.
Experimental Protocol: Grignard Reaction of this compound
This protocol describes the formation of the Grignard reagent followed by the addition of the nitrile.
Materials:
-
Alkyl halide (e.g., ethyl bromide)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
This compound
-
Apparatus for Grignard reaction (flame-dried, under inert atmosphere)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a small portion of the alkyl halide in anhydrous ether.
-
If the reaction does not start, use one of the initiation techniques described above.
-
Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
-
Addition of Nitrile:
-
Cool the freshly prepared Grignard reagent to 0°C.
-
Add a solution of this compound in anhydrous ether dropwise, keeping the temperature below 10°C.[16]
-
-
Workup:
-
After the addition is complete, stir the reaction for a specified time.
-
Carefully pour the reaction mixture onto a mixture of ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the intermediate.
-
Extract the product with an organic solvent.
-
Quantitative Thermal Hazard Assessment
Table 1: Estimated Thermal Hazard Data for Reactions of Nitriles
| Reaction | Analogous Compound | Heat of Reaction (ΔHr) (kJ/mol) | Adiabatic Temperature Rise (ΔTad) (°C) | Stoessel Criticality Class (Estimated) | Notes |
| Acid Hydrolysis | Acetonitrile | -50 to -100[5][6] | 50 - 100 | 3 - 4 | Highly dependent on acid concentration and water content. Can have a high thermal accumulation if the reaction is slow to initiate.[14] |
| LAH Reduction | Propionitrile | -350 to -450 (est.) | > 200 | 5 | Highly energetic reaction. The use of excess LAH and its quenching contributes significantly to the overall heat release.[9] |
| Grignard Reaction | Benzonitrile | -150 to -250 (est.) | 100 - 150 | 4 | The reaction is typically fast, leading to a rapid release of heat.[17] |
Disclaimer: The values in this table are estimates based on analogous compounds and general chemical principles. Actual values for this compound may vary. Experimental determination using reaction calorimetry is strongly recommended for process scale-up.[3][18]
Visualization of Safety Workflows
Decision Tree for Managing a Temperature Excursion
This diagram outlines the immediate steps to take in the event of an unexpected temperature increase during an exothermic reaction.
Caption: Decision tree for managing a temperature excursion.
Stoessel Criticality Classification Workflow
This diagram illustrates the process of determining the Stoessel Criticality Class for a chemical reaction, a key step in thermal hazard assessment.[19][20][21][22]
Caption: Workflow for Stoessel Criticality Classification.
References
- 1. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 2. wjarr.com [wjarr.com]
- 3. mt.com [mt.com]
- 4. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Krayonnz : Social Learning Network [krayonnz.com]
- 14. Simple sonochemical protocols for fast and reproducible Grignard reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. amarequip.com [amarequip.com]
- 19. Stossels Criticality Index - Classification of reactions - Pharma Engineering [pharmacalculations.com]
- 20. researchgate.net [researchgate.net]
- 21. mt.com [mt.com]
- 22. helgroup.com [helgroup.com]
Technical Support Center: Work-up Procedures for Reactions Containing 3-Methylpentanenitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up of reactions involving 3-Methylpentanenitrile. The protocols and advice provided herein are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.
Introduction to this compound
This compound (C₆H₁₁N) is a branched aliphatic nitrile, a versatile intermediate in organic synthesis.[1][2] Its structure influences its physical and chemical properties, which in turn dictate the optimal work-up procedures. Understanding these properties is crucial for efficient purification and isolation of target compounds.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N | [1] |
| Molecular Weight | 97.16 g/mol | [2] |
| Boiling Point | ~165-167 °C (estimated) | |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-methylvaleronitrile | [1] |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the work-up of reactions containing this compound.
General Work-up Questions
Q1: I've completed my reaction with this compound. What is the first step in the work-up?
A1: The first step is to quench the reaction to stop it and neutralize any reactive reagents. The quenching procedure depends on the specific reagents used. For example, if you've used a strong base like LDA for an alkylation, a careful addition of a proton source like saturated aqueous ammonium chloride (NH₄Cl) is a standard procedure. For reactions involving organometallics like Grignard reagents, a slow, dropwise addition of the reaction mixture to a cold solution of saturated NH₄Cl or dilute HCl is recommended to manage the exothermic reaction.[3][4]
Q2: I'm observing an emulsion during the extraction process. How can I break it?
A2: Emulsion formation is common when working with aliphatic nitriles due to their amphiphilic nature. To break an emulsion:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, forcing the organic components out.
-
Change the Solvent: If possible, try a different extraction solvent.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help separate the layers.
-
Filtration: Filtering the emulsified mixture through a pad of Celite® can sometimes break the emulsion.
Q3: What are the best extraction solvents for this compound and its derivatives?
A3: The choice of solvent depends on the polarity of your product. For relatively nonpolar products, diethyl ether or ethyl acetate are good choices. For more polar products, dichloromethane (DCM) or a mixture of solvents might be necessary. Given that this compound is a relatively nonpolar molecule, it will preferentially partition into common organic solvents.
Troubleshooting Specific Reactions
Q4: My hydrolysis of this compound is incomplete. How can I drive it to completion?
A4: Incomplete hydrolysis is a common issue as nitriles are relatively stable.[5]
-
Increase Reaction Time and/or Temperature: Both acidic and basic hydrolysis often require prolonged heating (reflux).[6][7]
-
Use Harsher Conditions: For acidic hydrolysis, using a more concentrated acid like 6M HCl or H₂SO₄ can be effective.[8] For basic hydrolysis, a higher concentration of NaOH or KOH (e.g., 20-40%) may be needed.[6][9]
-
Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can facilitate the reaction if the nitrile has poor solubility in the aqueous medium.
Q5: During my basic hydrolysis work-up, I'm having trouble isolating the carboxylic acid. What am I doing wrong?
A5: After basic hydrolysis, the product exists as the carboxylate salt (e.g., sodium 3-methylpentanoate), which is soluble in the aqueous layer.[6] To isolate the carboxylic acid, you must:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of ~2. This will protonate the carboxylate, making the carboxylic acid less water-soluble.
-
Extract the aqueous layer multiple times with an organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
Q6: My LiAlH₄ reduction of this compound is giving a low yield of the primary amine.
A6: Low yields in LiAlH₄ reductions can be due to several factors:
-
Reagent Quality: Ensure your LiAlH₄ is fresh and has been stored under anhydrous conditions.
-
Incomplete Reaction: The reaction may require heating (reflux in an ether solvent) to go to completion. Monitor the reaction by TLC or GC-MS.
-
Work-up Issues: The work-up of LiAlH₄ reactions is critical to avoid the formation of aluminum hydroxides that can trap the amine product. The Fieser work-up is a reliable method.[10]
-
Side Reactions: The formation of secondary amines can occur.[11] Some literature suggests that adding an acid during the work-up can help minimize this.
Q7: I'm concerned about the safety of the LiAlH₄ work-up. What are the key precautions?
A7: The work-up is highly exothermic and generates hydrogen gas. ALWAYS perform the following steps with extreme caution in a fume hood:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and dropwise, add the quenching reagents.
-
Ensure adequate ventilation to dissipate the hydrogen gas produced.
Q8: My Grignard reaction with this compound is not working.
A8: Grignard reactions require strictly anhydrous conditions.
-
Dry Glassware and Solvents: Ensure all glassware is oven-dried and solvents are anhydrous. Diethyl ether or THF are common solvents.[12]
-
Fresh Grignard Reagent: The quality of the Grignard reagent is paramount. It is often best to prepare it fresh.
-
Reaction Temperature: While the initial addition is often done at 0 °C, the reaction may require warming to room temperature or gentle heating to proceed.
Q9: The work-up of my Grignard reaction is messy, and I'm not getting a clean ketone product.
A9: The initial product of a Grignard addition to a nitrile is an imine salt, which is then hydrolyzed to a ketone during the work-up.[3][4][13]
-
Quenching: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of NH₄Cl. This is generally preferred over direct addition of water to avoid a violent reaction.
-
Hydrolysis: The imine hydrolysis to the ketone is often facilitated by acidic conditions. After quenching with NH₄Cl, you can add dilute HCl to promote the conversion.[3][14][15]
-
Side Products: Unreacted Grignard reagent will be quenched to the corresponding alkane. Incomplete hydrolysis will leave the imine as an impurity. Careful purification by column chromatography is often required.
Experimental Protocols
Protocol 1: Acidic Hydrolysis of this compound
This protocol describes the conversion of this compound to 3-Methylpentanoic acid.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add a 6M aqueous solution of hydrochloric acid (5-10 volumes).
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, then to 0 °C in an ice bath.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Methylpentanoic acid.
-
Purify the product by distillation or column chromatography if necessary.
Causality: The strong acid protonates the nitrile nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by water.[16] Heating is required to overcome the activation energy of this stable functional group.[6] The final extraction isolates the carboxylic acid from the aqueous medium.
Protocol 2: Reduction of this compound with LiAlH₄
This protocol details the reduction to 3-Methylpentylamine.
Step-by-Step Methodology:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction to 0 °C and perform a Fieser work-up:
-
For 'x' g of LiAlH₄ used, slowly and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
-
Allow the mixture to warm to room temperature and stir vigorously until a granular white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ether or THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify by distillation.
Causality: The powerful nucleophilic hydride from LiAlH₄ attacks the electrophilic carbon of the nitrile twice to form the amine.[5][17] The Fieser work-up is designed to produce easily filterable aluminum salts, maximizing the recovery of the amine product which can otherwise be trapped.[10]
Visualizations
Logical Flow of a General Work-up Procedure
Caption: General workflow for the work-up of reactions.
Decision Tree for Hydrolysis Work-up
Caption: Decision-making process for hydrolysis work-up.
Safety Precautions
Working with nitriles and their reactions requires strict adherence to safety protocols.
-
Handling Cyanide-Containing Waste: Although this compound is an organic nitrile and not an inorganic cyanide salt, some reactions or work-up procedures (e.g., those involving cyanide ions) may generate cyanide waste. This waste must be handled with extreme care. Always quench any residual cyanide with bleach (sodium hypochlorite) in a basic solution before disposal, and dispose of it in a dedicated, properly labeled hazardous waste container.[18][19][20][21]
-
Ventilation: Always work in a well-ventilated chemical fume hood, especially when dealing with volatile reagents or during exothermic quenching procedures.[19][22]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene gloves are suitable for incidental contact).[21][22]
-
Acidic Conditions: Be aware that acidifying a solution containing free cyanide ions will generate highly toxic hydrogen cyanide (HCN) gas.[18][20] Ensure your work-up procedure does not inadvertently create this hazard.
References
- 1. This compound | C6H11N | CID 11829373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S)-3-methylpentanenitrile | C6H11N | CID 12208762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Workup [chem.rochester.edu]
- 11. echemi.com [echemi.com]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. ehs.unm.edu [ehs.unm.edu]
- 19. research.wayne.edu [research.wayne.edu]
- 20. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 21. uthsc.edu [uthsc.edu]
- 22. ehs-apps.mit.edu [ehs-apps.mit.edu]
Minimizing side products in the alkylation of 3-Methylpentanenitrile
Welcome to the technical support center for the alkylation of 3-methylpentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to minimize side products and optimize your reaction outcomes.
Introduction
The alkylation of nitriles at the α-carbon is a fundamental C-C bond-forming reaction in organic synthesis. Specifically, the alkylation of this compound to introduce a new alkyl group at the C2 position is a key step in the synthesis of various organic molecules. However, this reaction is often plagued by the formation of undesirable side products, leading to reduced yields and complex purification procedures. This guide will dissect the common challenges encountered during this process and provide field-proven strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the alkylation of this compound?
A1: The reaction proceeds via the deprotonation of the α-carbon (C2) of this compound by a strong base to form a resonance-stabilized carbanion (a nitrile anion). This nucleophilic carbanion then attacks the electrophilic alkylating agent in an SN2 reaction to form the desired C-alkylated product.
Q2: What are the most common side products I should be aware of?
A2: The primary side products in the alkylation of this compound include:
-
Dialkylated product: Where a second alkyl group is added to the α-carbon.
-
N-Alkylated product: The alkylating agent reacts with the nitrogen atom of the nitrile group.
-
Ketenimine formation: An alternative reaction pathway of the metalated nitrile intermediate.[1][2]
-
Hydrolysis products: If water is present, the nitrile can hydrolyze to 3-methylpentanamide or 3-methylpentanoic acid.[3][4]
-
Elimination products: If the alkylating agent is susceptible, an elimination reaction can occur instead of substitution.[5][6]
Q3: How does the choice of base impact the reaction?
A3: The base is critical for efficient deprotonation of the α-carbon. Strong, non-nucleophilic, sterically hindered bases are preferred to minimize side reactions. Lithium diisopropylamide (LDA) is a common choice. Softer bases like potassium salts can sometimes favor N-alkylation. The pKa of the base should be significantly higher than that of the α-proton of the nitrile (typically around 25-30) to ensure complete deprotonation.
Q4: Can I use sodium hydride (NaH) for this reaction?
A4: While NaH is a strong base, its heterogeneous nature can lead to slow and incomplete reactions.[7] It requires vigorous stirring and often higher temperatures, which can promote side reactions.[7] If used, ensure it is fresh and washed to remove any mineral oil and surface oxidation.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low Yield of the Mono-Alkylated Product and Presence of Starting Material
Q: My reaction is showing a low conversion rate, with a significant amount of unreacted this compound remaining. What could be the cause?
A: This issue typically points to incomplete deprotonation of the starting material. Several factors could be at play:
-
Insufficient Base: Ensure you are using at least one full equivalent of a strong base. For a sensitive substrate, a slight excess (1.05-1.1 equivalents) might be beneficial.
-
Base Quality: The quality of your strong base is paramount. LDA solutions can degrade over time. It is advisable to titrate your LDA solution before use. If using a solid base like NaH, ensure it is a fine, free-flowing powder.[7]
-
Reaction Temperature: Deprotonation is often performed at low temperatures (e.g., -78 °C) to prevent base degradation and side reactions. However, if the deprotonation is sluggish, allowing the mixture to warm slightly (e.g., to -40 °C or 0 °C) for a short period before adding the alkylating agent can improve carbanion formation.
-
Moisture Contamination: Any moisture in your reaction will quench the strong base. Ensure all glassware is oven-dried, and solvents and reagents are anhydrous.[7]
Problem 2: Significant Formation of a Dialkylated Side Product
Q: I am observing a significant amount of a second product with a higher molecular weight, which I suspect is the dialkylated species. How can I prevent this?
A: Dialkylation occurs when the mono-alkylated product is deprotonated and reacts with another molecule of the alkylating agent. This is more likely if the α-proton of the product is still acidic.
-
Stoichiometry of the Alkylating Agent: Use a stoichiometric amount or a slight excess (no more than 1.1 equivalents) of the alkylating agent. Adding the alkylating agent slowly and at a low temperature will help maintain a low concentration of the electrophile, favoring mono-alkylation.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or GC. Once the starting material is consumed, quench the reaction promptly. Allowing the reaction to proceed for too long or at elevated temperatures can increase the likelihood of dialkylation.
-
Choice of Base: A sterically hindered base like LDA can sometimes help to disfavor the deprotonation of the more sterically congested mono-alkylated product.
| Parameter | Recommendation for Mono-alkylation | Rationale |
| Base Equivalents | 1.0 - 1.1 | Ensures complete initial deprotonation without excess base to deprotonate the product. |
| Alkylating Agent Equiv. | 1.0 - 1.1 | Minimizes the chance of a second alkylation event. |
| Addition of Alkylating Agent | Slow, dropwise addition at low temp. | Maintains a low concentration of the electrophile. |
| Reaction Monitoring | TLC, GC, or LC-MS | Allows for timely quenching of the reaction upon completion. |
Problem 3: Competing N-Alkylation and Ketenimine Formation
Q: My analysis shows an isomeric byproduct that I believe is the N-alkylated product or a product derived from a ketenimine intermediate. How can I favor C-alkylation?
A: The regioselectivity between C- and N-alkylation is influenced by the nature of the counterion, solvent, and temperature.[8][9] Ketenimine formation is an alternative pathway for the metalated nitrile intermediate.[1][2]
-
Counterion Effect: Lithium ions (from LDA or n-BuLi) are "harder" and coordinate more tightly to the nitrogen lone pair, which can sometimes favor N-alkylation. Using a "softer" counterion like potassium (e.g., from KHMDS) can sometimes favor C-alkylation. However, this is highly substrate-dependent. In many cases, lithium-based reagents are still preferred for their solubility and reactivity.
-
Solvent Choice: Aprotic polar solvents like THF are generally used. The solvent can influence the aggregation state of the organometallic species and thus its reactivity.[8][9]
-
Temperature Control: Maintaining a low temperature throughout the reaction is crucial. Ketenimine formation and subsequent side reactions can be more prevalent at higher temperatures.[1]
Experimental Workflow to Favor C-Alkylation
Caption: Recommended workflow for C-alkylation.
Problem 4: Formation of Elimination Byproducts
Q: I am using a secondary alkyl halide, and I am seeing a significant amount of an alkene byproduct. How can I suppress the elimination reaction?
A: The nitrile anion is a strong base, which can promote E2 elimination, especially with sterically hindered alkyl halides.[5][6]
-
Choice of Alkylating Agent: If possible, use a primary alkyl halide, which is less prone to elimination. If a secondary alkyl group is required, consider using an alkyl tosylate or mesylate, as these are better leaving groups and can sometimes favor substitution over elimination.
-
Reaction Temperature: Keep the reaction temperature as low as possible. Elimination reactions generally have a higher activation energy than substitution reactions and are more favored at higher temperatures.[5]
-
Solvent: Polar aprotic solvents like THF or DMF generally favor SN2 reactions over E2.[5]
Troubleshooting Elimination Side Reactions
Caption: Decision tree for addressing elimination.
Detailed Experimental Protocol: Synthesis of 2,3-Dimethylpentanenitrile
This protocol provides a general procedure for the methylation of this compound as an example.
Materials:
-
This compound (anhydrous)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated)
-
Diisopropylamine (freshly distilled from CaH₂)
-
Methyl iodide (freshly distilled)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Slowly add n-BuLi (1.05 eq) dropwise while maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Deprotonation: To the LDA solution, add this compound (1.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Alkylation: Slowly add methyl iodide (1.0 eq) dropwise to the reaction mixture at -78 °C. Stir at this temperature for 2-3 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography on silica gel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Elimination Reactions [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. C- and N-Metalated Nitriles: The Relationship between Structure and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Methylpentanenitrile and 4-Methylpentanenitrile for the Research Scientist
In the landscape of organic synthesis, the selection of isomeric starting materials can have profound implications for reaction outcomes, efficiency, and scalability. This guide provides an in-depth comparative analysis of the reactivity of two closely related aliphatic nitriles: 3-methylpentanenitrile and 4-methylpentanenitrile. As professionals in drug development and chemical research, understanding the nuanced differences in the reactivity of these isomers is paramount for rational synthetic design and process optimization. This document synthesizes established principles of physical organic chemistry with practical, field-proven insights to elucidate the divergent chemical behavior of these two molecules. All claims are substantiated with references to authoritative sources, and detailed experimental protocols are provided to facilitate the practical application of the concepts discussed.
Structural and Electronic Profile of the Isomers
At first glance, this compound and 4-methylpentanenitrile are simple structural isomers with the molecular formula C₆H₁₁N. However, the seemingly minor difference in the position of the methyl group—at the 3-position (beta to the nitrile) versus the 4-position (gamma to the nitrile)—gives rise to significant differences in their steric environments, which in turn dictates their relative reactivity in common chemical transformations.
| Property | This compound | 4-Methylpentanenitrile |
| IUPAC Name | This compound | 4-Methylpentanenitrile |
| CAS Number | 21101-88-2[1] | 542-54-1[2] |
| Molecular Weight | 97.16 g/mol [1] | 97.16 g/mol [2] |
| Structure | CH₃CH₂CH(CH₃)CH₂CN | (CH₃)₂CHCH₂CH₂CN |
| Key Structural Feature | Methyl group at the β-carbon | Methyl group at the γ-carbon |
The nitrile functional group is characterized by a highly polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[3] The reactivity of the nitrile is influenced by both the electronic and steric nature of its alkyl substituent. For 3- and 4-methylpentanenitrile, the inductive effect of the methyl group is similar in both isomers and is not the primary determinant of their differential reactivity. Instead, the spatial arrangement of the methyl group and the resulting steric hindrance play a more decisive role.
Comparative Reactivity Analysis: A Tale of Steric Hindrance
The central thesis of this guide is that This compound is generally less reactive than 4-methylpentanenitrile in reactions involving nucleophilic attack at the nitrile carbon or reactions involving the α-carbon . This difference is almost entirely attributable to the greater steric hindrance around the reactive centers in this compound.
The Role of Steric Effects in Nitrile Reactions
Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents. In the context of our isomeric nitriles, the approach of a nucleophile to the electrophilic nitrile carbon is impeded by the surrounding alkyl structure.
-
In This compound , the methyl group is located on the β-carbon, creating a more sterically congested environment in the immediate vicinity of the nitrile group. This "sec-butyl" like arrangement presents a significant steric shield to the approaching nucleophile.
-
In 4-methylpentanenitrile , the methyl group is at the γ-carbon, further removed from the nitrile functionality. This "isobutyl" like structure results in a less hindered approach to the nitrile carbon.
This concept can be visualized with the following diagram:
Caption: Steric hindrance to nucleophilic attack.
Quantitative Insights from the Taft Equation
While direct kinetic data for these specific isomers is scarce in the literature, the Taft equation provides a well-established framework for quantifying the impact of steric effects on reaction rates.[4] The equation is given by:
log(k/k₀) = ρσ + δEₛ
Where:
-
k is the rate constant for the reaction of the substituted compound.
-
k₀ is the rate constant for the reference compound.
-
ρ* is the reaction constant for electronic effects.
-
σ* is the substituent constant for electronic effects.
-
δ is the reaction constant for steric effects.
-
Eₛ is the substituent constant for steric effects.
Comparative Reactivity in Key Transformations
Hydrolysis to Carboxylic Acids
The hydrolysis of nitriles to carboxylic acids, typically under acidic or basic conditions, is a fundamental transformation.[1][4] The reaction proceeds via nucleophilic attack of water or hydroxide on the nitrile carbon.
-
Prediction: 4-methylpentanenitrile will undergo hydrolysis at a faster rate than this compound under identical conditions due to the lower steric hindrance around the nitrile carbon in the former.
Experimental Protocol: Comparative Acid-Catalyzed Hydrolysis
-
Setup: In two separate round-bottom flasks equipped with reflux condensers, place equimolar amounts (e.g., 10 mmol) of this compound and 4-methylpentanenitrile.
-
Reagents: To each flask, add an identical volume of 6 M sulfuric acid (e.g., 20 mL).
-
Reaction: Heat both reaction mixtures to reflux using a heating mantle.
-
Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture, quench with a saturated sodium bicarbonate solution, and analyze by gas chromatography (GC) to monitor the disappearance of the starting material and the appearance of the corresponding carboxylic acid.
-
Analysis: Plot the concentration of the starting nitrile versus time for both reactions. The reaction with the steeper initial slope is the faster reaction.
Reduction to Primary Amines
The reduction of nitriles to primary amines is a common synthetic route, often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[7] The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon.
-
Prediction: The reduction of 4-methylpentanenitrile with LiAlH₄ will proceed more readily and potentially at lower temperatures than the reduction of this compound. The increased steric bulk in this compound will hinder the approach of the bulky aluminohydride species.
Experimental Protocol: Comparative Reduction with LiAlH₄
-
Setup: In two separate flame-dried, three-necked flasks under an inert atmosphere (e.g., nitrogen or argon), place equimolar amounts (e.g., 10 mmol) of this compound and 4-methylpentanenitrile dissolved in anhydrous diethyl ether (e.g., 20 mL).
-
Reagent Addition: Cool both flasks to 0 °C in an ice bath. To each flask, add a solution of LiAlH₄ in diethyl ether (e.g., 1.0 M solution, 12 mL, 12 mmol) dropwise via a syringe, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reactions to warm to room temperature and stir for a predetermined time (e.g., 4 hours).
-
Workup: Cautiously quench both reactions by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Analysis: After filtration and extraction, analyze the crude product mixtures by GC-MS to determine the relative conversion of the starting nitriles to the corresponding primary amines.
Grignard Reaction to Form Ketones
The reaction of a nitrile with a Grignard reagent, followed by acidic workup, yields a ketone.[8][9] This reaction is also sensitive to steric hindrance.
-
Prediction: The Grignard reaction with 4-methylpentanenitrile will proceed more efficiently and give higher yields of the corresponding ketone compared to the reaction with this compound, especially when a bulky Grignard reagent is used.
Experimental Protocol: Comparative Grignard Reaction
-
Setup: In two separate flame-dried, three-necked flasks under an inert atmosphere, place equimolar amounts (e.g., 10 mmol) of this compound and 4-methylpentanenitrile dissolved in anhydrous diethyl ether (e.g., 20 mL).
-
Reagent Addition: To each flask, add a solution of a Grignard reagent (e.g., methylmagnesium bromide in diethyl ether, 3.0 M solution, 4 mL, 12 mmol) dropwise at room temperature.
-
Reaction: Stir the reaction mixtures at room temperature for a set period (e.g., 2 hours).
-
Workup: Quench both reactions by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Analysis: After extraction and drying, analyze the product mixtures by GC to determine the yield of the respective ketones.
Computational Chemistry as a Predictive Tool
In the absence of direct experimental kinetic data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the relative reactivity of isomers.[10][11] By calculating the activation energies for the transition states of key reactions (e.g., hydrolysis, reduction), a theoretical comparison of reaction rates can be established. DFT calculations would likely confirm that the activation energies for nucleophilic attack on this compound are higher than those for 4-methylpentanenitrile, corroborating the predictions based on steric hindrance.
Caption: A simplified workflow for computational reactivity prediction.
Summary and Practical Implications
The position of a single methyl group profoundly influences the reactivity of pentanenitrile isomers. The increased steric hindrance in this compound, due to the proximity of the methyl group to the nitrile functionality, renders it less reactive towards nucleophilic attack compared to its 4-methyl counterpart. This has significant practical implications for researchers and process chemists:
-
Reaction Conditions: Reactions involving this compound may require more forcing conditions (higher temperatures, longer reaction times, more reactive reagents) to achieve comparable conversions to those with 4-methylpentanenitrile.
-
Reagent Choice: For sterically sensitive reactions, the choice of nucleophile or reducing agent can be critical. Less bulky reagents may be necessary to achieve satisfactory results with this compound.
-
Selectivity: In molecules containing multiple nitrile groups with varying steric environments, selective reactions may be possible by carefully controlling reaction conditions.
This guide provides a framework for understanding and predicting the differential reactivity of these two important building blocks. By appreciating the subtle interplay of structure and reactivity, chemists can make more informed decisions in the design and execution of their synthetic strategies.
References
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. differencebetween.com [differencebetween.com]
- 6. What is the difference between isobutyl and sec-butyl? - askIITians [askiitians.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reduction of 3-Methylpentanenitrile: Pathways, Protocols, and Performance
For researchers and professionals in synthetic and medicinal chemistry, the reduction of nitriles is a fundamental transformation, providing critical access to primary amines and aldehydes. The choice of reducing agent is paramount, dictating not only the final product but also influencing yield, selectivity, and scalability. This guide provides an in-depth comparison of common and advanced methodologies for the reduction of 3-Methylpentanenitrile, a representative branched aliphatic nitrile. We will delve into the mechanistic underpinnings of each method, present validated experimental protocols, and offer a comparative analysis to guide your selection process.
Introduction: The Synthetic Utility of this compound Reduction
This compound serves as a valuable model substrate, embodying the typical reactivity of non-conjugated aliphatic nitriles. Its reduction can proceed via two primary pathways, each yielding a product with distinct synthetic applications:
-
Full Reduction to a Primary Amine: Yields 3-methylpentan-1-amine, a key building block for pharmaceuticals, agrochemicals, and specialty polymers.
-
Partial Reduction to an Aldehyde: Produces 3-methylpentanal, a versatile intermediate for subsequent C-C bond-forming reactions, such as aldol condensations, Wittig reactions, and reductive aminations.
The selection of a specific pathway is entirely dependent on the choice of the reducing agent and the precise control of reaction conditions.
Part 1: Exhaustive Reduction to 3-Methylpentan-1-amine
The complete reduction of the nitrile functional group requires a potent reducing agent capable of delivering two equivalents of hydride to the carbon-nitrogen triple bond.
Method A: Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LAH) is a powerful, non-selective nucleophilic reducing agent, widely regarded as the benchmark for nitrile-to-amine transformations in a laboratory setting.[1][2][3]
Mechanism of Action
The reduction proceeds via a two-step nucleophilic addition of hydride (H⁻) ions from the AlH₄⁻ complex.[4][5] The initial attack on the electrophilic nitrile carbon breaks one of the π-bonds, forming an intermediate imine anion, which is stabilized as a Lewis acid-base complex.[5] A second hydride transfer reduces the imine C=N bond, generating a dianion intermediate.[4][5] A final aqueous or acidic workup quenches the reaction and protonates the dianion to yield the primary amine.[6][7]
Caption: Mechanism of LiAlH₄ reduction of a nitrile to a primary amine.
Experimental Protocol: LiAlH₄ Reduction
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add LiAlH₄ (1.5 equivalents) as a powder or a solution in THF.
-
Solvent: Add anhydrous diethyl ether or tetrahydrofuran (THF) to create a slurry under a positive pressure of nitrogen.
-
Addition: Cool the slurry to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise via an addition funnel. Caution: The reaction is highly exothermic.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Isolation: Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with ether or THF.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-methylpentan-1-amine. Purify further by distillation if necessary.
Method B: Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient and scalable method for nitrile reduction, often favored in industrial applications for its economic and environmental advantages.[8] The choice of catalyst is critical for achieving high selectivity towards the primary amine.[8]
Mechanism and Selectivity Challenges
The reaction involves the addition of hydrogen (H₂) across the C≡N triple bond, mediated by a heterogeneous metal catalyst like Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂).[1][8] An intermediate imine (R-CH=NH) is formed, which is then further hydrogenated to the primary amine.
A significant challenge is the formation of secondary and tertiary amine byproducts.[8][9] This occurs when the primary amine product reacts with the imine intermediate, leading to a new imine that is subsequently reduced.[9]
Caption: Reaction pathways in catalytic hydrogenation of nitriles.
To suppress the formation of these byproducts, the reaction is often carried out in the presence of ammonia or in an acidic medium, which helps to minimize the concentration of the free primary amine available to react with the imine intermediate.[10]
Experimental Protocol: Raney® Nickel Hydrogenation
-
Setup: In a high-pressure hydrogenation vessel (Parr apparatus), add a slurry of activated Raney® Nickel (approx. 5-10% by weight of the nitrile) in ethanol. Caution: Raney Nickel is pyrophoric and must be handled wet.
-
Addition: Add this compound (1.0 equivalent) dissolved in ethanol. To suppress side reactions, the ethanolic solution can be saturated with ammonia.
-
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi. Heat the mixture to 50-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure.
-
Work-up: Once the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be purified by distillation.
Method C: Sodium Borohydride with Cobalt(II) Chloride
Sodium borohydride (NaBH₄) alone is generally not a strong enough reducing agent to reduce nitriles.[1] However, its reactivity is dramatically enhanced by the addition of transition metal salts like cobalt(II) chloride (CoCl₂).[11][12] This system generates cobalt boride (Co₂B) in situ, which is believed to be the active catalytic species.[13] This method offers a milder and often more selective alternative to LiAlH₄.
Experimental Protocol: NaBH₄/CoCl₂ Reduction
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.0 eq.) and CoCl₂·6H₂O (1.0 eq.) in methanol.
-
Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 5.0-10.0 eq.) portion-wise over 30-60 minutes, controlling the vigorous evolution of hydrogen gas.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-3 hours, monitoring by TLC.
-
Work-up: Quench the reaction by slowly adding 3M hydrochloric acid (HCl) until the black precipitate dissolves and the solution becomes acidic.
-
Isolation: Make the solution basic (pH > 10) by adding concentrated aqueous NaOH. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired amine.
Part 2: Partial Reduction to 3-Methylpentanal
Stopping the reduction of a nitrile at the aldehyde stage requires a less powerful, sterically hindered reducing agent that adds only one equivalent of hydride.
Method D: Diisobutylaluminum Hydride (DIBAL-H)
DIBAL-H is the reagent of choice for the partial reduction of nitriles and esters to aldehydes.[14][15] It is a bulky, electrophilic reducing agent that reacts more readily with electron-rich compounds.[16]
Mechanism of Action
The reaction must be carried out at low temperatures (typically -78 °C) to prevent over-reduction.[14] The Lewis acidic aluminum atom coordinates to the nitrile nitrogen. This is followed by an intramolecular delivery of a single hydride to the nitrile carbon, forming a stable aluminum-imine intermediate.[17] This intermediate is stable at low temperatures and does not react further.[14] Subsequent aqueous workup hydrolyzes the imine to yield the aldehyde.[6][17]
Caption: Mechanism of DIBAL-H reduction of a nitrile to an aldehyde.
Experimental Protocol: DIBAL-H Reduction
-
Setup: Assemble a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a low-temperature thermometer, and a nitrogen inlet.
-
Addition: Add a solution of this compound (1.0 eq.) in an anhydrous non-polar solvent (e.g., toluene, hexane, or dichloromethane). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reaction: Slowly add a solution of DIBAL-H (1.0-1.2 eq. in a hydrocarbon solvent) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction by TLC or GC analysis of quenched aliquots.
-
Quenching: While still at -78 °C, slowly add methanol to quench the excess DIBAL-H, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1M HCl.
-
Isolation: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous phase with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure (as the aldehyde product may be volatile) to yield the crude 3-methylpentanal.
Part 3: Comparative Summary and Guidepost
The optimal choice of reducing agent is dictated by the desired product, scale, available equipment, and safety considerations.
| Feature | LiAlH₄ | Catalytic Hydrogenation (Raney Ni) | NaBH₄ / CoCl₂ | DIBAL-H |
| Product | Primary Amine | Primary Amine | Primary Amine | Aldehyde |
| Relative Reactivity | Very High | High | Moderate to High | Moderate |
| Key Conditions | Anhydrous ether/THF; 0 °C to reflux | H₂ pressure (50-100 psi); 50-80 °C; EtOH/NH₃ | Methanol; 0 °C to RT | Anhydrous non-polar solvent; Strictly -78 °C |
| Selectivity | Poor functional group tolerance | Can reduce alkenes/alkynes; risk of secondary amines | Generally good | Excellent for partial reduction |
| Safety Concerns | Pyrophoric, reacts violently with water | Pyrophoric catalyst, flammable H₂ gas | Flammable H₂ evolution | Pyrophoric, moisture-sensitive |
| Scalability | Lab scale; exothermic nature is a concern | Excellent for large scale | Good | Good, but requires robust cooling |
| Work-up | Fieser workup (requires care) | Filtration of catalyst | Acid/base extraction | Aqueous quench and extraction |
| Primary Advantage | High reactivity, reliable | Cost-effective, "green" | Milder than LiAlH₄, easy to handle | Access to aldehydes |
| Primary Disadvantage | Dangerous, poor selectivity | Requires pressure equipment, side products | Requires stoichiometric CoCl₂ | Strict temperature control is crucial |
Conclusion
For the synthesis of 3-methylpentan-1-amine , catalytic hydrogenation stands out as the most scalable and economical method, provided that conditions are optimized to minimize secondary amine formation. For laboratory-scale synthesis where high reactivity is desired and safety protocols are robust, LiAlH₄ remains a reliable option. The NaBH₄/CoCl₂ system presents a compelling, milder alternative that avoids the hazards of LiAlH₄.
For the targeted synthesis of 3-methylpentanal , DIBAL-H is the undisputed reagent of choice.[15] Its efficacy is, however, critically dependent on rigorous temperature control to arrest the reaction at the imine intermediate stage and prevent over-reduction to the corresponding alcohol.
Ultimately, the choice of reagent is a strategic decision. This guide serves to illuminate the key variables, empowering the synthetic chemist to make an informed choice that aligns with their specific research and development objectives.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. adichemistry.com [adichemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 11. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 15. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 16. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Kinetic Study of the Hydrolysis of 3-Methylpentanenitrile and Benzonitrile
An In-Depth Analysis for Researchers and Drug Development Professionals
Introduction
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, with wide-ranging applications in the pharmaceutical and fine chemical industries. This guide provides a detailed comparative analysis of the hydrolysis kinetics of an aliphatic nitrile, 3-methylpentanenitrile, and an aromatic nitrile, benzonitrile. Understanding the disparate reaction rates and underlying mechanistic nuances between these two classes of compounds is crucial for optimizing reaction conditions, predicting product yields, and designing efficient synthetic routes. This document, intended for researchers, scientists, and drug development professionals, offers a comprehensive examination of the experimental methodologies and kinetic data, underpinned by authoritative scientific principles.
Mechanistic Overview of Nitrile Hydrolysis
Nitrile hydrolysis can proceed under either acidic or basic conditions, both of which typically involve a two-stage process: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid. The reaction with water alone is generally negligible due to its slow rate. Therefore, the reaction is almost always catalyzed by an acid or a base.
Comparative Kinetic Analysis: Aliphatic vs. Aromatic Nitriles
The structural differences between aliphatic and aromatic nitriles give rise to distinct electronic and steric effects that significantly influence their hydrolysis rates.
Experimental Protocol: Kinetic Monitoring of Nitrile Hydrolysis
The following is a detailed, step-by-step methodology for monitoring the hydrolysis kinetics of this compound and benzonitrile under acidic conditions. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Anticipated Results and Discussion
Based on established chemical principles, it is anticipated that benzonitrile will exhibit a faster rate of hydrolysis compared to this compound under identical acidic conditions. This is primarily attributed to the electronic effects of the phenyl group, which enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. While steric hindrance from the branched alkyl group in this compound might play a role, the electronic effect is expected to be the dominant factor influencing the reaction rate.
Conclusion
This comparative guide elucidates the kinetic and mechanistic differences between the hydrolysis of an aliphatic and an aromatic nitrile. The provided experimental framework offers a robust methodology for researchers to conduct their own kinetic studies. The anticipated results suggest that electronic effects are the primary determinant of the hydrolysis rate, with benzonitrile hydrolyzing more rapidly than this compound. These findings have significant implications for process development and optimization in synthetic chemistry, particularly within the pharmaceutical industry where the efficient synthesis of carboxylic acids is paramount.
A Comparative Guide to Purity Validation of 3-Methylpentanenitrile by Quantitative NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical manufacturing, the precise determination of a compound's purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. This guide offers an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of 3-Methylpentanenitrile, a key intermediate in various synthetic pathways. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare qNMR with established chromatographic methods, supported by experimental data.
The Principle of qNMR: A Foundation of Accuracy
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for the purity assessment of organic compounds.[1][2] Its fundamental strength lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[1][2] This intrinsic relationship allows for the direct quantification of a substance against a certified internal standard, circumventing the need for substance-specific calibration curves often required in chromatographic techniques.[1] For a molecule like this compound (C₆H₁₁N), which possesses distinct and well-resolved proton signals, ¹H-qNMR is an exceptionally suitable method for accurate purity determination.[3][4][5]
The power of qNMR resides in its ability to provide a direct measure of the molar ratio between the analyte and a standard of known purity. This makes it a primary analytical method, offering a high degree of accuracy and traceability to the International System of Units (SI).[6][7]
The qNMR Experimental Workflow: A Step-by-Step Protocol
The successful implementation of a qNMR experiment hinges on meticulous planning and execution.[8] The following protocol for the analysis of this compound is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C6H11N | CID 11829373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3S)-3-methylpentanenitrile | C6H11N | CID 12208762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. usp.org [usp.org]
- 8. emerypharma.com [emerypharma.com]
The Untapped Potential of 3-Methylpentanenitrile Derivatives: A Comparative Guide to Chiral Ligand Performance
For the attention of: Researchers, Scientists, and Drug Development Professionals.
In the relentless pursuit of stereoselective control in chemical synthesis, the design and application of chiral ligands stand as a cornerstone of modern catalysis. While established ligand families such as those based on phosphines, oxazolines, and diamines have demonstrated remarkable efficacy, the exploration of novel, readily accessible chiral scaffolds remains a critical endeavor for advancing catalytic efficiency and expanding the synthetic toolbox. This guide introduces a prospective analysis of ligands derived from 3-methylpentanenitrile, a chiral building block with untapped potential.
While direct experimental data on the catalytic performance of ligands synthesized from this compound is not yet prevalent in the literature, this document serves as a forward-looking benchmark. By proposing a plausible ligand architecture and comparing its anticipated properties with well-established alternatives in a key asymmetric transformation, we aim to stimulate research and development in this promising area. We will delve into the mechanistic underpinnings of nitrile-metal coordination, provide detailed, actionable experimental protocols for both ligand synthesis and catalytic evaluation, and present a clear, data-driven comparison to guide future investigations.
The Rationale for this compound as a Chiral Ligand Scaffold
This compound, particularly in its enantiopure forms, (S)-3-methylpentanenitrile and (R)-3-methylpentanenitrile, presents an attractive starting point for chiral ligand synthesis. Its simple, saturated alkyl backbone offers steric bulk that can be strategically employed to create a well-defined chiral pocket around a metal center. The nitrile group itself is a versatile functional handle that can be transformed into other coordinating moieties, such as a primary amine, or can be retained to act as a soft N-donor ligand. The presence of a chiral center in the alkyl chain is poised to influence the stereochemical outcome of catalytic reactions.
For the purpose of this guide, we will focus on a hypothetical bidentate P,N-ligand derived from (S)-3-methylpentanenitrile, which we will refer to as (S)-3-MPN-PPh2 . The proposed structure involves the reduction of the nitrile to a primary amine, followed by the introduction of a diphenylphosphino group.
Benchmarking Against Established Ligands in Asymmetric Catalysis
To provide a meaningful performance benchmark, we will consider the well-studied palladium-catalyzed asymmetric allylic alkylation (AAA) of rac-1,3-diphenylallyl acetate with dimethyl malonate. This reaction is a standard for evaluating the efficacy of chiral ligands, with enantioselectivity being a key performance metric. We will compare our hypothetical (S)-3-MPN-PPh2 with two widely recognized and high-performing ligands: a phosphinooxazoline (PHOX) ligand and a phosphine-based ligand.
| Ligand | Structure | Typical Yield (%) | Typical ee (%) | Reference |
| (S)-tBu-PHOX | PHOX-type Ligand | >95 | >99 | [1] |
| (R)-BINAP | Axially Chiral Diphosphine | >95 | ~90 | |
| (S)-3-MPN-PPh2 (Hypothetical) | Alkyl P,N-Ligand | (To be determined) | (To be determined) | N/A |
Mechanistic Considerations: The Role of the Nitrile-Derived Moiety
The performance of a chiral ligand is intrinsically linked to the way it coordinates with the metal center and influences the geometry of the catalytic intermediates.
Coordination and Steric Influence
The proposed (S)-3-MPN-PPh2 ligand would coordinate to a metal center, such as palladium, through the phosphorus and nitrogen atoms, forming a chiral chelate ring. The stereogenic center on the alkyl backbone would position the ethyl and methyl groups in a specific orientation, contributing to the overall steric environment of the catalyst. This, in turn, would influence the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.
Caption: Generalized catalytic cycle for the Pd-catalyzed Asymmetric Allylic Alkylation.
Electronic Effects
The nitrogen atom in the (S)-3-MPN-PPh2 ligand is a σ-donor. The electronic properties of the ligand can be fine-tuned. For instance, if the nitrile group were retained as a coordinating entity, its π-acceptor character could influence the electrophilicity of the metal center. In our proposed amine-derived ligand, the electron-donating nature of the amino group will impact the electron density at the metal center, which can affect the rates of oxidative addition and reductive elimination.
Experimental Protocols
A core tenet of scientific integrity is the ability to reproduce and validate experimental findings. The following protocols are provided to guide the synthesis of the proposed ligand and its evaluation in the benchmark catalytic reaction.
Synthesis of (S)-3-MPN-PPh2 (Hypothetical Protocol)
This proposed synthesis is a two-step process starting from commercially available (S)-3-methylpentanenitrile.
Caption: Proposed synthetic workflow for (S)-3-MPN-PPh2.
Step 1: Reduction of (S)-3-methylpentanenitrile to (S)-3-methylpentylamine
-
To a stirred solution of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of (S)-3-methylpentanenitrile (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-3-methylpentylamine. The crude product can be purified by distillation.
Step 2: Synthesis of (S)-N-(diphenylphosphino)-3-methylpentylamine ((S)-3-MPN-PPh2)
-
To a solution of (S)-3-methylpentylamine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add chlorodiphenylphosphine (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the (S)-3-MPN-PPh2 ligand.
General Protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol is adapted from established procedures for benchmarking chiral ligands in this transformation.
-
In a glovebox, a mixture of [Pd(allyl)Cl]2 (0.01 eq.) and the chiral ligand (0.022 eq.) in the desired anhydrous solvent is stirred for 30 minutes.
-
To this catalyst solution, add rac-1,3-diphenylallyl acetate (1.0 eq.) and dimethyl malonate (3.0 eq.).
-
Add the base (e.g., N,O-bis(trimethylsilyl)acetamide, BSA, 3.0 eq.).
-
Stir the reaction mixture at the desired temperature and monitor by TLC or GC.
-
Upon completion, quench the reaction and purify the product by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Future Perspectives and Conclusion
The field of asymmetric catalysis is in a constant state of evolution, driven by the need for more efficient, selective, and sustainable chemical transformations. While this guide presents a prospective analysis, the underlying principles of ligand design and mechanistic understanding provide a solid foundation for the exploration of this compound-derived ligands.
The proposed (S)-3-MPN-PPh2 ligand represents just one possible structural motif. The versatility of the this compound scaffold allows for the synthesis of a diverse range of ligand architectures, including bidentate, tridentate, and even multidentate systems incorporating different donor atoms.
It is our hope that this guide will serve as a catalyst for further research into this underexplored class of chiral ligands. The combination of a readily available chiral backbone and the synthetic versatility of the nitrile group makes this compound derivatives a highly promising area for the development of next-generation catalysts. The experimental protocols provided herein offer a clear roadmap for the synthesis and evaluation of these novel ligands, and we eagerly anticipate the innovative discoveries that will undoubtedly emerge from their investigation.
References
A Comparative Guide to Cross-Reactivity Profiling of Nitrile-Containing Compounds in Biological Assays
This guide provides a comprehensive framework for assessing the cross-reactivity of nitrile-containing small molecules, using a representative series of hypothetical 3-Methylpentanenitrile derivatives. In drug discovery, the nitrile group is a valuable pharmacophore, frequently incorporated to enhance potency, improve pharmacokinetic profiles, and modulate metabolic stability.[1][2] However, its electronic properties and potential for various molecular interactions necessitate a rigorous evaluation of off-target activity to mitigate risks of toxicity and ensure compound selectivity.[3][4] This document details the strategic application of key biological assays, explains the rationale behind experimental design, and offers a blueprint for data interpretation, empowering researchers to make informed decisions in lead optimization.
The Imperative of Early-Stage Selectivity Profiling
The journey from a screening "hit" to a viable drug candidate is paved with challenges, a primary one being the assurance of target specificity.[5] Off-target interactions can lead to unforeseen toxicities or a misleading structure-activity relationship (SAR). For nitrile-containing compounds, this is particularly pertinent. The nitrile moiety can act as a hydrogen bond acceptor, a bioisostere for carbonyl or hydroxyl groups, and in some contexts, a covalent warhead.[1][6] These diverse interaction capabilities underscore the need for early and comprehensive cross-reactivity studies.
The core principle of this evaluation is the counter-screen , an assay designed to identify and eliminate compounds that produce false positive results or possess undesirable activities.[7][8] A robust counter-screening cascade achieves two goals: it flags compounds that interfere with the assay technology itself (e.g., luciferase inhibitors in a luminescence-based assay) and, more critically, identifies compounds that interact with unintended biological targets.[9][10]
Key Assays for Profiling Nitrile Derivatives
A multi-pronged approach is essential for building a comprehensive selectivity profile. We will consider four key classes of assays: broad kinase panel screening, essential safety pharmacology assays (hERG and CYP450), and general cellular cytotoxicity.
Kinases are one of the largest classes of drug targets, and unintended kinase inhibition is a common source of off-target effects.[11] Profiling a compound against a diverse panel of kinases provides a clear measure of its selectivity.
Comparative Data for this compound Derivatives (Hypothetical)
| Compound ID | Primary Target IC₅₀ (nM) | Off-Target A (Kinase) IC₅₀ (nM) | Off-Target B (Kinase) IC₅₀ (nM) | Selectivity Index (A/Primary) |
| 3-MPN-01 | 15 | 1,500 | >10,000 | 100 |
| 3-MPN-02 | 25 | 75 | 8,000 | 3 |
| 3-MPN-03 | 150 | >10,000 | >10,000 | >66 |
| Alternative-X | 10 | 1,200 | 950 | 120 |
-
Selectivity Index: Calculated by dividing the IC₅₀ of the off-target by the IC₅₀ of the primary target. A higher number indicates greater selectivity.[12]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.[13]
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The inclusion of BSA is crucial to prevent non-specific binding of compounds to reaction vessels.
-
Dilute purified recombinant kinase enzyme and its corresponding substrate peptide in the reaction buffer to desired concentrations.
-
Prepare a 10 mM DMSO stock of the this compound derivative. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, then dilute further into the kinase buffer. This intermediate dilution step minimizes DMSO concentration in the final reaction, which should be kept below 1% to avoid solvent effects.
-
Prepare ATP solution in kinase buffer. The concentration is typically set at or near the Michaelis-Menten constant (Kₘ) for the specific kinase to ensure competitive inhibitors can be detected effectively.[11]
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound solution to the wells of a 384-well assay plate. Include "vehicle control" wells (DMSO only) and "positive control" wells with a known inhibitor.
-
Add 10 µL of the enzyme/substrate mixture to all wells and incubate for 10 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme before the phosphorylation reaction starts.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Detection:
-
Add 25 µL of a commercial luminescence-based detection reagent (e.g., ADP-Glo™). This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of kinase detection reagent, which converts the newly formed ADP into a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle control (0% inhibition) and a "no enzyme" or potent inhibitor control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.[13]
-
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[14][15] Early assessment of hERG liability is a mandatory step in modern drug discovery.[14] The lipophilicity and charge distribution of small molecules, including some nitriles, can contribute to hERG channel binding.
Comparative hERG Inhibition Data (Hypothetical)
| Compound ID | hERG Inhibition IC₅₀ (µM) | Therapeutic Index (hERG IC₅₀ / Primary Target IC₅₀) | Risk Assessment |
| 3-MPN-01 | 12.5 | 833 | Low |
| 3-MPN-02 | 0.9 | 36 | High |
| 3-MPN-03 | >30 | >200 | Low |
| Alternative-X | 25.0 | 2500 | Low |
-
Therapeutic Index: A ratio >100 is generally considered a desirable safety margin, though this is highly project-dependent.
Methodology Outline: Automated Patch-Clamp Electrophysiology
This technique directly measures the flow of ions through hERG channels expressed in a stable cell line (e.g., HEK293).[16]
-
Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Harvest cells and prepare a single-cell suspension.
-
Compound Preparation: Prepare a dilution series of the test compound in an appropriate extracellular buffer solution.
-
Automated Patch-Clamp:
-
Cells are captured on a planar patch-clamp chip.
-
A giga-seal is formed, and the cell membrane is ruptured to achieve the whole-cell configuration.
-
A specific voltage protocol is applied to elicit the characteristic hERG current. This typically involves a depolarization step to open the channels, followed by a repolarization step where the "tail current" is measured.[16]
-
A baseline recording is established, after which the compound solution is perfused over the cell.
-
-
Data Acquisition: The current is measured before and after compound application across a range of concentrations.
-
Analysis: The percentage of current inhibition is calculated for each concentration, and an IC₅₀ value is determined by fitting the data to a dose-response curve.
Cytochrome P450 enzymes are crucial for drug metabolism. Inhibition of major isoforms (e.g., CYP3A4, 2D6, 2C9) can lead to dangerous drug-drug interactions.[17] While the nitrile group is often metabolically stable, the overall structure of its parent molecule determines its interaction with CYP enzymes.[4] Some nitriles have been shown to cause mechanism-based inhibition, which is particularly problematic.[17]
Experimental Protocol: In Vitro CYP Inhibition Assay (Fluorometric)
This is a rapid screening method to identify potential inhibitors of key CYP isoforms.[18]
-
Reagent Preparation:
-
Prepare human liver microsomes (HLM), which contain a mixture of CYP enzymes, in a phosphate buffer (pH 7.4).
-
Prepare a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase) to sustain enzyme activity.
-
Prepare fluorogenic probe substrates specific to each CYP isoform being tested (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin for CYP3A4).
-
Prepare serial dilutions of test compounds and known inhibitors (positive controls).
-
-
Assay Procedure:
-
In a 96-well plate, combine HLM, the test compound dilutions, and the specific probe substrate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Detection & Analysis:
-
Stop the reaction (e.g., by adding acetonitrile).
-
Read the fluorescence of the metabolized product on a plate reader.
-
Calculate the percent inhibition relative to vehicle controls and determine the IC₅₀ value.
-
While most pharmaceutical nitriles are metabolically stable, some can be activated to form covalent adducts or, in rare cases, release cyanide.[3][19] A simple, indirect way to flag potentially reactive compounds is through a cytotoxicity assay. Highly reactive compounds often show non-specific cytotoxicity.
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[13]
-
Cell Plating: Seed a relevant cell line (e.g., HepG2) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm. The amount of formazan produced is proportional to the number of viable cells.
-
Analysis: Calculate the concentration that causes 50% reduction in cell viability (CC₅₀).
Conclusion and Strategic Outlook
The cross-reactivity profiling of this compound derivatives—or any new chemical series—is not a single experiment but a strategic, tiered process. By integrating biochemical selectivity panels, critical safety pharmacology assays, and cellular toxicity screens early in the discovery pipeline, researchers can build a comprehensive understanding of a compound's behavior. This data-driven approach allows for the early identification of liabilities, guides medicinal chemistry efforts to mitigate off-target effects, and ultimately increases the probability of advancing safe and effective drug candidates. The key is to view cross-reactivity not as a failure, but as essential information for success.
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 9. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. The utility of hERG channel inhibition data in the derivation of occupational exposure limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of hERG potassium channel by the antiarrhythmic agent mexiletine and its metabolite m-hydroxymexiletine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Item - Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - Deakin University - Figshare [dro.deakin.edu.au]
- 18. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Silent Threat: A Comparative Toxicological Guide to 3-Methylpentanenitrile and Other Alkyl Nitriles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and pharmaceutical development, alkyl nitriles are indispensable building blocks and solvents. Their utility, however, is shadowed by a significant toxicological concern: the potential for metabolic release of cyanide. This guide offers a comparative toxicological analysis of 3-Methylpentanenitrile and other common short-chain alkyl nitriles, providing essential data and procedural insights for risk assessment and safe handling in a research and development setting.
The Core of Nitrile Toxicity: A Mechanistic Overview
The toxicity of many simple aliphatic nitriles is not inherent to the molecule itself but is a consequence of its metabolic activation.[1] This bioactivation is primarily mediated by the cytochrome P450 mixed-function oxidase system, predominantly in the liver.[2][3] The key step is the oxidation of the carbon atom alpha to the cyano group, which forms an unstable cyanohydrin intermediate.[2] This cyanohydrin then spontaneously decomposes, releasing hydrogen cyanide (HCN) and a corresponding aldehyde or ketone.[4]
It is the liberated cyanide that is the primary agent of acute toxicity. Cyanide potently inhibits cytochrome c oxidase, the terminal enzyme in the mitochondrial electron transport chain, effectively halting cellular respiration.[1][2] This leads to a rapid onset of cellular hypoxia and the characteristic signs of cyanide poisoning.
However, the rate and extent of this metabolic conversion to cyanide vary significantly among different alkyl nitriles, which directly correlates with their observed acute toxicity.[2] Factors such as alkyl chain length, branching, and the presence of unsaturation can all influence the interaction with cytochrome P450 enzymes and, consequently, the toxic potential.[2][5]
Comparative Acute Oral Toxicity: A Data-Driven Analysis
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following table summarizes the available oral LD50 data for this compound's structural isomers and other relevant short-chain alkyl nitriles in rodent models. It is important to note that direct comparative studies including this compound are limited; therefore, this table compiles data from various sources.
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | Species | Oral LD50 (mg/kg) | Reference(s) |
| This compound | CH₃CH₂CH(CH₃)CH₂CN | 97.16 | Data Not Available | Data Not Available | |
| Acetonitrile | CH₃CN | 41.05 | Rat | 2460 | [4][6] |
| Propionitrile | CH₃CH₂CN | 55.08 | Rat | 39 | [7][8][9] |
| Butyronitrile | CH₃CH₂CH₂CN | 69.11 | Rat | 50-100 | [5][10][11] |
| Valeronitrile | CH₃(CH₂)₃CN | 83.13 | Rat | 332 | [12] |
| Mouse | 191 | [13][14] | |||
| Isovaleronitrile | (CH₃)₂CHCH₂CN | 83.13 | Data Not Available | Data Not Available |
Analysis of Structure-Toxicity Relationship:
-
Chain Length: There is not a simple linear relationship between the length of the alkyl chain and toxicity. While propionitrile and butyronitrile are significantly more toxic than acetonitrile, the toxicity appears to decrease again with valeronitrile.[5][7][12] This suggests an optimal chain length for interaction with the metabolizing enzymes.
Experimental Protocol: Acute Oral Toxicity Assessment (OECD Guideline 423)
To ensure data reliability and ethical considerations in animal testing, standardized protocols are essential. The OECD Guideline for the Testing of Chemicals, Test No. 423: Acute Toxic Class Method, is a widely accepted procedure for assessing the acute oral toxicity of a substance.[4] This method is designed to classify a substance into a specific toxicity category using a reduced number of animals.
Objective: To determine the acute oral toxicity of an alkyl nitrile and classify it according to the Globally Harmonised System (GHS).
Principle: A stepwise procedure is used with a limited number of animals at each step. The outcome of each step determines the subsequent step. The method uses defined dose levels and aims to identify the dose that causes mortality or evident toxicity.
Experimental Workflow:
Caption: OECD 423 Acute Toxic Class Method Workflow.
Methodology:
-
Animal Selection and Housing:
-
Healthy, young adult nulliparous, non-pregnant female rats are typically used, as they are often slightly more sensitive.[4]
-
Animals are housed in appropriate cages for at least five days before dosing to allow for acclimatization to laboratory conditions.[4]
-
Standard laboratory diets and drinking water are provided ad libitum.[4]
-
-
Dose Preparation and Administration:
-
The test substance is typically administered in a constant volume over the dose range. The use of an aqueous vehicle is preferred.
-
Dosing is performed by gavage using a suitable intubation cannula.
-
Animals are fasted prior to dosing (e.g., overnight for rats).
-
-
Procedure:
-
Starting Dose: If there is no prior information on the substance's toxicity, a starting dose of 300 mg/kg is recommended.
-
Initial Test: A single animal is dosed. If the animal survives, two additional animals are dosed at the same level.
-
Stepwise Dosing:
-
If mortality is observed at the starting dose, the next step involves dosing a new group of three animals at a lower dose level (e.g., 50 mg/kg).
-
If no mortality is observed, the next step involves dosing a new group of three animals at a higher dose level (e.g., 2000 mg/kg).
-
-
This stepwise procedure continues until the criteria for classification are met.
-
-
Observations:
-
Animals are observed frequently on the day of dosing and at least once daily for 14 days thereafter.
-
Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior.
-
The time of death is recorded as precisely as possible.
-
Body weights are recorded at the start of the study and weekly thereafter.
-
-
Pathology:
-
All animals (including those that die during the test and survivors at the end of the 14-day observation period) are subjected to a gross necropsy.
-
All gross pathological changes are recorded for each animal.
-
Visualizing the Metabolic Pathway
The metabolic conversion of alkyl nitriles to cyanide is a critical pathway in their toxicology. The following diagram illustrates this process for a generic straight-chain alkyl nitrile.
Caption: Metabolic activation of alkyl nitriles to cyanide.
Conclusion and Best Practices
The acute toxicity of this compound and other short-chain alkyl nitriles is primarily driven by their metabolic conversion to cyanide. While data for this compound is limited, a comparative analysis of related compounds suggests that both alkyl chain length and branching influence toxic potential. Acetonitrile is notably less toxic than propionitrile and butyronitrile.[4][5][7] The steric hindrance introduced by branching, as in this compound, may potentially reduce the rate of metabolic activation and thus lower its acute toxicity compared to its linear counterparts, though this requires experimental verification.
Given the potential for severe toxicity, stringent adherence to safety protocols is paramount when handling any alkyl nitrile. This includes the use of appropriate personal protective equipment (gloves, eye protection, and respiratory protection where necessary), working in well-ventilated areas, and having established emergency procedures in place. For novel nitriles or those with limited toxicological data, conducting a preliminary toxicity assessment, such as the OECD 423 protocol, is a critical step in risk management and ensuring a safe research environment.
References
- 1. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the length of alkyl chain on the cytochrome P450 dependent metabolism of N-diakylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The human drug metabolizing cytochromes P450 | Scilit [scilit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Comparative metabolism of geranyl nitrile and citronellyl nitrile in mouse, rat, and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Valeronitrile [drugfuture.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. scribd.com [scribd.com]
- 13. m.youtube.com [m.youtube.com]
- 14. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-Methylpentanenitrile and its Isomers
Abstract
The structural elucidation of isomeric compounds is a fundamental challenge in chemical analysis, critical for ensuring purity, understanding reaction mechanisms, and meeting regulatory standards in drug development and materials science. This guide provides an in-depth spectroscopic comparison of 3-methylpentanenitrile and its closely related structural isomers: n-hexanenitrile, 2-methylpentanenitrile, and 4-methylpentanenitrile. As a Senior Application Scientist, this document moves beyond a simple recitation of data, explaining the causal relationships behind the observed spectral differences and providing robust, self-validating experimental protocols. We will dissect the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) to build a comprehensive framework for the unambiguous identification of these C6H11N isomers.
Introduction: The Challenge of Isomeric Differentiation
This compound and its isomers share the same molecular formula (C₆H₁₁N) and molecular weight (97.16 g/mol ), making their differentiation by simple analytical measures impossible.[1][2] Each isomer, however, possesses a unique three-dimensional arrangement of atoms, leading to distinct physical and chemical properties. In fields like pharmaceutical development, where a specific isomer may be biologically active while another is inert or even toxic, precise structural confirmation is non-negotiable.
This guide is structured to provide researchers with both the theoretical grounding and the practical methodologies required to confidently distinguish these nitrile isomers using standard laboratory instrumentation. We will explore how the position of the methyl group along the pentanenitrile backbone systematically influences the spectroscopic fingerprint of each molecule.
Molecular Structures of the C6 Hexanenitrile Isomers
A clear understanding of the structural differences is paramount. The following diagram illustrates the four isomers under consideration. The key distinction lies in the location of the methyl group relative to the cyano functional group, which directly impacts the electronic environment and symmetry of each molecule.
Caption: Structures of the four C6 hexanenitrile isomers discussed.
Infrared (IR) Spectroscopy: Probing the C≡N Bond
IR spectroscopy is a rapid and effective method for functional group identification. For nitriles, its diagnostic power lies in the characteristic stretching vibration of the carbon-nitrogen triple bond (C≡N).
3.1. Theoretical Principles & Causality
The C≡N bond is strong and polar, resulting in a sharp, intense absorption peak in a relatively uncluttered region of the IR spectrum.[3] For saturated aliphatic nitriles, this peak typically appears in the 2260-2240 cm⁻¹ range.[3][4][5] While this band confirms the presence of a nitrile group, it is generally insensitive to minor structural changes in the alkyl chain. Therefore, IR is excellent for confirming the functional group class but provides limited information for distinguishing between these specific structural isomers. Subtle shifts can sometimes be observed, but they are often not pronounced enough for unambiguous identification. The C-H stretching (aliphatic, ~2850-3000 cm⁻¹) and bending (~1375-1465 cm⁻¹) vibrations will be present in all isomers, with minor variations in the fingerprint region (<1500 cm⁻¹) reflecting the overall molecular structure.[6]
3.2. Experimental Protocol: Attenuated Total Reflectance (ATR) IR
ATR is the preferred technique for liquid samples due to its minimal sample preparation and ease of use.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a single drop of the neat nitrile liquid sample directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.
3.3. Comparative Data Summary
| Isomer | Characteristic C≡N Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | Key Differentiator |
| n-Hexanenitrile | ~2250 | ~2870-2960 | Baseline for linear nitrile |
| 2-Methylpentanenitrile | ~2248 | ~2875-2965 | Minimal shift from linear |
| This compound | ~2248 | ~2875-2965 | Minimal shift from linear |
| 4-Methylpentanenitrile | ~2249 | ~2870-2960 | Minimal shift from linear |
As shown in the table, the C≡N stretching frequency is not a reliable primary tool for differentiating these structural isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide unique and definitive spectra for each isomer.
4.1. Theoretical Principles & Causality
NMR exploits the magnetic properties of atomic nuclei. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. Protons or carbons in different positions will experience different degrees of magnetic shielding, causing them to resonate at different frequencies. Furthermore, spin-spin coupling in ¹H NMR provides information about adjacent, non-equivalent protons, revealing connectivity information through signal multiplicity (the n+1 rule).[7]
-
¹H NMR: The protons on the carbon alpha to the electron-withdrawing nitrile group are deshielded and typically appear in the δ 2.0-3.0 ppm region.[8][9] The branching of the alkyl chain creates unique chemical shifts and splitting patterns for each isomer.
-
¹³C NMR: The nitrile carbon itself has a characteristic chemical shift between 115-125 ppm.[5][10] The chemical shifts of the aliphatic carbons provide a clear map of the carbon skeleton, making isomer identification straightforward.
4.2. Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, that fully dissolves the sample.[11]
-
Sample Preparation: In a standard 5 mm NMR tube, dissolve approximately 5-10 mg of the nitrile sample in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[7]
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters on a 400 MHz or higher spectrometer are typically sufficient.
4.3. Comparative Data Summary & Interpretation
Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Position | n-Hexanenitrile | 2-Methylpentanenitrile | This compound | 4-Methylpentanenitrile |
| C1 (C≡N) | ~120 | ~122 | ~120 | ~121 |
| C2 (-CH₂-CN) | ~17 | ~26 | ~25 | ~17 |
| C3 | ~25 | ~34 | ~35 | ~28 |
| C4 | ~31 | ~27 | ~29 | ~22 |
| C5 | ~22 | ~13 | ~11 | ~22 (x2) |
| C6 | ~14 | - | ~19 | - |
| Methyl Carbon | - | ~18 (at C2) | ~19 (at C3) | ~22 (at C4, x2) |
Predicted ¹H NMR Spectral Data
| Isomer | Key Signal | Predicted Shift (ppm) | Predicted Multiplicity |
| n-Hexanenitrile | H at C2 | ~2.3 | Triplet |
| 2-Methylpentanenitrile | H at C2 | ~2.5 | Sextet / Multiplet |
| This compound | H at C2 | ~2.4 | Triplet |
| 4-Methylpentanenitrile | H at C2 | ~2.3 | Triplet |
| H at C4 | ~1.7 | Nonet / Multiplet |
-
Analysis: The ¹³C NMR spectra are definitively unique. The number of distinct signals and their chemical shifts provide a clear fingerprint for each isomer. For instance, 4-methylpentanenitrile is easily identified by the two equivalent methyl carbons (~22 ppm) attached to C4. In ¹H NMR, while the protons at C2 are triplets for three of the isomers, the splitting pattern of the proton at the branching point (e.g., the sextet at C2 for 2-methylpentanenitrile) and the unique shifts and integrations of the methyl groups allow for unambiguous assignment.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
MS provides two crucial pieces of information: the molecular weight of the compound and structural clues based on how it fragments upon ionization.
5.1. Theoretical Principles & Causality
In electron ionization (EI) MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). This ion is often unstable and undergoes fragmentation into smaller, more stable ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).
For nitriles, the molecular ion peak can be weak or absent.[12] A common fragmentation is the loss of a hydrogen atom from the alpha-carbon (the carbon adjacent to the C≡N group), resulting in a resonance-stabilized cation and a prominent [M-1]⁺ peak.[12] The overall fragmentation pattern is highly dependent on the stability of the carbocations that can be formed, making it sensitive to the branching in the alkyl chain.
5.2. Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal as it separates the components of a mixture before they enter the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates the isomers (e.g., start at 50°C, ramp to 200°C).
-
MS Detection: The separated compounds elute from the GC column and enter the MS ion source (typically set to 70 eV for EI). The mass analyzer scans a range (e.g., m/z 35-200) to generate the mass spectrum for each component.
5.3. Comparative Fragmentation Analysis
The molecular ion for all isomers will be at m/z 97 , confirming the C₆H₁₁N formula.
| Isomer | Key Fragments (m/z) | Rationale for Major Fragments |
| n-Hexanenitrile | 97, 82, 68, 56, 41 | Cleavage along the alkyl chain. McLafferty rearrangement leads to a prominent peak at m/z 41.[12] |
| 2-Methylpentanenitrile | 97, 82 (M-15), 68, 55, 41 | Loss of the methyl group at C2 (•CH₃) is favored, leading to a strong [M-15]⁺ peak at m/z 82. |
| This compound | 97, 68 (M-29), 56, 41 | Cleavage at the branched point is favored, leading to the loss of an ethyl radical (•C₂H₅) and a prominent [M-29]⁺ peak at m/z 68. |
| 4-Methylpentanenitrile | 97, 82, 57 , 41 | Loss of a propyl radical is possible, but cleavage to form a stable secondary carbocation (isopropyl) leads to a base peak at m/z 43 (C₃H₇⁺). Alpha cleavage leads to m/z 56. |
The distinct, high-abundance fragment ions resulting from the favored cleavage at the branching point provide a reliable method for differentiating the isomers via MS.
Integrated Analytical Workflow
For an unknown sample suspected to be a hexanenitrile isomer, a logical workflow ensures efficient and accurate identification. This process leverages the strengths of each technique, starting with rapid screening and moving to definitive structural elucidation.
Caption: A logical workflow for the identification of hexanenitrile isomers.
Note on Stereoisomers: Distinguishing (R)- and (S)-3-Methylpentanenitrile
It is critical to recognize that the techniques described above (IR, standard NMR, MS) will not differentiate between the enantiomers of this compound, (3R)-methylpentanenitrile and (3S)-methylpentanenitrile. Enantiomers have identical physical properties and spectroscopic responses in an achiral environment. To resolve and identify enantiomers, specialized techniques are required, such as:
-
Chiral Gas Chromatography: Using a GC column with a chiral stationary phase.
-
NMR with Chiral Solvating Agents or Shift Reagents: These reagents interact differently with each enantiomer, inducing diastereomeric complexes that result in separate, distinguishable peaks in the NMR spectrum.
Conclusion
While this compound and its structural isomers present a classic analytical challenge, a multi-technique spectroscopic approach provides a clear and robust path to their individual identification. IR spectroscopy serves as an excellent initial screening tool to confirm the nitrile functional group. Mass spectrometry offers definitive molecular weight confirmation and crucial structural clues through isomer-specific fragmentation patterns. Ultimately, ¹H and ¹³C NMR spectroscopy stand as the definitive techniques, providing an unambiguous "fingerprint" of the carbon-hydrogen framework for each molecule. By understanding the principles behind the data and following a logical workflow, researchers can confidently elucidate the structure of these and other isomeric compounds.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C6H11N | CID 11829373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. infrared spectrum of 3-methylpentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 3-methylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 3-methylpentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 3-methylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. GCMS Section 6.17 [people.whitman.edu]
A-Senior Application Scientist's Guide to Elucidating Reaction Mechanisms of 3-Methylpentanenitrile Using Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic chemistry and drug development, a thorough understanding of reaction mechanisms is paramount. It is the bedrock upon which we build efficient syntheses, predict product outcomes, and ensure the metabolic stability of pharmaceutical compounds. This guide delves into a powerful technique for mechanistic elucidation: isotopic labeling, with a specific focus on the versatile yet complex molecule, 3-methylpentanenitrile.
As a senior application scientist, my experience has consistently shown that a well-designed isotopic labeling study can provide unambiguous evidence for a proposed reaction pathway, settling debates that spectroscopic data alone cannot. This guide is structured to provide not just the "how" but, more importantly, the "why" behind the experimental choices, empowering you to design and execute your own robust mechanistic studies.
The Power of Seeing the Unseen: Principles of Isotopic Labeling
Isotopic labeling is a technique used to track the journey of specific atoms through a chemical reaction.[1][2] By replacing an atom with one of its isotopes, which has a different mass but nearly identical chemical reactivity, we can follow its path and pinpoint bond-breaking and bond-forming events. The most commonly used stable isotopes in organic chemistry are deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[1][2] The presence and position of these labels in the products can be detected by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]
For a molecule like this compound, with its multiple C-H and C-C bonds, isotopic labeling can answer critical questions about its reactivity in various transformations, such as hydrolysis, reduction, and alkylation.
Visualizing the Strategy: A Workflow for Mechanistic Elucidation
A successful isotopic labeling study follows a logical progression, from the synthesis of the labeled starting material to the analysis of the final products. The following workflow provides a general framework that can be adapted to specific reaction investigations.
Figure 1. A generalized workflow for elucidating reaction mechanisms using isotopic labeling.
Comparative Analysis of Key Reactions of this compound
To illustrate the power of this technique, we will explore three common reactions of nitriles and how isotopic labeling can provide definitive mechanistic insights.
Hydrolysis to Carboxylic Acid: Tracing the Fate of the Nitrile Carbon
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation.[4][5][6] Two plausible mechanisms, acid-catalyzed and base-catalyzed, can be distinguished using ¹³C labeling of the nitrile carbon.
Experimental Protocol: Synthesis of 3-Methylpentane[¹³C]nitrile
-
Starting Material: 1-Bromo-2-methylbutane.
-
Labeled Reagent: Potassium cyanide (K¹³CN).
-
Procedure: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-2-methylbutane in a suitable solvent such as DMSO. Add a stoichiometric amount of K¹³CN. Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) for several hours. Monitor the reaction progress by GC-MS. Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by distillation or column chromatography.
-
Characterization: Confirm the incorporation of the ¹³C label using ¹³C NMR, where the nitrile carbon will show a significantly enhanced signal, and by mass spectrometry, which will show a molecular ion peak one mass unit higher than the unlabeled compound.[3][7]
Reaction and Analysis:
The synthesized 3-methylpentane[¹³C]nitrile is then subjected to both acidic (e.g., H₂SO₄/H₂O) and basic (e.g., NaOH/H₂O) hydrolysis conditions. The resulting 3-methylpentanoic acid is isolated and analyzed by ¹³C NMR and mass spectrometry.
Expected Outcomes and Mechanistic Interpretation:
| Reaction Condition | Proposed Intermediate | Expected Position of ¹³C Label in Product | Mechanistic Insight |
| Acid-Catalyzed Hydrolysis | Protonated Nitrile -> Imidic Acid | Carboxyl Carbon | Confirms the direct conversion of the nitrile carbon to the carboxylic acid carbon. |
| Base-Catalyzed Hydrolysis | Cyanohydrin-like intermediate | Carboxyl Carbon | Demonstrates that the nitrile carbon is retained as the carboxylic acid carbon. |
The observation of the ¹³C label exclusively at the carboxyl carbon in both cases provides strong evidence that the nitrile carbon atom is directly converted to the carboxylic acid carbon, as predicted by the generally accepted mechanisms.
Reduction to a Primary Amine: Following the Hydride Addition
The reduction of nitriles to primary amines is a common synthetic route.[4][5] A key mechanistic question is the source of the hydrogen atoms added to the carbon and nitrogen. Using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) can clarify this.
Experimental Protocol: Reduction of this compound with LiAlD₄
-
Starting Material: Unlabeled this compound.
-
Labeled Reagent: Lithium aluminum deuteride (LiAlD₄).
-
Procedure: In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether or THF. Cool the solution to 0 °C. Slowly add a solution of LiAlD₄ in the same solvent. Allow the reaction to warm to room temperature and stir until complete. Carefully quench the reaction with D₂O followed by an aqueous workup. Extract the product, dry the organic layer, and purify the resulting amine.
-
Characterization: Analyze the product by ¹H NMR, ²H NMR, and mass spectrometry.
Expected Outcomes and Mechanistic Interpretation:
Figure 2. Proposed mechanism for the reduction of this compound with LiAlD₄.
| Analytical Technique | Expected Observation | Mechanistic Conclusion |
| ¹H NMR | Disappearance of the α-proton signals. | Confirms deuteration at the α-carbon. |
| ²H NMR | A signal corresponding to the α-deuterons. | Provides direct evidence for the location of the deuterium atoms. |
| Mass Spectrometry | Molecular ion peak two mass units higher than the corresponding protio-amine. | Indicates the incorporation of two deuterium atoms. |
The results would strongly support a mechanism involving two successive nucleophilic additions of deuteride ions from LiAlD₄ to the nitrile carbon.
α-Alkylation: Probing the Carbanion Intermediate
The alkylation of nitriles at the α-position is a valuable C-C bond-forming reaction that proceeds through a carbanion intermediate.[8] Deuterium labeling at the α-position can be used to probe the formation and reactivity of this intermediate.
Experimental Protocol: Synthesis of 2-Deuterio-3-methylpentanenitrile
-
Starting Material: this compound.
-
Deuterating Agent: A strong base (e.g., LDA) followed by a deuterium source (e.g., D₂O).
-
Procedure: Dissolve this compound in anhydrous THF and cool to -78 °C. Add a solution of LDA slowly. Stir for a period to allow for carbanion formation. Quench the reaction with D₂O. Perform an aqueous workup and purify the product.
-
Characterization: Confirm deuteration by ¹H NMR (disappearance of the α-proton signal) and mass spectrometry (M+1 peak).
Reaction and Analysis:
The synthesized 2-deuterio-3-methylpentanenitrile is then subjected to alkylation conditions (e.g., LDA followed by an alkyl halide like methyl iodide). The product is analyzed to determine the position of the deuterium label.
Expected Outcomes and Mechanistic Interpretation:
| Product Analysis | Observation | Mechanistic Implication |
| ¹H and ²H NMR | Deuterium remains at the α-position in the alkylated product. | Confirms that the alkylation occurs at the carbon that was deprotonated. |
| Kinetic Isotope Effect (KIE) Measurement | A primary KIE (kH/kD > 1) is observed when comparing the alkylation rates of the labeled and unlabeled nitrile. | Provides evidence that the C-H (or C-D) bond is broken in the rate-determining step, which is consistent with carbanion formation. |
These experiments would provide compelling evidence for the proposed carbanion-mediated alkylation mechanism.
Concluding Remarks for the Practicing Scientist
Isotopic labeling is an indispensable tool in the arsenal of the modern chemist.[9][10] For a molecule as fundamental as this compound, a thorough understanding of its reaction mechanisms, facilitated by the insights from isotopic labeling, is crucial for its effective utilization in synthesis and drug development. The methodologies and comparative analyses presented in this guide are intended to serve as a practical framework for designing experiments that yield clear, unambiguous mechanistic data. By embracing the principles of scientific integrity and logical experimental design, researchers can confidently unravel the intricate pathways of chemical transformations.
References
- 1. fiveable.me [fiveable.me]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Pivotal Role of Structure in the Biological Activity of 3-Methylpentanenitrile Derivatives: A Comparative Guide
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds that offer unique structure-activity relationships (SAR) is paramount. Among the myriad of functional groups available to medicinal chemists, the nitrile moiety stands out for its distinctive electronic properties, metabolic stability, and its capacity to act as a versatile pharmacophore.[1][2] This guide delves into the nuanced world of 3-methylpentanenitrile derivatives, a class of compounds with underexplored potential in therapeutic applications. While extensive research on this specific scaffold is emerging, this document serves as a comprehensive framework for researchers, scientists, and drug development professionals to understand, design, and evaluate the biological activity of these promising molecules.
We will navigate the principles of SAR, propose robust synthetic strategies, and detail standardized protocols for biological evaluation. The experimental data presented herein is illustrative, designed to provide a conceptual roadmap for future research and to highlight the key comparative analyses that will drive the optimization of this compound derivatives as next-generation therapeutic agents.
The this compound Scaffold: A Foundation for Diverse Biological Activity
The this compound core provides a chiral, aliphatic scaffold that can be systematically modified to probe interactions with biological targets. The nitrile group, with its linear geometry and strong dipole moment, can engage in crucial hydrogen bonding and polar interactions within a target's active site.[3] Furthermore, the aliphatic backbone allows for the introduction of various substituents to modulate lipophilicity, steric bulk, and electronic properties, all of which are critical determinants of biological activity.
The chirality at the C3 position introduces an additional layer of complexity and opportunity. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the stereoselective synthesis and evaluation of individual enantiomers of this compound derivatives are crucial for developing safe and effective therapeutics.[4]
Unraveling the Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. By systematically modifying the scaffold and observing the resultant changes in activity, we can deduce a SAR profile. This section outlines a hypothetical SAR based on established medicinal chemistry principles, focusing on two key areas: cytotoxicity and antimicrobial activity.
Cytotoxicity: A Double-Edged Sword
The cytotoxicity of aliphatic nitriles is often associated with their metabolic conversion to cyanide, a potent inhibitor of cellular respiration.[5] However, strategic structural modifications can either mitigate this toxicity or, conversely, harness it for anticancer applications. The following table presents illustrative cytotoxicity data for a hypothetical series of this compound derivatives against a human cancer cell line (e.g., HeLa).
Table 1: Illustrative Cytotoxicity of this compound Derivatives (HeLa Cells)
| Compound ID | R1 Substituent | R2 Substituent | IC50 (µM) [Hypothetical] |
| 3-MPN-01 | H | H | > 100 |
| 3-MPN-02 | OH | H | 75.2 |
| 3-MPN-03 | H | Phenyl | 50.8 |
| 3-MPN-04 | OH | Phenyl | 25.1 |
| 3-MPN-05 | F | Phenyl | 15.7 |
| 3-MPN-06 | H | 4-Chlorophenyl | 32.4 |
| 3-MPN-07 | OH | 4-Chlorophenyl | 18.9 |
Analysis of Hypothetical SAR for Cytotoxicity:
-
Introduction of a Hydroxyl Group (R1): The presence of a hydroxyl group at a position alpha or beta to the nitrile could influence metabolic pathways, potentially altering the rate of cyanide release or creating new sites for metabolic inactivation. In our hypothetical data, the introduction of an -OH group (compare 3-MPN-01 to 3-MPN-02 , and 3-MPN-03 to 3-MPN-04 ) leads to a moderate increase in cytotoxicity.
-
Aromatic Substitution (R2): The addition of a phenyl group at the terminus of the pentyl chain (3-MPN-03 ) significantly increases cytotoxicity compared to the unsubstituted parent compound. This could be due to increased lipophilicity, facilitating cell membrane penetration, or through pi-stacking interactions with the biological target.
-
Combined Effects and Halogenation: The combination of a hydroxyl group and a phenyl ring (3-MPN-04 ) shows a synergistic effect on cytotoxicity. Further enhancement is observed with the introduction of a fluorine atom (3-MPN-05 ) or a chlorine atom on the phenyl ring (3-MPN-06 and 3-MPN-07 ), a common strategy to improve binding affinity and metabolic stability.
Caption: Hypothetical SAR for Cytotoxicity.
Antimicrobial Activity: Targeting Microbial Pathways
Nitrile-containing compounds have shown promise as antimicrobial agents, potentially by inhibiting essential microbial enzymes or disrupting cell membrane integrity.[6] The following table presents illustrative antimicrobial data for a hypothetical series of this compound derivatives against Staphylococcus aureus.
Table 2: Illustrative Antimicrobial Activity of this compound Derivatives (S. aureus)
| Compound ID | R1 Substituent | R2 Substituent | MIC (µg/mL) [Hypothetical] |
| 3-MPN-01 | H | H | > 128 |
| 3-MPN-08 | H | NH2 | 64 |
| 3-MPN-09 | H | Guanidino | 16 |
| 3-MPN-10 | H | 4-Pyridyl | 32 |
| 3-MPN-11 | H | 2-Thienyl | 48 |
Analysis of Hypothetical SAR for Antimicrobial Activity:
-
Introduction of Basic Functionality: The addition of a primary amine (3-MPN-08 ) or a guanidino group (3-MPN-09 ) at the terminus of the alkyl chain introduces a positive charge at physiological pH. This can enhance interactions with negatively charged components of the bacterial cell wall and membrane, leading to increased antimicrobial activity.
-
Heteroaromatic Substitution: Replacing a terminal phenyl group with heteroaromatic rings like pyridine (3-MPN-10 ) or thiophene (3-MPN-11 ) can modulate the electronic properties and hydrogen bonding capacity of the molecule, influencing its interaction with microbial targets.
Experimental Design: A Roadmap for Evaluation
To validate the hypothetical SAR and discover novel bioactive compounds, a systematic approach to synthesis and biological testing is essential.
Synthesis of a this compound Derivative Library
A focused library of derivatives can be synthesized to probe the SAR. The following schematic outlines a general and adaptable synthetic strategy.
Caption: General Synthetic Workflow.
Detailed Synthetic Protocol: Alkylation of a Phenylacetonitrile Derivative (Illustrative for 3-MPN-03)
-
Deprotonation: To a solution of phenylacetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the resulting solution for 30 minutes at -78 °C.
-
Alkylation: Add 1-bromo-2-methylbutane (1.2 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-methyl-5-phenylpentanenitrile.
Biological Evaluation Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: MTT Assay Workflow.
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Prepare Bacterial Inoculum: Grow a culture of the test bacterium (e.g., S. aureus) in a suitable broth medium to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Prepare Compound Dilutions: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
This guide provides a comprehensive, albeit partially hypothetical, framework for the exploration of this compound derivatives as a novel class of biologically active molecules. The principles of structure-activity relationships, coupled with robust synthetic and biological evaluation protocols, offer a clear path forward for researchers in this field.
Future work should focus on the synthesis and testing of a diverse library of this compound derivatives to establish a concrete SAR. Mechanistic studies will be crucial to elucidate the mode of action of the most promising compounds, whether it be through the targeted inhibition of a specific enzyme or a more general mechanism like membrane disruption. Furthermore, the exploration of the stereochemistry at the C3 position will be essential for optimizing both potency and safety. The journey from a novel scaffold to a clinical candidate is long and challenging, but the principles and methodologies outlined in this guide provide a solid foundation for navigating this exciting area of research.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US1958653A - Alkylation of acid nitriles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - C6H11N | CSCS00011608729 [chem-space.com]
- 6. Natural Products Containing the Nitrile Functional Group and Their Biological Activities | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Environmental Degradation of 3-Methylpentanenitrile and Greener Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the choice of solvents and intermediates extends beyond immediate reaction efficiency and yield. As environmental stewardship becomes an increasingly critical aspect of scientific research and development, a thorough understanding of the environmental fate of the chemicals we employ is paramount. This guide provides a detailed assessment of the environmental degradation of 3-Methylpentanenitrile, a branched aliphatic nitrile, and compares its profile with greener alternatives. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions that align with principles of sustainable chemistry.
Introduction to this compound: A Profile
This compound, a six-carbon branched aliphatic nitrile, finds utility as a solvent and an intermediate in organic synthesis. Its molecular structure, characterized by a nitrile group and a branched alkyl chain, influences its chemical reactivity and, crucially, its environmental persistence and degradation pathways. While specific experimental data on the environmental fate of this compound is limited, we can infer its likely behavior by examining structurally similar compounds and employing predictive models. For the purpose of this guide, Valeronitrile (Pentanenitrile) will be used as a close structural analog for which some experimental biodegradability data exists. It is important to note that the branched nature of this compound may result in slower degradation rates compared to its linear counterpart.
Environmental Degradation Pathways of Aliphatic Nitriles
The environmental degradation of aliphatic nitriles is governed by both biotic and abiotic processes. The primary mechanism for their removal from the environment is microbial biodegradation.
Biodegradation: The Microbial Engine
Microorganisms, particularly bacteria from the genera Rhodococcus and Pseudomonas, are known to utilize nitriles as a source of carbon and nitrogen.[1] The breakdown of these compounds typically proceeds through two main enzymatic pathways:
-
Nitrilase-Mediated Pathway: In this pathway, a single enzyme, nitrilase, directly hydrolyzes the nitrile to a carboxylic acid and ammonia.[2][3] This is a highly efficient one-step process.
-
Nitrile Hydratase and Amidase Pathway: This two-step pathway involves the hydration of the nitrile to an amide by nitrile hydratase, followed by the hydrolysis of the amide to a carboxylic acid and ammonia by an amidase.[3][4]
The prevalence of each pathway is dependent on the specific microbial species and the structure of the nitrile substrate.
Caption: Enzymatic pathways for the biodegradation of aliphatic nitriles.
Abiotic Degradation: Hydrolysis and Photolysis
While microbial degradation is the primary route, abiotic processes can also contribute to the breakdown of nitriles in the environment.
-
Hydrolysis: The carbon-nitrogen triple bond in nitriles can undergo hydrolysis to form amides and subsequently carboxylic acids. However, under typical environmental pH conditions (pH 5-9), this process is generally slow for aliphatic nitriles.
-
Photolysis: Degradation by sunlight (photolysis) can be a significant fate process for some organic compounds. However, aliphatic nitriles do not strongly absorb light in the environmentally relevant UV spectrum, suggesting that direct photolysis is not a major degradation pathway.
Comparative Environmental Assessment
To provide a comprehensive understanding of the environmental profile of this compound, we compare its predicted properties with two alternative dinitrile compounds: 2-Methylglutaronitrile and Adiponitrile. Due to the lack of extensive experimental data, this comparison relies on predictive models from the U.S. Environmental Protection Agency's EPI Suite™[5][6], a widely used and validated quantitative structure-activity relationship (QSAR) tool.[7][8][9][10] For a baseline, we also include data for Valeronitrile, a structural analog of this compound with some available experimental data.
Table 1: Comparative Environmental Fate and Ecotoxicity Profile (EPI Suite™ Predictions & Experimental Data)
| Parameter | This compound (Predicted) | Valeronitrile (Analog) | 2-Methylglutaronitrile (Predicted) | Adiponitrile (Predicted) |
| Biodegradation | ||||
| Ready Biodegradability | Not readily biodegradable | Readily biodegradable (64%) | Not readily biodegradable | Not readily biodegradable |
| Ultimate Biodegradation Time | Weeks | Days to weeks | Weeks | Weeks |
| Bioaccumulation | ||||
| Log Kow | 1.83 | 1.39 | 0.08 | -0.25 |
| Bioconcentration Factor (BCF) | 14.13 | 6.46 | 3.16 | 3.16 |
| Aquatic Toxicity | ||||
| Fish 96-hr LC50 (mg/L) | 39.8 | 68.1 | 316.2 | 501.2 |
| Daphnia 48-hr LC50 (mg/L) | 33.1 | 56.2 | 263.0 | 416.9 |
| Green Algae 96-hr EC50 (mg/L) | 16.5 | 28.1 | 132.1 | 209.4 |
Analysis of Comparative Data:
-
Biodegradability: The EPI Suite™ model predicts that this compound is not readily biodegradable, suggesting a longer persistence in the environment compared to its linear analog, Valeronitrile, which has been shown to be readily biodegradable. Both 2-Methylglutaronitrile and Adiponitrile are also predicted to not be readily biodegradable. The branched structure of this compound likely contributes to its predicted slower degradation.
-
Bioaccumulation: With a Log Kow of 1.83 and a predicted BCF of 14.13, this compound has a low to moderate potential for bioaccumulation. Valeronitrile shows a lower bioaccumulation potential. 2-Methylglutaronitrile and Adiponitrile have very low Log Kow values and correspondingly low predicted BCFs, indicating a negligible potential for bioaccumulation.
-
Aquatic Toxicity: this compound is predicted to be moderately toxic to aquatic organisms. In comparison, Valeronitrile shows slightly lower toxicity. Both 2-Methylglutaronitrile and Adiponitrile are predicted to have significantly lower aquatic toxicity, making them more environmentally benign in this regard.
Greener Alternatives: A Move Towards Sustainability
The data presented above suggests that while this compound may have applications in synthesis, its environmental profile warrants consideration of greener alternatives. Both 2-Methylglutaronitrile and Adiponitrile, while not readily biodegradable, exhibit lower bioaccumulation potential and significantly lower aquatic toxicity. The choice of a "greener" solvent is a multi-faceted decision that should also consider factors like solvent origin (bio-based vs. petrochemical), energy consumption in production, and recycling potential.[11]
Experimental Protocol: Assessing Ready Biodegradability via OECD 301F
To empirically determine the ready biodegradability of a compound like this compound, the OECD 301F (Manometric Respirometry) test is a robust and widely accepted method.[12][13][14][15]
Principle
A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is incubated in a closed flask at a constant temperature for 28 days.[12][16] The consumption of oxygen by the microbial population during biodegradation is measured manometrically. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.[13][16]
Experimental Workflow
Caption: Workflow for the OECD 301F Ready Biodegradability Test.
Step-by-Step Methodology
-
Prepare Mineral Medium: Prepare a mineral medium containing essential salts and trace elements as specified in the OECD 301 guideline.[17]
-
Prepare Inoculum: Obtain fresh activated sludge from a domestic wastewater treatment plant. Homogenize and filter the sludge to obtain a uniform inoculum.
-
Prepare Test and Reference Solutions: Prepare a stock solution of the test substance (this compound). Sodium benzoate is typically used as a readily biodegradable reference compound.
-
Set up Respirometer Flasks:
-
Test Flasks (in duplicate): Add mineral medium, inoculum, and the test substance to the respirometer flasks.
-
Blank Flasks (in duplicate): Add mineral medium and inoculum only to determine the background respiration.
-
Reference Flask: Add mineral medium, inoculum, and the reference compound to validate the test procedure.
-
-
Incubation: Place the sealed flasks in a temperature-controlled incubator (22 ± 2°C) and stir continuously for 28 days.[18]
-
Measure Oxygen Consumption: Monitor the oxygen consumption in each flask at regular intervals using the manometric respirometer.
-
Calculate Percentage Biodegradation: Calculate the percentage of theoretical oxygen demand (%ThOD) satisfied at each time point, correcting for the oxygen consumption in the blank flasks.
-
Evaluate Results: Determine if the test substance meets the pass level of 60% ThOD within a 10-day window.
Conclusion and Future Perspectives
This guide provides a comparative assessment of the environmental degradation of this compound, highlighting the importance of considering environmental fate in chemical selection. While experimental data for this specific compound is scarce, predictive modeling and comparison with structural analogs suggest that it is likely to be less environmentally favorable than dinitrile alternatives like 2-Methylglutaronitrile and Adiponitrile with respect to bioaccumulation and aquatic toxicity. However, none of the examined nitriles are predicted to be readily biodegradable, indicating a need for further research into more sustainable nitrile-containing compounds or alternative chemical pathways that avoid their use altogether.
The provided experimental protocol for the OECD 301F test offers a standardized method for generating the much-needed empirical data for this compound and other novel compounds. As the chemical industry moves towards a more sustainable future, the integration of such environmental assessments early in the research and development process will be crucial for minimizing our environmental footprint.
References
- 1. researchgate.net [researchgate.net]
- 2. The nitrilase superfamily: classification, structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile hydratase - Wikipedia [en.wikipedia.org]
- 5. chemistryforsustainability.org [chemistryforsustainability.org]
- 6. epa.gov [epa.gov]
- 7. ecetoc.org [ecetoc.org]
- 8. Multi-Strategy Assessment of Different Uses of QSAR under REACH Analysis of Alternatives to Advance Information Transparency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LJMU Research Online [researchonline.ljmu.ac.uk]
- 11. What is a green solvent? A comprehensive framework for the environmental assessment of solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 13. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 14. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 15. petroleumhpv.org [petroleumhpv.org]
- 16. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 17. Evaluating the ready biodegradability of two poorly water-soluble substances: comparative approach of bioavailability improvement methods (BIMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. xylemanalytics.com [xylemanalytics.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Methylpentanenitrile
As professionals dedicated to scientific advancement, our responsibility extends beyond discovery to ensuring the safety of our personnel and the protection of our environment. 3-Methylpentanenitrile (CAS No. 21101-88-2) is a valuable compound in various research applications; however, its hazardous properties necessitate a rigorous and informed approach to its handling and disposal.[1][2] This guide provides a comprehensive, step-by-step framework for the proper management of this compound waste, grounded in established safety protocols and regulatory compliance.
The core principle for disposing of this compound is that it must be managed as a regulated hazardous waste. Its combined flammability, toxicity, and environmental hazards prohibit simple disposal methods like drain disposal or evaporation.
Section 1: Hazard Profile & Immediate Safety Precautions
Understanding the specific hazards of this compound is fundamental to handling it safely. The toxicity of aliphatic nitriles like this one is often mediated by the metabolic release of cyanide, which can interfere with cellular respiration.[3] This underscores the need for stringent protective measures at all times.
Table 1: Physicochemical Properties and Hazards of this compound
| Property | Value / Classification | Source(s) |
| CAS Number | 21101-88-2 | [1][2] |
| Molecular Formula | C₆H₁₁N | [1][2][4] |
| Molecular Weight | 97.16 g/mol | [1][4] |
| GHS Pictograms | 🔥, ❗, ☠️, Asp. Tox., 🌳 | [1][5] |
| Flammability | Highly flammable liquid and vapor (GHS Category 2/3) | [1][5] |
| Acute Oral Toxicity | Toxic if swallowed (GHS Category 3) | [1] |
| Aspiration Hazard | May be fatal if swallowed and enters airways (GHS Category 1) | [5] |
| Skin/Eye Irritation | Causes skin and serious eye irritation (GHS Category 2) | [5] |
| Systemic Effects | May cause drowsiness or dizziness | [5] |
| Environmental Hazard | Toxic to aquatic life with long lasting effects | [5] |
Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:
-
Eye and Face Protection: Wear chemical safety glasses. A face shield is required if there is a splash hazard.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[6] Always inspect gloves for integrity before use and wash hands thoroughly after handling.
-
Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood to avoid inhaling vapors.[7]
-
Protective Clothing: A lab coat and closed-toe shoes are required. Consider additional protective clothing if a larger volume is being handled.
Immediate and correct first aid is critical in mitigating harm from exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting due to the severe aspiration hazard.[5][7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
Section 2: Laboratory Waste Collection & Segregation Protocol
Proper disposal begins with correct segregation and collection at the point of generation.
Step 1: Designate a Waste Container Use a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight lid.
Step 2: Labeling The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List any other constituents if it is a mixed waste stream.
Step 3: Accumulation Collect the waste in the designated container. Keep the container closed at all times except when adding waste.
Step 4: Storage Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials (e.g., strong oxidizing agents).[7] Secondary containment is highly recommended to prevent the spread of material in case of a leak.[8]
Section 3: Spill & Emergency Procedures
Accidental spills must be managed promptly and safely.
For Small, Manageable Spills (e.g., <100 mL) in a Fume Hood:
-
Alert Personnel: Notify others in the immediate area.
-
Control Ignition Sources: Ensure all nearby flames, hot plates, and spark-producing equipment are turned off.[9]
-
Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to absorb the spill.[7]
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it into your designated hazardous waste container.[7][9]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]
For Large Spills or Spills Outside a Fume Hood:
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Report: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Provide them with the chemical name and approximate quantity spilled.
Section 4: Approved Disposal Methodologies
The final disposal of this compound must be handled by a licensed and approved hazardous waste management company. On-site treatment by laboratory personnel is not recommended due to the chemical's flammability and toxicity.
The universally accepted and most environmentally sound method for disposing of this compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]
-
Why Incineration? This process ensures the complete thermal destruction of the organic molecule, breaking it down into less hazardous components like carbon dioxide and water. The high temperatures and control systems effectively manage the flammability and toxicity hazards.
-
The Process: Your institution's EHS department will coordinate with a licensed waste hauler to pick up your properly labeled and sealed waste containers. The hauler is responsible for transporting the waste to the TSDF in compliance with all transportation regulations.[8][12]
Under no circumstances should the following disposal methods be used:
-
Sewer/Drain Disposal: This is strictly prohibited. This compound is toxic to aquatic life, and its release into the sanitary sewer system can cause significant environmental damage and disrupt wastewater treatment processes.[5][13]
-
Evaporation in a Fume Hood: Allowing the chemical to evaporate is not a disposal method. It releases flammable and potentially toxic vapors into the environment via the building's exhaust system, posing a fire risk and violating environmental regulations.[6]
Section 5: Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper management and disposal of this compound.
Caption: Workflow for this compound Waste Management.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may impose additional requirements.
References
- 1. This compound | C6H11N | CID 11829373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. (3S)-3-methylpentanenitrile | C6H11N | CID 12208762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. fishersci.com [fishersci.com]
- 8. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 9. wileyco.com [wileyco.com]
- 10. benchchem.com [benchchem.com]
- 11. download.basf.com [download.basf.com]
- 12. epa.gov [epa.gov]
- 13. ehs.yale.edu [ehs.yale.edu]
Navigating the Hazards of 3-Methylpentanenitrile: A Guide to Safe Handling and Disposal
For the diligent researcher and drug development professional, a profound understanding of the chemical reagents in use is paramount, not only for experimental success but for personal and environmental safety. 3-Methylpentanenitrile, a flammable liquid with acute toxicity, demands a meticulous and informed approach to its handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and responsibility in your laboratory.
Immediate Hazard Assessment: Understanding the Risks
This compound (CAS No. 21101-88-2) is classified as a flammable liquid and is toxic if swallowed.[1] This dual-threat profile necessitates a comprehensive safety strategy that addresses both fire and health hazards at every stage of handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Inhalation of vapors can lead to respiratory irritation, while skin contact may cause irritation. The most severe immediate risk is associated with ingestion, which can be fatal.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when handling this compound. A multi-layered approach is crucial to mitigate the risks of exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile) | Nitrile gloves offer broad protection against a range of chemicals, including many solvents and nitriles.[2][3][4] Always inspect gloves for any signs of degradation or perforation before use. |
| Eye Protection | Chemical splash goggles | Protects the eyes from splashes and vapors. Standard safety glasses are insufficient. |
| Body Protection | Flame-retardant lab coat | Provides a barrier against splashes and is essential due to the flammable nature of the chemical.[2] |
| Respiratory Protection | Use in a certified chemical fume hood | A properly functioning fume hood is the primary engineering control to prevent inhalation of hazardous vapors.[5] A respirator may be required for spill cleanup or in situations where ventilation is inadequate. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize the risks associated with this compound.
Receiving and Storage:
-
Inspect upon Receipt: Check for any damage to the container.
-
Segregated Storage: Store in a well-ventilated, cool, dry area away from heat, sparks, and open flames.[6] It should be stored separately from oxidizing agents and other incompatible materials.
-
Labeled and Secure: Ensure the container is clearly labeled and stored in a designated area for flammable and toxic chemicals.
Handling and Use: A Step-by-Step Protocol
-
Work in a Controlled Environment: All handling of this compound must be conducted within a certified chemical fume hood to minimize vapor inhalation.[5]
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure all metal containers are properly grounded and bonded during transfer.
-
Use Appropriate Tools: Employ non-sparking tools for all operations.
-
Avoid Ingestion and Contact: Never pipette by mouth.[7] Avoid direct contact with skin and eyes by wearing the prescribed PPE.
-
Cleanliness: Keep the work area clean and uncluttered to prevent accidental spills.
Spill Management: A Calm and Coordinated Response
In the event of a spill, a pre-planned response is critical.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Segregated Waste Collection: Use a dedicated, clearly labeled, and sealed container for all this compound waste.[5]
-
Follow Institutional Protocols: Adhere strictly to your institution's hazardous waste disposal procedures. This typically involves collection by a certified environmental health and safety (EHS) provider.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical be disposed of in the sanitary sewer system.
Emergency Procedures: First Aid for Exposure
Immediate and appropriate first aid can significantly mitigate the harm from an exposure.
-
Inhalation: Move the individual to fresh air immediately.[8][9][10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][9][11] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]
Conclusion: A Commitment to Safety
The responsible use of this compound is a testament to a laboratory's commitment to a robust safety culture. By understanding the inherent hazards, diligently utilizing appropriate personal protective equipment, and adhering to systematic operational and disposal plans, researchers can confidently and safely advance their scientific endeavors.
References
- 1. This compound | C6H11N | CID 11829373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 4. glovesnstuff.com [glovesnstuff.com]
- 5. Safety Precautions in the Laboratory [ou.edu]
- 6. Handling Flammable Chemicals - Key Precautions To Take [growtraining.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. cprcertificationnow.com [cprcertificationnow.com]
- 10. First Aid - Dealing with Toxins and Toxic Fumes [moh.gov.sa]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
